Technical Documentation Center

tert-Butyl (2-methylquinolin-3-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (2-methylquinolin-3-yl)carbamate
  • CAS: 1824282-29-2

Core Science & Biosynthesis

Foundational

tert-Butyl (2-methylquinolin-3-yl)carbamate synthesis and characterization

An In-depth Technical Guide for the Synthesis and Characterization of tert-Butyl (2-methylquinolin-3-yl)carbamate Abstract This technical guide provides a comprehensive overview of the synthesis and detailed characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis and Characterization of tert-Butyl (2-methylquinolin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of tert-Butyl (2-methylquinolin-3-yl)carbamate, a key intermediate in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group offers a robust method for modulating the reactivity of the amine functionality. This document delineates a reliable synthetic pathway, explains the causal mechanisms behind the experimental choices, and establishes a full spectroscopic and physicochemical profile of the title compound. Methodologies are presented with the rigor required for reproducibility in a research and development setting, targeting researchers, medicinal chemists, and process development scientists.

Introduction: Significance and Application

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a wide array of pharmaceuticals, including antimalarial, anticancer, and antifungal agents.[1][2] The functionalization of the quinoline nucleus is pivotal to tuning its biological activity. Specifically, the introduction of an amino group at the C-3 position provides a critical handle for further molecular elaboration.

The protection of this amino group is often a strategic necessity in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability in a broad range of reaction conditions (e.g., basic, nucleophilic, and hydrogenolytic) and its facile, clean removal under mild acidic conditions.[3][4][5] tert-Butyl (2-methylquinolin-3-yl)carbamate thus serves as a versatile and stable building block for the synthesis of more complex molecular architectures, making a reliable protocol for its preparation and characterization invaluable to the drug development professional.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the title compound is most efficiently approached by first securing the core heterocyclic structure, 2-methylquinolin-3-amine, followed by the protection of the exocyclic amine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of tert-Butyl (2-methylquinolin-3-yl)carbamate points to 2-methylquinolin-3-amine as the immediate precursor. The carbamate linkage is readily formed via nucleophilic attack of the amine onto an appropriate Boc-group donor, such as di-tert-butyl dicarbonate (Boc₂O). The precursor, 2-methylquinolin-3-amine, can be conceptually derived from 2-methylquinoline through a nitration and subsequent reduction sequence.

G Target tert-Butyl (2-methylquinolin-3-yl)carbamate Precursor1 2-Methylquinolin-3-amine Target->Precursor1 C-N Disconnection (Boc Protection) BocAnhydride Boc₂O Target->BocAnhydride Precursor2 2-Methyl-3-nitroquinoline Precursor1->Precursor2 Reduction StartingMaterial 2-Methylquinoline Precursor2->StartingMaterial Nitration

Caption: Retrosynthetic pathway for the target compound.

Selected Synthetic Pathway

The chosen forward synthesis involves the direct N-Boc protection of commercially available or readily synthesized 2-methylquinolin-3-amine. This method is preferred over alternatives like the Curtius rearrangement of 2-methylquinoline-3-carboxylic acid due to its operational simplicity, high yields, and mild reaction conditions.[6][7]

The protection reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base. The base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP), serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methylquinolin-3-amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butoxycarbonate anion and a proton. The tert-butoxycarbonate anion is unstable and decomposes to carbon dioxide and a tert-butoxide anion, which is then protonated by the liberated proton or the base catalyst.

G cluster_start Reactants cluster_intermediate Mechanism cluster_end Products Amine R-NH₂ (Amine) Step1 1. Nucleophilic Attack Amine->Step1 Boc2O Boc-O-Boc (Boc₂O) Boc2O->Step1 Step2 2. Intermediate Collapse Step1->Step2 Tetrahedral Intermediate Step3 3. Deprotonation Step2->Step3 Byproducts t-BuOH + CO₂ Step2->Byproducts Decomposition ProtectedAmine R-NH-Boc Step3->ProtectedAmine

Caption: Mechanism of N-Boc protection of an amine.

Experimental Protocol: Synthesis

This protocol provides a robust method for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate from 2-methylquinolin-3-amine.

Materials and Reagents:

  • 2-methylquinolin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylquinolin-3-amine (1.0 eq) in anhydrous DCM or THF (approx. 10 mL per 1 g of amine).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution. If using DMAP, a catalytic amount (0.1 eq) is sufficient.

  • Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted Boc₂O byproducts and the base.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product often solidifies upon concentration. It can be further purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to afford the pure product as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Physical Properties

The following table summarizes the key physical properties of the title compound.

PropertyValue
Chemical Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DCM, THF, Ethyl Acetate, Acetone; Sparingly soluble in hexanes
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Data (in CDCl₃, 400 MHz): The following are predicted chemical shifts (δ) in ppm.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale & Key Features
~ 8.5 - 8.7s1HH-4 (Quinoline)Singlet, downfield due to aromaticity and proximity to nitrogen.
~ 7.9 - 8.1d1HH-8 (Quinoline)Doublet, typical aromatic proton on the benzene ring portion.
~ 7.3 - 7.7m3HH-5, H-6, H-7 (Quinoline)Complex multiplet for the remaining aromatic protons.
~ 6.8 - 7.0br s1HNH -BocBroad singlet, exchangeable with D₂O.
~ 2.7s3HCH₃ -QuinolineSinglet for the methyl group at the C-2 position.
~ 1.5s9Htert-Butyl (-C(CH₃ )₃)Large singlet, characteristic signal for the Boc group.[8]

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (ppm)AssignmentRationale & Key Features
~ 155 - 157C =O (Carbamate)Carbonyl carbon of the carbamate group.[8]
~ 145 - 155Quaternary Carbons (Quinoline)Aromatic carbons with no attached protons.
~ 120 - 140Aromatic CH (Quinoline)Aromatic carbons with attached protons.
~ 80 - 82C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.[8]
~ 28.5C(C H₃)₃ (Boc)Methyl carbons of the tert-butyl group.[8]
~ 24 - 26C H₃-QuinolineMethyl carbon at the C-2 position.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of the compound.

Expected ESI-MS Data:

m/z ValueAdductAssignment
259.14[M+H]⁺Protonated molecular ion
281.12[M+Na]⁺Sodium adduct
203.10[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group
159.09[M-Boc+H]⁺Loss of the entire Boc group, protonated amine
Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 3400MediumN-H stretchCarbamate N-H
2950 - 3000MediumC-H stretch (sp³)tert-Butyl, Methyl
~ 3050WeakC-H stretch (sp²)Aromatic C-H
1700 - 1725StrongC=O stretchCarbamate Carbonyl
1500 - 1600MediumC=C and C=N stretchesQuinoline Ring System
1150 - 1250StrongC-O stretchCarbamate Ester Linkage

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide has detailed a reliable and efficient protocol for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate. The chosen synthetic strategy, centered on the N-Boc protection of 2-methylquinolin-3-amine, is robust and scalable. The comprehensive characterization data provided, including expected NMR, MS, and IR values, establishes a validated analytical profile for the compound. This document serves as a practical resource for researchers requiring this key building block for applications in medicinal chemistry and organic synthesis.

References

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PubMed Central. Retrieved January 27, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mixed-Ligand Copper(II) Complex with Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and 3-Methylquinazoline-2,4(1H,3H)-dione. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-methylquinolin-3-yl)carbamate

This guide provides a comprehensive overview of the predicted physicochemical properties of tert-Butyl (2-methylquinolin-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug discovery. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the predicted physicochemical properties of tert-Butyl (2-methylquinolin-3-yl)carbamate, a molecule of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust predictive profile. Furthermore, it outlines detailed experimental protocols for the synthesis and empirical determination of its key physicochemical characteristics, providing researchers with a practical framework for its investigation.

Introduction to tert-Butyl (2-methylquinolin-3-yl)carbamate

tert-Butyl (2-methylquinolin-3-yl)carbamate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality of the 2-methylquinoline scaffold makes this compound a key intermediate in the synthesis of more complex molecules. The Boc group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2][3] Understanding the physicochemical properties of this carbamate is crucial for its effective use in synthetic chemistry and for predicting the behavior of its derivatives in biological systems.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of tert-Butyl (2-methylquinolin-3-yl)carbamate based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₁₅H₁₈N₂O₂Derived from the chemical structure.
Molecular Weight 258.32 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar quinoline derivatives and Boc-protected amines are typically solids at room temperature.[4]
Melting Point 150-170 °CBased on melting points of structurally similar substituted quinolines and carbamates.[4] The exact value is influenced by crystal packing and purity.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the aromatic quinoline core and polar carbamate group. Thermal decomposition before boiling is common for such compounds.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The quinoline ring provides lipophilicity, while the carbamate group offers some polarity. Good solubility in common organic solvents is anticipated. Water solubility is expected to be low due to the significant non-polar surface area.
pKa (of the quinoline nitrogen) 4.0 - 5.0The quinoline nitrogen is basic. The electron-donating methyl group at the 2-position slightly increases basicity compared to quinoline itself. The carbamate group at the 3-position may have a minor electronic effect.

Synthesis and Purification

A reliable synthetic route to tert-Butyl (2-methylquinolin-3-yl)carbamate involves a two-step process starting from 2-methyl-3-nitroquinoline.

Synthesis 2-Methyl-3-nitroquinoline 2-Methyl-3-nitroquinoline 3-Amino-2-methylquinoline 3-Amino-2-methylquinoline 2-Methyl-3-nitroquinoline->3-Amino-2-methylquinoline Reduction (e.g., SnCl2/HCl or H2/Pd-C) tert-Butyl (2-methylquinolin-3-yl)carbamate tert-Butyl (2-methylquinolin-3-yl)carbamate 3-Amino-2-methylquinoline->tert-Butyl (2-methylquinolin-3-yl)carbamate Boc Protection ((Boc)2O, base)

Figure 1: Proposed synthetic pathway for tert-Butyl (2-methylquinolin-3-yl)carbamate.
Step 1: Synthesis of 3-Amino-2-methylquinoline (Reduction of the Nitro Group)

Principle: The nitro group of 2-methyl-3-nitroquinoline is reduced to a primary amine. Common methods include the use of tin(II) chloride in acidic media or catalytic hydrogenation.

Protocol:

  • To a solution of 2-methyl-3-nitroquinoline (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-2-methylquinoline.

Step 2: Synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate (Boc Protection)

Principle: The primary amino group of 3-amino-2-methylquinoline is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Protocol:

  • Dissolve 3-amino-2-methylquinoline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine or diisopropylethylamine (1.2 equivalents).

  • To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure tert-Butyl (2-methylquinolin-3-yl)carbamate.

Analytical Characterization

A comprehensive characterization of the synthesized tert-Butyl (2-methylquinolin-3-yl)carbamate is essential to confirm its identity and purity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Determination Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS

Figure 2: Workflow for the characterization of tert-Butyl (2-methylquinolin-3-yl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methyl group, the carbamate N-H proton, and the tert-butyl group. The aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl group protons will be a singlet at around δ 2.5 ppm. The N-H proton of the carbamate will be a broad singlet, and its chemical shift will be concentration-dependent. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately δ 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbonyl carbon of the carbamate will be observed further downfield, typically around δ 155 ppm. The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons of the tert-butyl group will be at approximately δ 28 ppm. The methyl group on the quinoline ring will have a signal around δ 20-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the carbamate N-H bond.

  • C-H stretch: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the methyl and tert-butyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the carbamate carbonyl group.

  • C=C and C=N stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 259.3. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

Melting Point Determination

The melting point of the purified solid will be determined using a standard melting point apparatus. A sharp melting range will be indicative of high purity.

Solubility Determination

Protocol:

  • To a series of vials, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

  • Add a measured volume (e.g., 1 mL) of various solvents (water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide) to each vial.

  • Vortex each vial for a set period (e.g., 1 minute) and visually inspect for complete dissolution.

  • If the compound dissolves, it is considered soluble in that solvent at that concentration. If not, the mixture can be gently heated to assess temperature effects on solubility.

pKa Determination

The pKa of the quinoline nitrogen can be determined by potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent mixture (e.g., methanol/water).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the half-equivalence point of the titration curve.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133031, Quinoline. Retrieved January 27, 2026 from [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved January 27, 2026 from [Link].

  • Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. Retrieved January 27, 2026 from [Link].

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved January 27, 2026 from [Link].

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved January 27, 2026 from [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Retrieved January 27, 2026 from [Link].

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved January 27, 2026 from [Link].

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 27, 2026 from [Link].

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation and Conformation of tert-Butyl (2-methylquinolin-3-yl)carbamate (CAS 1824282-29-2)

A Note to the Researcher: Publicly available experimental data on the structural elucidation and conformational analysis of CAS 1824282-29-2, identified as tert-Butyl (2-methylquinolin-3-yl)carbamate, is limited. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Publicly available experimental data on the structural elucidation and conformational analysis of CAS 1824282-29-2, identified as tert-Butyl (2-methylquinolin-3-yl)carbamate, is limited. This guide, therefore, presents a comprehensive, field-proven methodological framework for the characterization of this molecule. The protocols and analyses described herein are based on established principles of organic spectroscopy and computational chemistry, providing a robust roadmap for researchers undertaking the de novo characterization of this and structurally related compounds.

Introduction: Unveiling the Molecular Architecture

Tert-Butyl (2-methylquinolin-3-yl)carbamate (Figure 1) is a quinoline derivative with a molecular formula of C15H18N2O2. The molecule's structure, featuring a rigid quinoline backbone and a flexible tert-butylcarbamate side chain, suggests the potential for interesting conformational isomers and biological activity. Accurate structural elucidation and an understanding of its preferred conformation are critical for rational drug design, predicting molecular interactions, and ensuring compound integrity.

This guide will detail a multi-pronged approach, combining advanced spectroscopic techniques with computational modeling to provide a holistic understanding of the molecule's three-dimensional structure and dynamic behavior.

Figure 1. Chemical Structure of CAS 1824282-29-2 tert-Butyl (2-methylquinolin-3-yl)carbamate

Structural Elucidation: A Spectroscopic Toolkit

The primary structure of a novel compound is typically established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Determining the Elemental Composition

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the exact mass and, consequently, the molecular formula of a compound.

Table 1: Predicted Mass Spectrometry Data for C15H18N2O2

IonPredicted m/z (monoisotopic)
[M+H]⁺259.1441
[M+Na]⁺281.1260
[M+K]⁺297.0999
[M-C(CH₃)₃+H]⁺ (fragment)203.0815

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer for optimal mass accuracy.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Analysis: The resulting spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental composition, C15H18N2O2. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, which can provide valuable information about the connectivity of the molecule. For instance, the loss of the tert-butyl group is a common fragmentation pathway for N-Boc protected amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

2.2.1. ¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts for tert-Butyl (2-methylquinolin-3-yl)carbamate

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Quinoline H4~8.0s1H
Quinoline H5/H8~7.8 - 7.5m2H
Quinoline H6/H7~7.4 - 7.2m2H
NH~6.5 (broad)s1H
Quinoline CH₃~2.6s3H
tert-Butyl CH₃~1.5s9H

2.2.2. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for tert-Butyl (2-methylquinolin-3-yl)carbamate

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carbamate)~153
Quinoline C2, C8a, C4a~148 - 145
Quinoline C3~135
Quinoline C5, C6, C7, C8, C4~130 - 120
C(tert-Butyl)~80
tert-Butyl CH₃~28
Quinoline CH₃~23

2.2.3. 2D NMR: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for conformational analysis.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs. For conformational analysis, a NOESY spectrum with a mixing time of 500-800 ms should be acquired.

  • Data Analysis: Process and analyze the spectra using appropriate software. The combination of these experiments will allow for the complete assignment of all proton and carbon signals, confirming the constitution of tert-Butyl (2-methylquinolin-3-yl)carbamate.

Diagram: Structural Elucidation Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation HRMS High-Resolution MS MolFormula Molecular Formula HRMS->MolFormula Exact Mass NMR 1D & 2D NMR Connectivity Connectivity Map NMR->Connectivity Correlation Data Structure Final Structure MolFormula->Structure Connectivity->Structure

Caption: Workflow for spectroscopic structural elucidation.

Conformational Analysis: Exploring the 3D Space

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. For tert-Butyl (2-methylquinolin-3-yl)carbamate, the key conformational flexibility lies in the rotation around the C3-N and N-C(O) bonds of the carbamate linker.

Computational Modeling: Predicting Stable Conformations

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy (i.e., most populated) conformations.

Computational Protocol: Conformational Search

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.

  • Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e).

  • Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of possible conformations.

  • Energy Minimization: Minimize the energy of each generated conformer.

  • Quantum Mechanical Refinement: For the lowest energy conformers, perform geometry optimization and energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate relative energies.

  • Analysis: Analyze the dihedral angles of the low-energy conformers to understand the preferred spatial arrangement of the carbamate group relative to the quinoline ring.

NOESY Spectroscopy: Experimental Validation of Conformation

The through-space correlations observed in a NOESY spectrum provide experimental evidence for the proximity of protons, which can be used to validate the computationally predicted low-energy conformations. For example, a NOE between the NH proton and the quinoline H4 proton would indicate a conformation where the N-H bond is oriented towards the quinoline ring.

Diagram: Conformational Analysis Workflow

G cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Conformational Model ConfSearch Conformational Search QM_Opt DFT Optimization ConfSearch->QM_Opt Low-energy conformers PrefConf Preferred Conformation(s) QM_Opt->PrefConf Predicted stabilities NOESY NOESY Spectroscopy NOESY->PrefConf Experimental constraints

Caption: Integrated workflow for conformational analysis.

Conclusion: A Complete Molecular Portrait

By systematically applying the integrated spectroscopic and computational methodologies outlined in this guide, a comprehensive understanding of the structure and conformational preferences of tert-Butyl (2-methylquinolin-3-yl)carbamate can be achieved. This detailed molecular portrait is a prerequisite for any further investigation into its chemical reactivity, biological activity, and potential applications in drug discovery and development. The principles and protocols described herein provide a robust and self-validating framework for the characterization of this and other novel chemical entities.

References

As this guide presents a methodological framework in the absence of specific published data for CAS 1824282-29-2, the references provided are to authoritative texts and resources on the analytical techniques discussed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. PubChem Database. tert-Butyl (2-methylquinolin-3-yl)carbamate, CID=139038081. [Link]

Exploratory

Biological Activity Screening of Novel Quinoline-3-Carbamate Derivatives: An In-depth Technical Guide

Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Among the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Among the diverse library of quinoline derivatives, those functionalized with a carbamate group at the 3-position have emerged as a particularly promising class of molecules in medicinal chemistry. The unique electronic and steric properties imparted by the carbamate moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline, leading to enhanced potency and selectivity for various biological targets. This guide provides a comprehensive overview of the key biological activities associated with novel quinoline-3-carbamate derivatives and details the in vitro screening methodologies employed to elucidate their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents. It aims to provide not only a detailed procedural framework for biological activity screening but also the underlying scientific rationale for experimental design and data interpretation.

I. Anticancer Activity Screening

Quinoline derivatives have long been investigated for their anticancer properties, with several compounds demonstrating potent activity against a range of cancer cell lines.[6][7][8] The introduction of a carbamate group at the 3-position can further enhance this activity by modulating interactions with key oncogenic targets.

A. Rationale for Anticancer Screening

The anticancer potential of quinoline-3-carbamate derivatives often stems from their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression, apoptosis, and signal transduction. Key molecular targets include protein kinases, topoisomerases, and tubulin.[6][8][9] Therefore, a primary screening cascade for these compounds typically involves assessing their cytotoxic effects on various cancer cell lines, followed by more specific assays to determine their mechanism of action.

B. Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carbamate derivatives in the culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

2. Kinase Inhibition Assays

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[9]

Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This can be done using various formats, including fluorescence-based assays, luminescence-based assays, and radiometric assays.

Example: EGFR Tyrosine Kinase Inhibition Assay

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers.[9][12]

Step-by-Step Methodology:

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Assay Setup: In a 96-well plate, add the EGFR enzyme, the substrate, and the quinoline-3-carbamate derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

C. Data Presentation
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)EGFR IC50 (nM)
Q-Carb-1 5.28.1150
Q-Carb-2 1.82.545
Doxorubicin 0.91.2N/A
Erlotinib N/AN/A30
D. Experimental Workflow Visualization

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay Test Compounds Active Hits Active Hits MTT Assay->Active Hits IC50 < 10 µM Kinase Assays Kinase Assays Active Hits->Kinase Assays Target Identification Apoptosis Assays Apoptosis Assays Active Hits->Apoptosis Assays Cell Death Pathway Mechanism of Action Mechanism of Action Kinase Assays->Mechanism of Action Apoptosis Assays->Mechanism of Action

Caption: Workflow for anticancer activity screening of quinoline-3-carbamate derivatives.

II. Antimicrobial Activity Screening

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[3][13] Quinoline derivatives have a long history of use as antimicrobial agents, and novel quinoline-3-carbamates are being explored for their potential to combat resistant pathogens.

A. Rationale for Antimicrobial Screening

Quinoline-3-carbamate derivatives may exert their antimicrobial effects through various mechanisms, including inhibition of bacterial DNA gyrase, disruption of the cell membrane, or interference with essential metabolic pathways.[3] The initial screening of these compounds typically involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

B. Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining the MIC.[10]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline-3-carbamate derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Methodology:

  • Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and subculture it onto an agar plate.

  • Incubation: Incubate the agar plate overnight.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable microorganisms.

C. Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Q-Carb-3 81632
Q-Carb-4 4816
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2
D. Experimental Workflow Visualization

Antimicrobial_Screening_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Broth Microdilution (MIC) Broth Microdilution (MIC) Compound Synthesis->Broth Microdilution (MIC) Test against bacterial & fungal strains Subculture on Agar (MBC/MFC) Subculture on Agar (MBC/MFC) Broth Microdilution (MIC)->Subculture on Agar (MBC/MFC) Wells with no growth Data Analysis Data Analysis Broth Microdilution (MIC)->Data Analysis Subculture on Agar (MBC/MFC)->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Workflow for antimicrobial activity screening of quinoline-3-carbamate derivatives.

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[14] Quinoline derivatives have shown promise as anti-inflammatory agents, and the carbamate moiety can enhance this activity.[15][16][17]

A. Rationale for Anti-inflammatory Screening

The anti-inflammatory effects of quinoline-3-carbamate derivatives can be mediated by the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and the suppression of pro-inflammatory cytokine production.

B. Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins, potent mediators of inflammation.

Step-by-Step Methodology:

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit to measure prostaglandin E2 (PGE2) production.

  • Assay Setup: In a 96-well plate, pre-incubate the COX enzyme with the quinoline-3-carbamate derivative.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: After a set incubation time, measure the amount of PGE2 produced using an ELISA-based detection kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Principle: This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from macrophages stimulated with LPS.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with the quinoline-3-carbamate derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compounds.

C. Signaling Pathway Visualization

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription Quinoline-3-Carbamate Quinoline-3-Carbamate Quinoline-3-Carbamate->NF-kB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by quinoline-3-carbamate derivatives.

IV. Conclusion and Future Perspectives

The biological activity screening of novel quinoline-3-carbamate derivatives is a critical step in the drug discovery process. The in vitro assays detailed in this guide provide a robust framework for identifying and characterizing compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. The data generated from these initial screens are essential for guiding lead optimization efforts, including structure-activity relationship (SAR) studies, to improve potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of more targeted screening approaches, including high-throughput screening against specific molecular targets and the use of more complex cell-based models, such as 3D organoids, that more closely mimic the in vivo environment. Furthermore, in silico methods, such as molecular docking and ADMET prediction, will continue to play an important role in the rational design and prioritization of novel quinoline-3-carbamate derivatives for synthesis and biological evaluation.[18]

V. References

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from

  • Taylor & Francis Online. (2023, January 23). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from

  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from

  • ResearchGate. Quinolinone-3-carboxamide derivatives with potent biological activity. Retrieved from

  • PubMed. (2020, August 15). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Retrieved from

  • PubMed. (2023, January 5). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Retrieved from

  • PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from

  • PubMed. (2005, June 15). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Retrieved from

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025, August 5). Retrieved from

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from

  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from

  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved from

  • MedCrave online. (2015, October 24). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Retrieved from

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from

  • ResearchGate. (2021, December 31). A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Retrieved from

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020, November 1). Retrieved from

  • MDPI. (2021, April 3). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from

  • PubMed. (2010, September 15). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. Retrieved from

  • Scholars Portal. (2025, December 1). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. Retrieved from

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from

  • Human Journals. (2022, April 30). Review on Antimicrobial Activity of Quinoline. Retrieved from

  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Retrieved from

  • PubMed Central. (2024, June 3). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Retrieved from

  • eScholarship.org. (2024, June 1). Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activitie. Retrieved from

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from

  • Figshare. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from

Sources

Foundational

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to Elucidating the Mechanisms of Action of 2-Methylquinoline Compounds The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanisms of Action of 2-Methylquinoline Compounds

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in a multitude of non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. The 2-methylquinoline moiety, in particular, has emerged as a recurring motif in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the precise molecular mechanisms by which these compounds exert their effects is paramount for their optimization and clinical translation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action (MoA) of 2-methylquinoline derivatives.

Section 1: Initial Assessment and Hypothesis Generation

The journey into MoA studies begins with a thorough characterization of the compound's biological activity. This initial phase is crucial for generating informed hypotheses that will guide subsequent, more focused investigations.

Broad-Spectrum Bioactivity Profiling

A primary understanding of a 2-methylquinoline compound's potential therapeutic application can be gleaned from broad-spectrum bioactivity screening. This typically involves assessing its effects across a panel of diverse cell lines or microbial strains.

Table 1: Exemplary Antiproliferative Activity of 2-Methylquinoline Derivatives
Compound IDCell LineIC50 (µM)Putative Target/MechanismReference
MQ-A A549 (Lung Carcinoma)7.7EGFR Kinase Inhibition[3]
MQ-B HCT116 (Colon Carcinoma)14.2EGFR Kinase Inhibition[3]
IND-2 PC-3 (Prostate Cancer)3.0Topoisomerase II Inhibition, Apoptosis Induction[4]
MQ-C MDA-MB-231 (Breast Cancer)12.0 (induces G2/M arrest)DNA Ligase I Inhibition[5]
27c Various Cancer Cell Lines0.002 - 0.011Tubulin Polymerization Inhibition[6]

This table is a composite representation based on reported activities of various quinoline derivatives and is for illustrative purposes.

Hypothesis-Driven Experimental Design

The initial bioactivity data, coupled with structural similarity to known drugs, allows for the formulation of primary hypotheses. For instance, a 2-methylquinoline derivative showing potent antiproliferative activity might be hypothesized to target key components of cell cycle regulation, DNA replication, or signal transduction pathways.

Section 2: Target Identification and Engagement

A critical step in MoA studies is the identification of the direct molecular target(s) of the compound. This section details robust methodologies for target deconvolution and validation.

In Silico Approaches: Docking and Pharmacophore Modeling

Computational methods can provide valuable initial insights into potential protein targets. Molecular docking simulations can predict the binding pose and affinity of a 2-methylquinoline compound within the active sites of known drug targets.

Biochemical Approaches: Kinase and Enzyme Inhibition Assays

Many 2-methylquinoline derivatives have been identified as inhibitors of various enzymes, particularly protein kinases.[1][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a 2-methylquinoline compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • 2-Methylquinoline test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96- or 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-methylquinoline compound in DMSO.

  • Reaction Setup:

    • Add kinase buffer to the wells.

    • Add the test compound solution. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add the kinase to all wells except the 0% activity control.

    • Add the peptide substrate to all wells.

    • Incubate the plate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detect ADP Formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its putative target within a cellular context is crucial. CETSA is a powerful technique to verify target engagement in intact cells.[8][9]

Workflow for CETSA

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_interpretation Interpretation A Treat cells with 2-methylquinoline compound B Treat control cells with vehicle (DMSO) C Heat treated and control cell lysates to a range of temperatures A->C B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot protein abundance vs. temperature E->F G A shift in the melting curve indicates target engagement F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Section 3: Delineating Downstream Cellular Effects

Once a target is identified and engagement is confirmed, the next step is to understand the downstream cellular consequences of this interaction.

Impact on Cellular Signaling Pathways

Many 2-methylquinoline compounds modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB pathway.[10]

Signaling Pathway Visualization: Inhibition of the Canonical NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes MQ_Compound 2-Methylquinoline Compound MQ_Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Effects on Cell Cycle and Apoptosis

A common outcome of anticancer agents is the induction of cell cycle arrest and/or apoptosis. These phenomena can be quantitatively assessed using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with the 2-methylquinoline compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both treated and control cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.

  • Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • Cells treated with the 2-methylquinoline compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both treated and control cells and wash with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide.

  • Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells[12]

Interaction with Nucleic Acids

Some quinoline derivatives are known to interact directly with DNA through intercalation, which can interfere with DNA replication and transcription, ultimately leading to cell death.[2]

Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • Tris-HCl buffer

  • 2-Methylquinoline test compound

  • Fluorescence spectrophotometer

Procedure:

  • Prepare EtBr-DNA Complex: Incubate a fixed concentration of ctDNA with EtBr in Tris-HCl buffer until a stable fluorescence signal is obtained.

  • Titration: Add increasing concentrations of the 2-methylquinoline compound to the EtBr-DNA complex.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: A decrease in the fluorescence intensity of the EtBr-DNA complex upon addition of the test compound suggests that it is displacing EtBr from the DNA, indicating an intercalative binding mode.[13]

Section 4: Advanced Mechanistic Studies

For a more in-depth understanding, advanced techniques can be employed to explore specific molecular interactions and cellular responses.

Proteomics and Transcriptomics

Omics approaches can provide an unbiased, global view of the cellular changes induced by a 2-methylquinoline compound. For example, thermal proteome profiling (TPP), a combination of CETSA and mass spectrometry, can identify the direct and indirect targets of a compound on a proteome-wide scale.[9]

In Vivo Model Validation

Ultimately, the therapeutic potential of a 2-methylquinoline compound must be validated in a living organism. In vivo studies in animal models are essential to assess efficacy, pharmacokinetics, and potential toxicity.

Conclusion: A Multi-Faceted Approach to MoA Elucidation

The study of the mechanism of action of 2-methylquinoline compounds is a complex but rewarding endeavor. A systematic, multi-pronged approach, combining computational, biochemical, and cellular assays, is essential for a comprehensive understanding. The insights gained from these studies are not only crucial for the development of novel therapeutics but also contribute to our fundamental knowledge of cellular biology and disease pathogenesis.

References

  • Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • Proteasomes: Isolation and Activity Assays. PMC - NIH. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. [Link]

  • DOT Language. Graphviz. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. NIH. [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Synthesis and SAR studies of dual AKT/NF-κB inhibitors against melanoma. ResearchGate. [Link]

  • Role of stacking interactions in the binding sequence preferences of DNA bis-intercalators: insight from thermodynamic integration free energy simulations. Nucleic Acids Research | Oxford Academic. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. PolyU Institutional Research Archive. [Link]

  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. [Link]

  • Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. PubMed Central. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. CORE. [Link]

  • "Proteasomes: Isolation and Activity Assays". In: Current Protocols in Cell Biology. FSU College of Medicine. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]

  • Pathways: NF-kappaB Signaling. . [Link]

  • Enhancement of proteasome activity by a small-molecule inhibitor of USP14. John Hanna Laboratory. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

  • Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. [Link]

  • (A) Quantification of apoptosis induced by different concentrations of... ResearchGate. [Link]

  • Synthesis and Analysis of Potential DNA Intercalators Containing Quinoline-Glucose Hybrids. ResearchGate. [Link]

  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Springer Nature Experiments. [Link]

  • An indolylquinoline derivative activates DNA damage response and apoptosis in human hepatocellular carcinoma cells. Spandidos Publications. [Link]

  • Full article: Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Taylor & Francis. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Topoisomerase Assays. PMC - NIH. [Link]

  • UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. [Link]

  • Real examples of Graphviz. DevTools daily. [Link]

  • ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers. [Link]

Sources

Exploratory

An In-Depth Technical Guide to In Silico Docking Studies of tert-Butyl (2-methylquinolin-3-yl)carbamate with Target Proteins

Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, most notably in oncology.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, most notably in oncology.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on a specific quinoline derivative, tert-Butyl (2-methylquinolin-3-yl)carbamate. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), offering profound insights into potential mechanisms of action at an atomic level.[3][4] This document is designed for researchers, computational chemists, and drug development professionals, detailing not just the procedural steps but also the critical scientific reasoning behind each choice—from target selection and protocol validation to the nuanced interpretation of docking results. By following this guide, researchers can establish a robust, self-validating workflow to probe the therapeutic potential of novel chemical entities.

Foundational Principles: The Quinoline Scaffold and In Silico Rationale

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery. Its derivatives have been successfully developed as antimalarial, antibacterial, and antiviral agents.[5][6][7] In recent years, their role as anticancer agents has garnered significant attention, with derivatives showing activity through mechanisms like tyrosine kinase inhibition, apoptosis induction, and disruption of tubulin polymerization.[8][9][10]

Our subject molecule, tert-Butyl (2-methylquinolin-3-yl)carbamate, combines this potent quinoline core with a carbamate group, a functional motif also present in various therapeutic agents, known for its ability to form key hydrogen bonding interactions.[11]

Why Molecular Docking? Molecular docking serves two primary goals in early-stage drug discovery: predicting the conformation and orientation of a ligand within a protein's binding site (pose prediction) and estimating the strength of the interaction, typically as a binding affinity score (scoring).[3][4] This computational pre-screening is invaluable; it allows for the rapid, cost-effective evaluation of thousands of potential interactions, prioritizing compounds for further synthesis and in vitro testing.

Justification for Anticancer Target Selection

Given the extensive literature on the anticancer properties of quinoline derivatives[1][12], we will focus this guide on a prominent and validated oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

  • Causality for Target Choice: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[10] Uncontrolled angiogenesis is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of essential nutrients and oxygen. Many successful anticancer drugs, such as Sorafenib and Sunitinib, function by targeting this kinase. Therefore, assessing our compound's ability to bind to the ATP-binding pocket of VEGFR-2 is a scientifically sound starting point.

  • Selected Target for this Guide:

    • Protein: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

    • PDB ID: 2OH4 . This specific structure from the Protein Data Bank is a high-resolution crystal structure of the VEGFR-2 kinase domain complexed with a known inhibitor. The presence of a co-crystallized ligand is critical for our protocol validation step.

The In Silico Docking Workflow: A Conceptual Overview

Before delving into the granular protocols, it is essential to understand the entire workflow from a high level. The process is a systematic funnel, starting with raw structural data and culminating in actionable molecular insights.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Production Docking (Docking of Test Ligand) ligand_prep->docking receptor_prep Receptor Preparation (PDB Download, Cleaning, Add Hydrogens) validation Protocol Validation (Re-docking of Co-crystallized Ligand) receptor_prep->validation receptor_prep->docking validation->docking Validated Parameters results Results Interpretation (Binding Energy, Pose Analysis) docking->results visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results->visualization

Caption: High-level workflow for a validated molecular docking study.

Detailed Methodologies and Protocols

This section provides field-proven, step-by-step protocols. For this guide, we will reference the widely-used and open-source software suite: AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking simulation.[13] Visualization can be performed with PyMOL or Biovia Discovery Studio Visualizer .

Protocol I: Ligand Preparation

The goal is to convert the 2D chemical structure of tert-Butyl (2-methylquinolin-3-yl)carbamate into a three-dimensional, energy-minimized structure in the required PDBQT file format.

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch, or obtain its SMILES string. For our compound, a possible SMILES string is CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C.

  • Generate 3D Coordinates: Use a program like Open Babel or the sketcher's built-in functions to convert the 2D representation into a 3D structure (e.g., in .mol2 or .pdb format).

  • Energy Minimization: This crucial step relaxes the 3D structure to a lower energy conformation. This can be done using force fields like MMFF94 within software like Avogadro or UCSF Chimera.[14] The rationale is that ligands adopt a low-energy conformation to bind favorably.

  • Prepare for AutoDock:

    • Load the energy-minimized ligand .pdb file into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and the rotatable bonds. The program allows for the selection of which bonds to treat as rotatable, granting flexibility to the ligand during docking.[15]

    • Assign Gasteiger charges, which are essential for calculating electrostatic interactions.

    • Merge non-polar hydrogens to simplify the calculation.

    • Save the final prepared ligand as a .pdbqt file. This format contains atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[16]

Protocol II: Receptor Preparation

The objective here is to clean the raw PDB file of the target protein (VEGFR-2, PDB: 2OH4) and prepare it for docking.

  • Download PDB File: Obtain the structure file 2OH4.pdb from the RCSB Protein Data Bank.

  • Clean the Structure:

    • Load 2OH4.pdb into ADT or a molecular viewer.

    • The file contains the protein, a co-crystallized ligand, and water molecules. For a standard docking protocol, remove all water molecules (often labeled HOH). The rationale is that predicting the behavior of individual water molecules in the binding pocket is computationally complex, although advanced methods can account for this.

    • Remove the original, co-crystallized ligand from the structure. We will use its binding location to define our search space.

    • Inspect the protein for missing side chains or atoms. Tools like UCSF Chimera can help model and repair these missing segments.[14]

  • Prepare the Protein for Docking:

    • In ADT, add polar hydrogens to the protein structure. These are critical for defining hydrogen bond donors and acceptors.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor as a .pdbqt file.[15]

Protocol III: Docking Simulation with AutoDock Vina

This protocol describes how to define the binding site and execute the docking run.

  • Define the Binding Site (Grid Box):

    • The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. The smaller and more focused the box, the faster and more efficient the search.

    • Expertise-Driven Choice: The most reliable way to define the binding site is to center the grid box on the position of the co-crystallized ligand that was removed in the previous step. This ensures the search is focused on a known active site.

    • In ADT, load the prepared receptor. Use the "Grid Box" tool to visually place and size the box to encompass the entire active site, typically with a 4-5 Å buffer around the original ligand's volume.

    • Note the coordinates of the center of the box and its dimensions (x, y, z).

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells AutoDock Vina where to find the input files and the grid box parameters.

  • Run AutoDock Vina: Execute the program from the command line: vina --config conf.txt --log log.txt

Trustworthiness: The Self-Validating System

A docking protocol is only reliable if it can be validated. The gold standard for validation is to demonstrate that the docking program and its parameters can accurately reproduce the binding mode of a known ligand.[17]

Protocol IV: Re-docking for Validation
  • Extract the Co-crystallized Ligand: From the original, unmodified 2OH4.pdb file, extract the coordinates of the bound inhibitor into a separate .pdb file.

  • Prepare this Ligand: Prepare this known inhibitor using the same steps outlined in Protocol I .

  • Re-dock: Use the prepared receptor (from Protocol II ) and the prepared known inhibitor to run a docking simulation using the exact same grid box and parameters.

  • Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD). This measures the average deviation between the atoms of the predicted (re-docked) pose and the experimentally determined (crystal structure) pose.[18] This can be calculated using tools like PyMOL.

    • Interpretation: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate for this specific binding site.[19]

Results Analysis and Data Presentation

Binding Affinity (ΔG)

AutoDock Vina reports the binding affinity in kcal/mol in the output log file.[21] This score is an estimation of the binding free energy.

  • Interpretation: The values are negative, and a more negative value indicates a stronger, more favorable binding interaction. It's a comparative metric; the absolute value is less important than the relative ranking of different compounds or poses.

Pose and Interaction Analysis

The output .pdbqt file contains the coordinates for the top-ranked binding poses.

  • Load and Visualize: Open the prepared receptor and the docking output file in PyMOL or Discovery Studio Visualizer.

  • Identify Key Interactions: Analyze the best-scoring pose to identify non-covalent interactions between the ligand and protein residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key drivers of binding in non-polar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

The interactions found can then be visualized in a 2D diagram.

G cluster_protein VEGFR-2 Active Site CYS919 CYS919 ASP1046 ASP1046 LEU840 LEU840 VAL848 VAL848 PHE1047 PHE1047 ligand tert-Butyl (2-methylquinolin-3-yl)carbamate ligand->CYS919 H-Bond (Hinge) ligand->ASP1046 H-Bond (DFG Motif) ligand->LEU840 Hydrophobic ligand->VAL848 Hydrophobic ligand->PHE1047 π-π Stacking

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation Profile of tert-Butyl (2-methylquinolin-3-yl)carbamate

This guide provides a comprehensive technical overview of the stability and degradation profile of tert-Butyl (2-methylquinolin-3-yl)carbamate, a molecule of interest in pharmaceutical research and development. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and degradation profile of tert-Butyl (2-methylquinolin-3-yl)carbamate, a molecule of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into the inherent stability of the compound, its likely degradation pathways under various stress conditions, and robust methodologies for its analysis.

Introduction and Molecular Overview

Tert-Butyl (2-methylquinolin-3-yl)carbamate belongs to a class of compounds featuring a quinoline core functionalized with a tert-butoxycarbonyl (Boc)-protected amine. The quinoline moiety is a prevalent scaffold in numerous biologically active compounds, while the Boc group is a common protecting group in organic synthesis, prized for its stability in many conditions but strategic lability under others. Understanding the stability profile of this specific molecule is paramount for its handling, formulation development, and the establishment of a valid analytical control strategy.

The inherent stability of tert-Butyl (2-methylquinolin-3-yl)carbamate is dictated by the chemical susceptibilities of its two primary functional domains: the quinoline ring system and the tert-butyl carbamate linkage. This guide will dissect these susceptibilities and provide a framework for their experimental investigation.

Caption: Chemical structure of tert-Butyl (2-methylquinolin-3-yl)carbamate.

Predicted Stability Profile and Degradation Pathways

Based on the known chemical behavior of its constituent functional groups, a stability profile for tert-Butyl (2-methylquinolin-3-yl)carbamate can be predicted. Forced degradation studies are essential to confirm these predictions and uncover any unexpected liabilities.

Hydrolytic Stability
  • Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions.[1][2] Under acidic catalysis, the carbamate is expected to undergo hydrolysis to yield 3-amino-2-methylquinoline, carbon dioxide, and tert-butanol (which may dehydrate to isobutylene).[3] The quinoline ring itself is generally stable to acid hydrolysis, although protonation of the quinoline nitrogen will occur.

  • Neutral Conditions (pH 7): The molecule is expected to be largely stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable to basic conditions.[4] However, strong basic conditions coupled with elevated temperatures could potentially lead to hydrolysis of the carbamate, although at a much slower rate than under acidic conditions. The 2-methyl group on the quinoline ring could potentially undergo condensation reactions under very strong basic conditions, but this is less likely under typical forced degradation study parameters.

Oxidative Degradation

The quinoline ring system can be susceptible to oxidation. The electron-rich nature of the aromatic system and the presence of the nitrogen atom make it a target for oxidative attack. Potential oxidation products could include N-oxides or hydroxylated quinoline derivatives. The benzylic methyl group is also a potential site for oxidation to a carboxylic acid or alcohol.

Thermal Degradation

The Boc group is known to be thermally labile and can be removed at elevated temperatures, typically above 85-90°C.[1] This thermolytic cleavage would result in the formation of 3-amino-2-methylquinoline, isobutylene, and carbon dioxide. The thermal decomposition of carbamates can also proceed through other pathways, potentially leading to the formation of isocyanates.[5][6]

Photodegradation

Quinoline and its derivatives are known to undergo photodegradation upon exposure to light, particularly UV radiation.[7] The degradation pathways can be complex, potentially involving photooxidation or rearrangement reactions. Photoproducts may include hydroxylated quinolines or cleavage of the aromatic ring system upon prolonged exposure.[7]

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photo Photodegradation Parent tert-Butyl (2-methylquinolin-3-yl)carbamate Aminoquinoline 3-Amino-2-methylquinoline Parent->Aminoquinoline H+ / H2O Aminoquinoline_thermal 3-Amino-2-methylquinoline Parent->Aminoquinoline_thermal Heat (Δ) N_oxide Quinoline N-oxide derivative Parent->N_oxide [O] Hydroxylated Hydroxylated quinoline derivative Parent->Hydroxylated [O] Photo_products Various photoproducts Parent->Photo_products Light (hν) CO2_tBuOH CO2 + tert-Butanol Isobutylene_CO2 Isobutylene + CO2

Caption: Predicted degradation pathways for tert-Butyl (2-methylquinolin-3-yl)carbamate.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is crucial to definitively identify the degradation products and understand the degradation kinetics.[8] The following protocols provide a framework for such a study.

Materials and Reagents
  • tert-Butyl (2-methylquinolin-3-yl)carbamate (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Buffers (e.g., phosphate, acetate) for pH control

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (Solid & Solution, e.g., 80°C) Photo Photostability (ICH Q1B guidelines) Sampling Sample at appropriate time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize acid/base samples Sampling->Neutralization Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralization->Analysis Peak_Purity Assess peak purity Analysis->Peak_Purity Mass_Balance Calculate mass balance Peak_Purity->Mass_Balance Identification Identify degradation products Mass_Balance->Identification Pathway Propose degradation pathway Identification->Pathway

Sources

Protocols & Analytical Methods

Method

Protocol for using tert-Butyl (2-methylquinolin-3-yl)carbamate as a building block in medicinal chemistry

An In-Depth Guide to the Application of tert-Butyl (2-methylquinolin-3-yl)carbamate in Medicinal Chemistry Authored by: A Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of tert-Butyl (2-methylquinolin-3-yl)carbamate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl (2-methylquinolin-3-yl)carbamate , a versatile building block for the synthesis of novel quinoline-based compounds. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position offers a crucial element of control, allowing for selective functionalization of the quinoline core before revealing the amine for subsequent derivatization. This application note details protocols for palladium-catalyzed cross-coupling reactions, Boc-group deprotection, and subsequent functionalization, underscoring the causality behind experimental choices to ensure reproducible and robust outcomes.

Introduction: The Strategic Advantage of the Quinoline Scaffold

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a privileged scaffold in drug discovery.[2][3] Its rigid structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. Marketed drugs such as chloroquine (antimalarial) and quinapril (antihypertensive) highlight the therapeutic success of this motif.[3][5]

The building block, tert-Butyl (2-methylquinolin-3-yl)carbamate, offers two key strategic advantages:

  • The 2-Methyl Group: This group can provide a steric handle to influence binding conformations and can also serve as a site for metabolic oxidation, a factor to consider in pharmacokinetic profiling.

  • The 3-N-Boc-Amino Group: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[6] This stability allows for extensive modification of other positions on the quinoline ring without affecting the protected amine. Its facile removal under acidic conditions provides a reliable method to unmask the 3-amino group at a later synthetic stage for diversification.[7][8]

Below is a workflow illustrating the strategic utility of this building block in a typical drug discovery campaign.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Final Derivatization A tert-Butyl (2-methylquinolin-3-yl)carbamate B Halogenation (e.g., at C6/C8) A->B Introduce Handle C Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) B->C Diversify Core D Boc Deprotection (Acid-mediated) C->D Advance Scaffold E Library Synthesis (Amide Coupling, Reductive Amination, etc.) D->E Unmask Amine F Final Compounds E->F

Caption: General workflow for using the title compound.

Synthesis of the Building Block

Protocol 2.1: Boc Protection of 2-Methylquinolin-3-amine

This protocol employs di-tert-butyl dicarbonate (Boc₂O) for the efficient protection of the primary amine.

  • Rationale: Boc₂O is a mild and highly effective reagent for N-tert-butoxycarbonylation. The reaction proceeds under relatively gentle basic conditions, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[9] Triethylamine (TEA) is used as a mild organic base to neutralize the acid formed during the reaction without promoting side reactions.

Step-by-Step Procedure:

  • To a stirred solution of 2-methylquinolin-3-amine (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield tert-Butyl (2-methylquinolin-3-yl)carbamate as a solid.

ReagentM.W.EquivalentsAmount (for 10 mmol scale)
2-Methylquinolin-3-amine158.201.01.58 g
Di-tert-butyl dicarbonate218.251.22.62 g
Triethylamine101.191.52.1 mL
Tetrahydrofuran (THF)--50 mL
Expected Yield --80-95%

Application in Palladium-Catalyzed Cross-Coupling

To utilize this building block in cross-coupling, a handle, typically a halogen, must first be installed on the quinoline core. Electrophilic aromatic substitution on the quinoline ring generally occurs at the 5- and 8-positions.[5] For this guide, we will assume the synthesis of a hypothetical tert-Butyl (6-bromo-2-methylquinolin-3-yl)carbamate intermediate.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of the 6-bromo-quinoline intermediate with an arylboronic acid.

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[10] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. An aqueous base like potassium carbonate is required for the transmetalation step of the catalytic cycle, and a solvent mixture like DMF/water ensures the solubility of both organic and inorganic reagents.[11]

Step-by-Step Procedure:

  • In a reaction vessel, combine tert-Butyl (6-bromo-2-methylquinolin-3-yl)carbamate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of Dimethylformamide (DMF) and water (4:1, 0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the desired coupled product.

Coupling Partner (Example)CatalystBaseTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃9085%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃9088%
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃10075%

Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of the 6-bromo-quinoline intermediate with a primary or secondary amine.

  • Rationale: The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[12][13] This reaction requires a specialized catalyst system. A palladium precursor (e.g., Pd₂(dba)₃) is combined with a bulky, electron-rich phosphine ligand (e.g., XPhos).[14] This ligand facilitates the crucial reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine nucleophile and promoting the catalytic cycle.[15]

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add tert-Butyl (6-bromo-2-methylquinolin-3-yl)carbamate (1.0 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the amine coupling partner (1.2 eq) followed by a dry, degassed solvent such as toluene or dioxane (0.1 M).

  • Heat the reaction to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Boc Group Deprotection: Unmasking the Amine

The removal of the Boc protecting group is a critical step to enable further derivatization of the 3-amino position.

G A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ (TFA) C Carbamic Acid + tert-Butyl Cation B->C Elimination D Free Amine C->D - CO₂

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Protocol 4.1: Deprotection using Trifluoroacetic Acid (TFA)

  • Rationale: Strong acids like TFA readily protonate the carbamate oxygen, leading to the elimination of the highly stable tert-butyl cation and formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][9] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.

Step-by-Step Procedure:

  • Dissolve the Boc-protected quinoline substrate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can be used directly or purified further if necessary.

Conclusion

tert-Butyl (2-methylquinolin-3-yl)carbamate is a highly valuable and strategically designed building block for medicinal chemistry programs. Its inherent stability, coupled with the predictable reactivity of the quinoline core and the reliable deprotection of the 3-amino group, provides a robust platform for the synthesis of diverse chemical libraries. The protocols outlined in this guide offer a validated starting point for researchers to explore the rich chemical space accessible from this versatile intermediate, paving the way for the discovery of novel therapeutic agents.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19333-19365. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 935-956. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 79, 184. [Link]

  • Surib, N. A., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemistry, 2019, 8532402. [Link]

  • Surineni, G., et al. (2024). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Matt's MOC Chem Tutorials. [Link]

Sources

Application

The Strategic Application of tert-Butyl (2-methylquinolin-3-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Quinoline Scaffold and the Utility of a Key Building Block The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Utility of a Key Building Block

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with the ATP-binding site of various kinases, which are critical targets in oncology and immunology.[3] Kinase families such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK) have been successfully targeted by quinoline-based molecules.[1][4][5]

This application note provides a detailed guide on the use of tert-Butyl (2-methylquinolin-3-yl)carbamate , a key intermediate for the synthesis of a diverse range of kinase inhibitors. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for controlled, sequential synthetic modifications, making it an invaluable tool for drug discovery and development professionals. We will explore the strategic importance of this starting material and provide detailed protocols for its conversion into advanced kinase inhibitor scaffolds.

The core of this guide focuses on a representative synthetic pathway to a covalent Bruton's Tyrosine Kinase (BTK) inhibitor. Covalent inhibitors, which form a permanent bond with a specific residue in the kinase active site (often a cysteine), have emerged as a powerful therapeutic modality.[6] The 2-methylquinolin-3-amine core, readily accessible from our title compound, serves as an excellent platform for introducing the necessary "warhead" for covalent modification.

Core Synthetic Strategy: From Protected Amine to Kinase Inhibitor

The overall synthetic strategy is a two-step process that leverages the stability of the Boc-protecting group and the reactivity of the resulting free amine. This approach provides a versatile entry point into a variety of kinase inhibitor classes.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling A tert-Butyl (2-methylquinolin-3-yl)carbamate B 2-Methylquinolin-3-amine A->B  Acidic Hydrolysis  (e.g., TFA or HCl) C Electrophilic Partner (e.g., Acryloyl Chloride or Isocyanate) D Target Kinase Inhibitor (Amide or Urea) B->D C->D caption Overall Synthetic Workflow

Figure 1: A high-level overview of the two-step synthetic approach from the protected quinoline to the final kinase inhibitor.

Part 1: The Critical Deprotection Step

The removal of the Boc group is the gateway to accessing the reactive 2-methylquinolin-3-amine. The choice of deprotection conditions is crucial to ensure a high yield and avoid unwanted side reactions. Acid-catalyzed hydrolysis is the most common and effective method for Boc deprotection.

Causality Behind Experimental Choices:
  • Acidic Conditions: The tert-butyl carbamate is stable to most nucleophiles and bases but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to yield the free amine.

  • Choice of Acid: Trifluoroacetic acid (TFA) is often preferred due to its volatility, which simplifies workup. However, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is also highly effective and can be more cost-efficient for larger-scale syntheses.

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the starting material and the acid.

Protocol 1: Boc Deprotection of tert-Butyl (2-methylquinolin-3-yl)carbamate

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
tert-Butyl (2-methylquinolin-3-yl)carbamate258.322.58 g10Starting Material
Dichloromethane (DCM)84.9350 mL-Solvent
Trifluoroacetic Acid (TFA)114.0210 mL~130Deprotecting Agent
Saturated Sodium Bicarbonate (aq.)84.01As needed (~100 mL)-Quenching Agent
Dichloromethane (DCM) for extraction84.933 x 50 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying Agent

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve tert-Butyl (2-methylquinolin-3-yl)carbamate (2.58 g, 10 mmol) in dichloromethane (50 mL).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (10 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly add saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylquinolin-3-amine as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

G start Boc-Protected Amine step1 Dissolve in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add TFA dropwise step2->step3 step4 Stir at RT (1-2h) step3->step4 step5 Monitor by TLC step4->step5 step6 Quench with NaHCO₃ (aq) step5->step6 step7 Extract with DCM step6->step7 step8 Dry & Concentrate step7->step8 end 2-Methylquinolin-3-amine step8->end caption Boc Deprotection Workflow

Figure 2: Step-by-step workflow for the Boc deprotection of tert-Butyl (2-methylquinolin-3-yl)carbamate.

Part 2: Coupling Reactions to Form Kinase Inhibitor Scaffolds

With the versatile 2-methylquinolin-3-amine in hand, a variety of coupling reactions can be employed to introduce the desired pharmacophoric elements for kinase inhibition. We will focus on two common and highly effective strategies: amide bond formation to create covalent inhibitors and urea formation.

Application Example 1: Synthesis of a Covalent BTK Inhibitor via Amide Coupling

Covalent BTK inhibitors typically contain an electrophilic "warhead," such as an acrylamide moiety, that can undergo a Michael addition with a cysteine residue (Cys481) in the BTK active site.[1] The reaction of 2-methylquinolin-3-amine with acryloyl chloride is a direct and efficient method to install this critical functional group.

  • Acylating Agent: Acryloyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic 3-amino group of the quinoline.[3]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Low Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions, such as polymerization of the acryloyl chloride.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
2-Methylquinolin-3-amine158.201.58 g10Starting Material
Dichloromethane (DCM), anhydrous84.9350 mL-Solvent
Triethylamine (TEA)101.192.1 mL (1.52 g)15Base
Acryloyl Chloride90.510.89 mL (1.0 g)11Acylating Agent
Water18.0250 mL-Washing Agent
Brine-50 mL-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying Agent

Safety Precautions:

  • Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. Handle only in a dry, inert atmosphere within a fume hood.

  • Ensure all glassware is thoroughly dried before use.

Step-by-Step Methodology:

  • Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-methylquinolin-3-amine (1.58 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling and Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol).

  • Acylation: Slowly add a solution of acryloyl chloride (0.89 mL, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(2-methylquinolin-3-yl)acrylamide.

Application Example 2: Synthesis of a Quinoline-Urea Scaffold

Urea-based linkers are also prevalent in kinase inhibitor design, often participating in hydrogen bonding interactions within the kinase hinge region. The reaction of 2-methylquinolin-3-amine with an appropriate isocyanate provides a straightforward route to these structures.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
2-Methylquinolin-3-amine158.201.58 g10Starting Material
Anhydrous Tetrahydrofuran (THF)72.1150 mL-Solvent
Substituted Isocyanate (R-NCO)Variable10 mmol10Coupling Partner

Safety Precautions:

  • Isocyanates are toxic and potent respiratory sensitizers. Handle with extreme care in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Setup: In a dry flask under an inert atmosphere, dissolve 2-methylquinolin-3-amine (1.58 g, 10 mmol) in anhydrous THF (50 mL).

  • Isocyanate Addition: Add the desired substituted isocyanate (10 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC. Often, the product will precipitate from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion: A Versatile Building Block for Modern Drug Discovery

tert-Butyl (2-methylquinolin-3-yl)carbamate is a strategically designed building block that offers a controlled and versatile entry point for the synthesis of quinoline-based kinase inhibitors. The robust and high-yielding deprotection to 2-methylquinolin-3-amine, followed by straightforward coupling reactions, enables the rapid generation of diverse libraries of potential drug candidates. The protocols outlined in this note for the synthesis of both covalent (acrylamide) and non-covalent (urea) scaffolds demonstrate the utility of this intermediate in modern medicinal chemistry. By leveraging this key building block, researchers can efficiently explore the structure-activity relationships of the 2-methylquinolin-3-amine pharmacophore against a wide range of kinase targets.

References

  • de Bruin, G., et al. (2020). Discovery of quinoline-based irreversible BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127261. [Link]

  • Liu, Q., et al. (2016). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Journal of Medicinal Chemistry, 59(13), 6031-6047. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(45), 32978-32991. [Link]

  • Estrin, Y. I., et al. (2008). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of Applied Chemistry, 81(1), 140-147. [Link]

  • Abdel-Gawad, H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14, 32978-32991. [Link]

  • El-Sayed, M. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 449-456. [Link]

  • Li, J., et al. (2015). Synthetic method of acryloyl chloride. CN104402703A.
  • Al-Warhi, T., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(17), 5323. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]

  • Barluenga, J., et al. (2015). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H -1,2,4-triazol-3-one, by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 58(2), 845-857. [Link]

  • Annenkov, V. V., et al. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Polymers, 9(11), 614. [Link]

  • Beltran, P. J., et al. (2006). 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same. WO2006124692A2.

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of tert-Butyl (2-methylquinolin-3-yl)carbamate in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note describes a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of tert-Butyl (2-methylquinolin-3-yl)carbamate in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated according to the principles outlined in international bioanalytical method validation guidelines.[1][2] This robust procedure is suitable for supporting pharmacokinetic (PK) and toxicokinetic (TK) studies in the drug development pipeline.

Introduction

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. Accurate measurement of analyte concentrations over time is essential for calculating key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Tert-Butyl (2-methylquinolin-3-yl)carbamate is a molecule featuring a quinoline core, a common scaffold in medicinal chemistry.[3][4] Developing a reliable bioanalytical method for this compound is a critical step in its progression as a potential therapeutic agent.

LC-MS/MS is the preferred technique for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[5] The core principle of this method is the physical separation of the target analyte from matrix components via high-performance liquid chromatography (HPLC), followed by highly specific detection using tandem mass spectrometry (MS/MS). This application note provides a comprehensive guide, from sample preparation to method validation, designed for researchers and scientists in the pharmaceutical industry.

Experimental

Materials and Instrumentation
  • Instrumentation : An Agilent 1290 Infinity II LC System coupled to a Sciex QTRAP 6500+ Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chemicals and Reagents :

    • tert-Butyl (2-methylquinolin-3-yl)carbamate reference standard (>95% purity).[6]

    • Tolbutamide (Internal Standard, IS).

    • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific).

    • Formic acid (≥99%) and ammonium acetate (≥99%) (Sigma-Aldrich).

    • Control human plasma (K2-EDTA) sourced from a certified vendor.

Standard Solutions
  • Stock Solutions (1 mg/mL) : Primary stock solutions of tert-Butyl (2-methylquinolin-3-yl)carbamate and the Internal Standard (IS), Tolbutamide, were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions : A series of working solutions were prepared by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These are used to spike into the blank biological matrix.

  • Calibration Curve (CC) and Quality Control (QC) Samples : CC standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations. A typical calibration range would be 1-1000 ng/mL. QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation (PPT)

Rationale : Biological matrices like plasma contain high concentrations of proteins and phospholipids, which can interfere with the analysis by causing ion suppression, clogging the LC system, and contaminating the MS ion source.[7][8] Protein precipitation is a rapid and effective technique to remove the majority of these macromolecules.[9] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a suitable solvent for many small molecule analytes.

Protocol for Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard working solution (e.g., 100 ng/mL Tolbutamide in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial for LC-MS/MS analysis.

Sample Preparation Workflow

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Method Development

Liquid Chromatography

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, ensuring separation from endogenous matrix components to minimize ion suppression or enhancement.[10] A reversed-phase C18 column is a versatile and effective choice for a compound with the polarity of tert-Butyl (2-methylquinolin-3-yl)carbamate.

ParameterCondition
LC Column Phenomenex Luna C18 (2.1 x 50 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry

Rationale : The quinoline structure contains nitrogen atoms that are readily protonated, making positive mode Electrospray Ionization (ESI+) the optimal choice. The method development focuses on identifying a specific precursor ion (the protonated molecule, [M+H]+) and a stable, high-intensity product ion for quantification. This precursor → product transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity.[11][12]

The molecular weight of tert-Butyl (2-methylquinolin-3-yl)carbamate (C15H18N2O2) is 258.32 g/mol . Therefore, the expected precursor ion ([M+H]+) is m/z 259.3.

ParameterAnalyte (tert-Butyl (2-methylquinolin-3-yl)carbamate)Internal Standard (Tolbutamide)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) 259.3 m/z271.1 m/z
Product Ion (Q3) 203.1 m/z155.1 m/z
Declustering Potential (DP) 80 V75 V
Collision Energy (CE) 25 eV20 eV
Dwell Time 150 ms150 ms

Bioanalytical Method Validation (BMV)

A full validation was performed according to the FDA and EMA guidelines to ensure the method's reliability for bioanalytical applications.[1][2][13]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity Analysis of six blank plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity & Range A calibration curve (1-1000 ng/mL) analyzed using a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyzed five replicates of QC samples at four levels (LLOQ, Low, Mid, High) on three separate days.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution at Low and High QC levels.[14]The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency, determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Analyte stability assessed under various conditions: 24h at room temp (bench-top), 3 freeze-thaw cycles, and 30 days at -80°C (long-term).[15][16]Mean concentration at each level must be within ±15% of the nominal concentration.
Overall Method Development and Validation Workflow

G A Method Development B Analyte & IS Infusion (MRM Optimization) A->B C Chromatography (LC) Development A->C D Sample Preparation (PPT Protocol) A->D E Method Validation B->E C->E D->E F Selectivity Linearity E->F G Accuracy Precision E->G H Recovery Matrix Effect E->H I Stability (Freeze-Thaw, Bench-Top, Long-Term) E->I J Validated Method Ready for Sample Analysis F->J G->J H->J I->J

Caption: Workflow for LC-MS/MS Method Development and Validation.

Conclusion

This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of tert-Butyl (2-methylquinolin-3-yl)carbamate in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The method was successfully validated over a linear range of 1-1000 ng/mL, demonstrating acceptable accuracy, precision, and stability. This validated method is well-suited for supporting pharmacokinetic studies in drug development programs.

References

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Institutes of Health (NIH). [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health (NIH). [Link]

  • A protocol for testing the stability of biochemical analytes. Technical document. PubMed. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. National Institutes of Health (NIH). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Corporation. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Identification and Quantification of Illegal Drugs and Benzodiazepines in Human Plasma by LC–MS-MS After Solid Phase Extraction (SPE). LCGC International. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. MDPI. [Link]

  • US6008230A - Quinoline compounds as H+ -ATPases.
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI. [Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. ACS Publications. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1. BioProcess International. [Link]

Sources

Application

Application Notes &amp; Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of tert-Butyl (2-methylquinolin-3-yl)carbamate

Abstract This document provides a comprehensive experimental framework for assessing the in vitro cytotoxic potential of the novel compound, tert-Butyl (2-methylquinolin-3-yl)carbamate. Recognizing the biological signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for assessing the in vitro cytotoxic potential of the novel compound, tert-Butyl (2-methylquinolin-3-yl)carbamate. Recognizing the biological significance of both the quinoline and carbamate moieties, a multi-faceted approach is outlined to not only quantify cell death but also to elucidate the underlying mechanisms. This guide is intended for researchers in drug discovery and toxicology, providing detailed protocols for a tiered screening strategy encompassing metabolic activity, membrane integrity, and apoptosis induction.

Introduction: Scientific Rationale and Strategic Overview

The structural composition of tert-Butyl (2-methylquinolin-3-yl)carbamate suggests a potential for biological activity. Quinoline derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial and anticancer properties[1][2]. Similarly, the carbamate group is a key functional group in numerous therapeutic agents[3]. The presence of these two pharmacophores in a single molecule necessitates a thorough evaluation of its cytotoxic profile.

A primary cytotoxicity screen is essential in early-stage drug development to identify compounds that may be toxic to cells, and to determine the concentration range at which these effects occur.[4][5] This guide advocates for a tiered approach, beginning with a broad assessment of cell viability, followed by more specific assays to discern the mode of cell death (e.g., necrosis vs. apoptosis). This strategy provides a more complete picture of the compound's cellular effects.

The proposed workflow is designed to be robust and self-validating, incorporating essential controls and orthogonal assays to ensure the reliability of the generated data.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Dose-Response & Time-Course (MTT Assay) B Membrane Integrity (LDH Assay) A->B If cytotoxic C Apoptosis Induction (Caspase-3/7 Assay) A->C If cytotoxic D IC50 Determination B->D C->D E Comparative Analysis D->E

Figure 1: A tiered experimental workflow for assessing the cytotoxicity of a novel compound.

Experimental Design: The Pillars of a Robust Cytotoxicity Study

A well-designed experiment is crucial for obtaining meaningful and reproducible results. The following considerations form the basis of the proposed protocols.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[6][7] For a general cytotoxicity screen, a panel of cell lines is recommended to assess for any cell-type-specific effects.

  • Cancer Cell Lines: A common starting point for anticancer drug screening. We recommend a panel representing different cancer types, for instance:

    • MCF-7: Human breast adenocarcinoma.

    • HT-29: Human colon adenocarcinoma.[8]

    • A549: Human lung carcinoma.

  • Non-Cancerous Cell Line: To assess for general cytotoxicity and potential therapeutic index, a non-cancerous cell line should be included.

    • HEK293: Human embryonic kidney cells.[9][10]

    • MRC-5: Human lung fibroblast.

Dose-Response and Time-Course

Cytotoxicity is typically dependent on both the concentration of the compound and the duration of exposure.[11]

  • Dose Range: A wide range of concentrations should be tested to establish a dose-response curve. A common starting point is a serial dilution from 100 µM down to 0.1 µM.

  • Time Points: Initial screening should include at least two time points, for example, 24 and 48 hours, to capture both acute and delayed cytotoxic effects.[9]

Controls: The Foundation of Valid Data

The inclusion of appropriate controls is non-negotiable for data interpretation.[4]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent itself.

  • Untreated Control: Cells cultured in media alone, representing 100% cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay is performing as expected.

Tier 1 Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials
  • 96-well flat-bottom plates

  • tert-Butyl (2-methylquinolin-3-yl)carbamate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of tert-Butyl (2-methylquinolin-3-yl)carbamate in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Tier 2 Protocols: Mechanistic Assays

If the MTT assay indicates significant cytotoxicity, the following assays can help to elucidate the mechanism of cell death.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from cells with damaged plasma membranes.[17] It is a common method for quantifying necrosis.[18]

  • Cells treated as in the MTT assay

  • LDH assay kit (commercially available)

  • Microplate reader

  • Prepare Samples: Following compound treatment for the desired time, carefully collect the cell culture supernatant from each well.

  • Set up Controls: Prepare a "low control" (spontaneous LDH release from untreated cells) and a "high control" (maximum LDH release, typically induced by a lysis buffer provided in the kit).

  • LDH Reaction: Add the supernatant and controls to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

Caspase-3/7 Assay for Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[20] Their activation is a hallmark of apoptosis.[21] This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[22][23]

  • Cells treated as in the MTT assay (in a white-walled 96-well plate for luminescence)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer or fluorometer

  • Equilibrate Plate: After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add Reagent: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Signal Reading: Measure the luminescence or fluorescence using the appropriate plate reader.

G cluster_0 cluster_1 cluster_2 Stimulus tert-Butyl (2-methylquinolin-3-yl)carbamate InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->InitiatorCaspases ExecutionerCaspases Executioner Caspases (Caspase-3, -7) InitiatorCaspases->ExecutionerCaspases SubstrateCleavage Cleavage of Cellular Substrates ExecutionerCaspases->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis

Figure 2: Simplified schematic of the caspase-mediated apoptotic pathway.

Data Analysis and Interpretation

Data Presentation

Raw data from the plate reader should be processed to determine the percentage of cell viability or cytotoxicity for each concentration of the test compound.

Percentage Viability (MTT Assay):


Percentage Cytotoxicity (LDH Assay):


Concentration (µM)% Viability (24h)% Viability (48h)% Cytotoxicity (LDH, 48h)Caspase-3/7 Activity (RLU, 48h)
Vehicle Control10010001500
0.198.595.22.11650
190.185.65.33200
1055.348.915.88500
5020.715.425.19200
1005.23.130.59500
Table 1: Example data table for summarizing cytotoxicity results. RLU = Relative Luminescence Units.
IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[24][25][26]

Conclusion

This application note provides a structured and robust methodology for the initial cytotoxic evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate. By employing a tiered approach that combines assays for metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's effects on cells. Adherence to the principles of rigorous experimental design, including appropriate controls and data analysis, will ensure the generation of high-quality, reliable data to inform subsequent stages of drug development.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. Experimental Animal and In Vitro Study Designs - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity.
  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • Abcam. MTT assay protocol.
  • Promega Corporation. Caspase-Glo® 3/7 Assay System.
  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
  • PubChem. tert-Butyl carbamate.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • National Center for Biotechnology Information. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • ResearchGate. Experimental design for population-based human in vitro toxicity.
  • Thermo Fisher Scientific. CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • ResearchGate. MTT Proliferation Assay Protocol.
  • GraphPad. Prism 3 -- Analyzing Dose-Response Data.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. LDH assay kit guide: Principles and applications.
  • PubMed. (1997, July). Cytotoxic effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) herbicide on hepatocytes and mitochondria isolated from male rats.
  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • Abcam. Cytotoxicity assay selection guide.
  • Noble Life Sciences. Toxicology Study Design Considerations.
  • Wikipedia. Dose–response relationship.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Wikipedia. In vitro toxicology.
  • National Center for Biotechnology Information. The analysis of dose-response curves--a practical approach.
  • Protocols.io. (2023, February 27). MTT (Assay protocol).
  • Protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • ATCC. MTT Cell Proliferation Assay.
  • National Center for Biotechnology Information. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants.
  • National Center for Biotechnology Information. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
  • Sigma-Aldrich. LDH Cytotoxicity Assay Kit II.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?
  • AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
  • PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate.
  • ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves.
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • ResearchGate. (2025, October 12). (PDF) 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide.
  • E3S Web of Conferences. Biological activity of benzoxazolinone and benzoxazolinthione derivatives.
  • ResearchGate. (2025, December 6). (PDF) Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives.
  • PubMed. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells?
  • National Center for Biotechnology Information. tert-Butyl N-(thiophen-2-yl)carbamate.
  • Echemi. 3-Iodo-2-propynyl butylcarbamate.
  • National Institutes of Health. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone.
  • PubMed. (2011, November 21). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of tert-Butyl Carbamate in Multi-Step Quinoline Synthesis

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its synthesis, however, often involves multi-step sequences where the reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its synthesis, however, often involves multi-step sequences where the reactivity of precursor molecules must be precisely controlled. This guide provides an in-depth exploration of the tert-butyl carbamate (Boc) protecting group as an essential tool for managing amine functionality during the synthesis of complex quinoline derivatives. We will dissect the strategic rationale for its use, provide validated, step-by-step protocols for its application and removal, and illustrate its utility within the context of a modified Friedländer quinoline synthesis.

The Strategic Imperative for Amine Protection in Quinoline Synthesis

In the intricate pathways of multi-step organic synthesis, functional groups that are not involved in a given transformation must often be masked to prevent undesirable side reactions.[2] The amino group, particularly in aniline precursors common to quinoline synthesis, is a potent nucleophile and can interfere with a wide range of reaction conditions, leading to polymerization, N-alkylation, or other competing pathways.

The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines, prized for its reliability and predictable reactivity.[3][4] Its utility stems from a unique combination of stability and controlled lability.

Why Choose the Boc Group? A Mechanistic Rationale

The decision to use the Boc group is grounded in its distinct chemical properties, which offer a high degree of control to the synthetic chemist:

  • Acid Lability: The Boc group is readily cleaved under acidic conditions. This is because the mechanism proceeds through the formation of a highly stable tert-butyl cation.[5] This stability dramatically lowers the activation energy for cleavage compared to carbamates derived from less substituted alcohols.

  • Base and Nucleophile Stability: It is exceptionally robust towards a wide array of basic and nucleophilic reagents.[6] This allows for subsequent chemical modifications at other sites of the molecule under conditions that would otherwise affect an unprotected amine.

  • Orthogonal Deprotection Strategy: The acid-labile nature of the Boc group makes it "orthogonal" to other common protecting groups.[7] For instance, it can be selectively removed while a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a hydrogenolysis-labile carboxybenzyl (Cbz) group remains intact on the same molecule, enabling complex, site-specific modifications.[7][8]

  • Clean Byproducts: Deprotection generates gaseous carbon dioxide and isobutylene, which are easily removed from the reaction mixture, simplifying the purification process significantly.[3][9]

Core Methodologies: N-Boc Protection and Deprotection

Mastery of the Boc group begins with two fundamental, high-yielding procedures: its installation (protection) and its removal (deprotection).

Protocol 1: N-Boc Protection of Aryl Amines

This protocol describes the standard procedure for protecting a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[8][10]

cluster_workflow N-Boc Protection Workflow A Dissolve Amine Substrate in Anhydrous Solvent B Add Base (e.g., TEA, DMAP) A->B C Add Boc₂O (Di-tert-butyl dicarbonate) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Work-up & Extraction D->E F Purify by Column Chromatography or Recrystallization E->F

Caption: General experimental workflow for the N-Boc protection of an amine.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq). Dissolve it in a suitable anhydrous solvent (see Table 1) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add the appropriate base (e.g., triethylamine, 1.5 eq). For less reactive or sterically hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be included.[11]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the stirred solution. Note: The reaction can be mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl (to remove base), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

ComponentExampleMolar Eq.Function / Rationale
Amine Substrate 2-Aminoacetophenone1.0Starting material for quinoline synthesis.
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2Electrophilic source of the Boc group. A slight excess ensures complete conversion.
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)-Anhydrous conditions prevent hydrolysis of Boc₂O. Chosen based on substrate solubility.
Base Triethylamine (TEA), DMAP (cat.)1.5 (TEA)Scavenges the proton released from the amine, driving the reaction forward.[3]
Protocol 2: Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the elimination of the stable tert-butyl cation and subsequent decarboxylation.[3][5][8]

cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism A Protonation of Carbonyl Oxygen by Strong Acid (H⁺) B Elimination of Stable tert-Butyl Cation A->B Resonance stabilization C Formation of Unstable Carbamic Acid B->C D Spontaneous Decarboxylation (Loss of CO₂) C->D Rapid E Formation of Protonated Free Amine D->E

Caption: Mechanistic steps of the acid-catalyzed removal of the Boc protecting group.

  • Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M. Note: The reaction should be performed in a well-ventilated fume hood as gaseous byproducts are evolved.[3]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. For substrates sensitive to the tert-butyl cation, a scavenger such as anisole or triethylsilane (1.2 eq) can be added to the mixture to trap the cation and prevent side reactions.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the deprotection by TLC (typically complete within 1-3 hours).

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated NaHCO₃ solution until the effervescence ceases. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can be used directly or purified further if necessary.

ComponentExampleConcentration / Eq.Rationale
Acid Trifluoroacetic Acid (TFA)25-50% v/v in DCMStrong, volatile acid that effectively cleaves the Boc group.[12]
HCl (in Dioxane or Methanol)4 M solutionA common alternative to TFA; the resulting amine hydrochloride salt often precipitates.[11]
Solvent Dichloromethane (DCM)-Common solvent that dissolves most substrates and is inert to strong acids.
Scavenger Anisole, Triethylsilane (TES)1.2 - 2.0 eqNucleophilic species that trap the electrophilic tert-butyl cation, preventing Friedel-Crafts alkylation of electron-rich aromatic rings.[11]

Case Study: A Boc-Protected Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a powerful method for constructing quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] Employing a Boc-protected amino ketone can enhance reaction control and substrate scope.

Synthetic Strategy Overview

The following workflow illustrates how Boc protection facilitates the synthesis of a substituted quinoline, which would be challenging with a free amine due to potential self-condensation or side reactions under the cyclization conditions.

cluster_case_study Multi-Step Quinoline Synthesis via Friedländer Annulation Start o-Aminoaryl Ketone Step1 Step 1: N-Boc Protection (Protocol 1) Start->Step1 Intermediate1 N-Boc Protected Ketone Step1->Intermediate1 Step2 Step 2: Base-Catalyzed Aldol Condensation Intermediate1->Step2 Intermediate2 Aldol Adduct Step2->Intermediate2 Carbonyl α-Methylene Carbonyl Cmpd. (e.g., Ethyl Acetoacetate) Carbonyl->Step2 Step3 Step 3: Acid-Catalyzed Cyclodehydration Intermediate2->Step3 Intermediate3 Boc-Protected Quinoline Step3->Intermediate3 Step4 Step 4: N-Boc Deprotection (Protocol 2) Intermediate3->Step4 End Final Quinoline Product Step4->End

Caption: Strategic workflow for quinoline synthesis using a Boc-protected intermediate.

Exemplary Protocol: Synthesis of 2-Methyl-4-phenylquinolin-8-amine
  • Step 1: Boc Protection of 2,6-diaminoacetophenone. Following Protocol 1 , protect one of the amino groups of the starting material to yield tert-butyl (2-amino-6-acetylphenyl)carbamate. The steric hindrance around the acetyl group favors mono-protection at the less hindered C6-amino position.

  • Step 2: Friedländer Condensation.

    • To a solution of the N-Boc protected ketone (1.0 eq) in ethanol, add phenylacetaldehyde (1.2 eq).

    • Add a catalytic amount of a base such as pyrrolidine (0.2 eq).

    • Heat the mixture to reflux and monitor by TLC. The reaction involves an initial aldol-type condensation followed by cyclization and dehydration.

    • Upon completion, cool the reaction and concentrate under reduced pressure. Purify the residue by column chromatography to yield tert-butyl (2-methyl-4-phenylquinolin-8-yl)carbamate.

  • Step 3: Boc Deprotection. Following Protocol 2 , treat the Boc-protected quinoline with TFA in DCM to remove the Boc group. After work-up and purification, the final product, 2-methyl-4-phenylquinolin-8-amine, is obtained.

Conclusion and Future Outlook

The tert-butyl carbamate protecting group is an indispensable tool in the synthesis of complex, functionalized quinolines. Its predictable behavior, robustness to a wide range of reagents, and clean, facile removal under acidic conditions provide chemists with the strategic control needed to execute challenging synthetic sequences. By temporarily masking the nucleophilicity of the aniline nitrogen, the Boc group prevents unwanted side reactions, broadens the scope of compatible reagents, and ultimately improves the overall efficiency and yield of multi-step syntheses. As the demand for novel quinoline-based therapeutics continues to grow, the judicious application of protecting group strategies, spearheaded by reliable mainstays like Boc, will remain fundamental to innovation in drug discovery and development.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). REMOVAL OF t‐BUTYL AND t‐BUTOXYCARBONYL PROTECTING GROUPS WITH TRIFLUOROACETIC ACID Mechanisms, Biproduct Formation and Evaluation of Scavengers. J. Pept. Prot. Res., 12(5), 258-268. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines – Carbamates. (2018). [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18711. [Link]

  • ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Manske, R. H. (2011). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). [Link]

  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Efficacy Testing of 2-Methylquinolin-3-yl Derivatives

Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with a broad spectrum of pharmacological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Historically significant in the development of antimalarial drugs like quinine and chloroquine, the quinoline scaffold has since been extensively explored for other therapeutic applications.[2] Modern research has revealed that derivatives of quinoline exhibit potent anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] In the realm of oncology, quinoline derivatives have demonstrated the ability to interfere with multiple cellular processes crucial for cancer cell survival and proliferation, such as DNA replication, cell division, and signal transduction pathways.[2][3] Some derivatives function as topoisomerase inhibitors, preventing the necessary relaxation of DNA for replication, while others can induce apoptosis or cell cycle arrest through various mechanisms.[2][3]

This application note focuses on a specific subclass, the 2-methylquinolin-3-yl derivatives. While the broader family of 2,3-disubstituted quinolines has been investigated for anticancer activities, including DNA cleavage, specific, comprehensive cell-based testing protocols for the 2-methylquinolin-3-yl scaffold are essential for elucidating their precise mechanism of action and therapeutic potential.[4] This guide provides a structured, multi-tiered approach for researchers to systematically evaluate the efficacy of novel 2-methylquinolin-3-yl derivatives in relevant cancer cell models. The protocols herein are designed to be self-validating systems, progressing from broad cytotoxicity screening to detailed mechanistic studies.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its cytotoxic potential against cancer cell lines. This is typically achieved by measuring the compound's effect on cell viability and proliferation over a range of concentrations to determine the half-maximal inhibitory concentration (IC50). This fundamental parameter allows for the ranking of compounds by potency and guides the selection of concentrations for subsequent mechanistic assays. We will detail two common and robust methods for this purpose: the PrestoBlue™ assay and the MTT assay.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for assessing cytotoxicity is a streamlined process designed for high-throughput screening in a 96-well format.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Select Cancer Cell Line(s) culture Culture Cells to ~80% Confluency start->culture harvest Harvest and Count Cells culture->harvest plate Plate Cells in 96-Well Plates harvest->plate prepare_compounds Prepare Serial Dilutions of 2-Methylquinolin-3-yl Derivatives add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate Incubate for 24, 48, or 72 hours add_compounds->incubate add_reagent Add Viability Reagent (e.g., PrestoBlue™ or MTT) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence incubate_reagent->read_plate normalize Normalize Data to Vehicle Control read_plate->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate

Caption: General workflow for cell viability and cytotoxicity assays.

Protocol 1: Cell Viability using PrestoBlue™ Reagent

The PrestoBlue™ assay is a simple, rapid, and sensitive fluorescent/colorimetric assay that utilizes the reducing power of living, metabolically active cells to convert the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin.[5] This conversion is proportional to the number of viable cells.[5]

Rationale: This assay is chosen for its high sensitivity, short incubation time (as little as 10 minutes), and non-toxic nature, which allows for kinetic monitoring of cell viability over time if desired.[5][6]

Materials:

  • PrestoBlue™ Cell Viability Reagent (e.g., Thermo Fisher Scientific, Cat. No. A13261)

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • 2-methylquinolin-3-yl derivatives, dissolved in DMSO

  • Multi-channel pipette

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm) or Absorbance microplate reader (570 nm, with an optional reference wavelength of 600 nm)[8]

Procedure:

  • Cell Plating:

    • One day prior to the experiment, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 2X stock concentration of your 2-methylquinolin-3-yl derivatives by serially diluting them in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).[6]

    • Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[5][6] The optimal incubation time may vary between cell lines and should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence or absorbance using a microplate reader.[5]

Protocol 2: Cytotoxicity using MTT Assay

The MTT assay is a classic colorimetric assay for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9][10] These insoluble crystals are then solubilized, and the absorbance is measured.

Rationale: The MTT assay is a widely cited and cost-effective method for determining cytotoxicity.[9][10] It provides a robust endpoint measurement of the viable cell number.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well clear plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the PrestoBlue™ protocol.

  • Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.[11]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm.[10]

Data Presentation: Cytotoxicity Results

The results from the primary screening should be tabulated to clearly present the IC50 values of the tested compounds against different cell lines and at various time points.

Compound IDCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Derivative 1MCF-715.2 ± 1.88.5 ± 0.94.1 ± 0.5
Derivative 1HCT11622.5 ± 2.512.3 ± 1.46.8 ± 0.7
Derivative 2MCF-7> 5045.1 ± 5.228.9 ± 3.1
Derivative 2HCT116> 50> 5035.4 ± 4.0
Positive Control (e.g., Doxorubicin)MCF-70.8 ± 0.10.3 ± 0.040.1 ± 0.02
Positive Control (e.g., Doxorubicin)HCT1161.2 ± 0.20.5 ± 0.060.2 ± 0.03

Tier 2: Mechanistic Elucidation - How Do the Compounds Kill?

Once active compounds are identified, the next logical step is to investigate the mechanism by which they induce cell death. A primary question is whether the compounds trigger apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.

Experimental Workflow: Apoptosis Assay

G cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry Analysis plate_cells Plate Cells in 6-Well Plates treat_cells Treat with Compound (e.g., 1x and 2x IC50) plate_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24h) treat_cells->incubate collect_supernatant Collect Supernatant (Floating Cells) incubate->collect_supernatant combine_cells Combine and Pellet Cells collect_supernatant->combine_cells detach_adherent Detach Adherent Cells (e.g., Trypsin) detach_adherent->combine_cells wash_cells Wash with Cold PBS combine_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate_stains Incubate for 15 min in the Dark add_stains->incubate_stains acquire_data Acquire Data on Flow Cytometer incubate_stains->acquire_data gate_populations Gate on Cell Populations acquire_data->gate_populations quantify Quantify Live, Apoptotic, and Necrotic Cells gate_populations->quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Rationale: This dual-staining method provides a quantitative assessment of the mode of cell death induced by the compounds, which is a critical piece of mechanistic information.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (e.g., BD Biosciences, Cat. No. 556547) containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.

  • Cells plated in 6-well plates and treated with the compound(s) of interest.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells in 6-well plates with the 2-methylquinolin-3-yl derivative at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Harvesting:

    • Collect the culture medium (which contains floating/dead cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with their corresponding culture medium in the 15 mL tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry immediately (within 1 hour).

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Tier 3: Advanced Mechanistic Studies

If the compounds induce a specific cellular phenotype like apoptosis or general cytotoxicity, further investigation into the underlying pathways is warranted. This includes analyzing the compound's effect on the cell cycle and key signaling proteins.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[4] This can be analyzed by staining the DNA of fixed cells with a stoichiometric dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[4]

Rationale: Determining if a compound induces cell cycle arrest can provide significant insight into its mechanism of action, potentially pointing towards interference with DNA synthesis, mitosis, or checkpoint control proteins.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Cold 70% ethanol

  • Cells treated in 6-well plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Plate and treat cells as described for the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) is often informative.

  • Harvesting and Fixation:

    • Harvest both floating and adherent cells as previously described.

    • Wash the cell pellet with cold PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4 ± 3.220.1 ± 1.514.5 ± 1.8
Derivative 1 (IC50)25.1 ± 2.115.8 ± 1.959.1 ± 3.5
Positive Control (e.g., Nocodazole)10.2 ± 1.58.5 ± 1.181.3 ± 4.2
Protocol 5: Western Blotting for Key Signaling Proteins

To pinpoint the molecular targets of the 2-methylquinolin-3-yl derivatives, Western blotting can be used to assess the expression and activation status of key proteins involved in the pathways suggested by previous assays (e.g., apoptosis and cell cycle).

Rationale: This technique allows for the direct visualization of changes in protein levels or post-translational modifications (like phosphorylation), providing strong evidence for the engagement of specific signaling pathways.

Signaling Pathway & Target Protein Selection:

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).

  • Cell Cycle Control: Cyclins (e.g., Cyclin B1), CDKs (e.g., Cdk1), p21, p53.

  • DNA Damage Response: γH2AX.

Experimental Workflow: Western Blotting

G cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis treat_cells Treat Cells and Harvest lyse_cells Lyse Cells in RIPA Buffer treat_cells->lyse_cells quantify_protein Quantify Protein (e.g., BCA Assay) lyse_cells->quantify_protein prepare_lysates Prepare Lysates with Sample Buffer quantify_protein->prepare_lysates load_gel Load Samples onto SDS-PAGE Gel prepare_lysates->load_gel run_gel Separate Proteins by Size load_gel->run_gel transfer Transfer Proteins to PVDF Membrane run_gel->transfer block Block Membrane (e.g., 5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (Overnight, 4°C) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 add_ecl Add ECL Substrate wash2->add_ecl image Image Chemiluminescence add_ecl->image analyze Analyze Band Intensity image->analyze

Caption: Standard workflow for Western blot analysis.

Procedure (Abbreviated):

  • Protein Extraction:

    • Treat cells with the compound(s) for the desired time.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • Analyze band intensities, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Best Practices

This application note provides a comprehensive, tiered framework for evaluating the efficacy of novel 2-methylquinolin-3-yl derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package to characterize the anticancer potential of their compounds.

Key Considerations for Trustworthy Data:

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

  • Assay Validation: Before screening, validate each assay for robustness, accuracy, and precision using known positive and negative controls.

  • Appropriate Controls: Always include vehicle controls (to account for solvent effects), untreated controls (for baseline), and a relevant positive control (a compound with a known mechanism).

  • Reproducibility: Perform all experiments with at least three biological replicates to ensure the statistical significance of the findings.

By following these detailed protocols and adhering to best practices in cell culture and assay execution, researchers can confidently and efficiently advance the development of promising 2-methylquinolin-3-yl derivatives as potential next-generation therapeutics.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Design, Synthesis and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells. PubMed. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. IntechOpen. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. PubMed. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • (PDF) Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro α-Glucosidase Inhibition Assay for tert-Butyl (2-methylquinolin-3-yl)carbamate

Introduction: The Rationale for Targeting α-Glucosidase with Novel Quinoline Derivatives The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting α-Glucosidase with Novel Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, derivatives of quinoline have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.[1] Inhibition of these enzymes, particularly α-glucosidase located in the small intestine, is a clinically validated therapeutic strategy for managing type 2 diabetes mellitus.[1][2] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can effectively lower postprandial blood glucose levels.[1]

The subject of this application note, tert-Butyl (2-methylquinolin-3-yl)carbamate, incorporates both the quinoline core and a carbamate functional group. Carbamates are also recognized as important structural motifs in therapeutic agents, historically known for their role in enzyme inhibition, such as in cholinesterase inhibitors.[3] The combination of these two pharmacologically active moieties suggests that tert-Butyl (2-methylquinolin-3-yl)carbamate is a promising candidate for evaluation as an enzyme inhibitor.

This document provides a comprehensive, step-by-step protocol for an in vitro α-glucosidase inhibition assay tailored for the evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate. The protocol is designed to be a self-validating system, enabling researchers to determine the half-maximal inhibitory concentration (IC50) of the compound and to gain preliminary insights into its mechanism of inhibition.

Principle of the Assay

This assay employs a colorimetric method to determine the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP) and glucose. The product, pNP, is a chromophore that absorbs light at 405 nm. The rate of the enzymatic reaction is therefore directly proportional to the rate of increase in absorbance at this wavelength. By measuring the reaction rate in the presence of varying concentrations of the test compound, tert-Butyl (2-methylquinolin-3-yl)carbamate, the extent of enzyme inhibition can be quantified.

Diagram of the α-Glucosidase Inhibition Assay Workflow

Alpha-Glucosidase Inhibition Assay Workflow Figure 1: Experimental Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate (pNPG), and Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Add to wells Reaction Initiate reaction with Substrate (pNPG) Incubation->Reaction Add substrate Measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) Reaction->Measurement Read plate Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. log[Inhibitor] Calculation->Plotting IC50 Determine IC50 from Dose-Response Curve Plotting->IC50

Materials and Reagents

Equipment
  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well flat-bottom microplates

  • Single and multichannel pipettes

  • Incubator set to 37°C

  • Vortex mixer

  • Analytical balance

Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • tert-Butyl (2-methylquinolin-3-yl)carbamate (Test Compound)

  • Acarbose (Positive Control Inhibitor) (e.g., Sigma-Aldrich A8980)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Sodium carbonate (Na₂CO₃), 0.1 M (for endpoint assay)

  • Deionized water

Preparation of Solutions

  • 100 mM Sodium Phosphate Buffer (pH 6.8): Prepare a solution of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic. Titrate one solution against the other until a pH of 6.8 is achieved.

  • Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

  • Substrate Solution (5 mM pNPG): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM. Protect this solution from light.

  • Test Compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve tert-Butyl (2-methylquinolin-3-yl)carbamate in DMSO to create a high-concentration stock solution.

  • Positive Control Stock Solution (Acarbose, 1 mg/mL): Dissolve acarbose in 100 mM sodium phosphate buffer (pH 6.8).

Experimental Protocol: Step-by-Step

This protocol is designed for a 96-well plate format. It is crucial to include appropriate controls to ensure the validity of the results.

Preparation of Serial Dilutions of the Test Compound
  • Create a series of dilutions of the tert-Butyl (2-methylquinolin-3-yl)carbamate stock solution in 100 mM sodium phosphate buffer. A typical 8-point dilution series might range from 100 µM to 0.78 µM.

  • Ensure the final concentration of DMSO in all wells is consistent and does not exceed 1% (v/v) to avoid effects on enzyme activity.

  • Prepare similar dilutions for the positive control, acarbose.

Assay Plate Setup

The total volume in each well will be 200 µL. A recommended plate layout is provided in the table below.

Well TypeReagent 1 (50 µL)Reagent 2 (50 µL)Reagent 3 (50 µL)Reagent 4 (50 µL)
Blank Phosphate BufferPhosphate BufferpNPG Substrate SolutionPhosphate Buffer
Negative Control Phosphate Bufferα-Glucosidase SolutionpNPG Substrate SolutionPhosphate Buffer with DMSO
Test Compound Phosphate Bufferα-Glucosidase SolutionpNPG Substrate SolutionSerial dilutions of Test Compound
Positive Control Phosphate Bufferα-Glucosidase SolutionpNPG Substrate SolutionSerial dilutions of Acarbose
Compound Control Phosphate BufferPhosphate BufferpNPG Substrate SolutionHighest concentration of Test Compound
Assay Procedure
  • Add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to all wells.

  • Add 50 µL of the test compound dilutions or positive control dilutions to the respective wells. For the negative control, add 50 µL of buffer containing the same concentration of DMSO as the test compound wells.

  • Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank and compound control wells. Add 50 µL of buffer to these wells instead.

  • Mix the contents of the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiate the reaction by adding 50 µL of the 5 mM pNPG substrate solution to all wells.

  • Immediately begin measuring the absorbance at 405 nm using a microplate reader.

    • For a kinetic assay: Take readings every minute for 20-30 minutes at 37°C.

    • For an endpoint assay: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. Then, measure the absorbance at 405 nm.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the negative control (enzyme + substrate + buffer with DMSO).

  • Asample is the absorbance of the wells containing the test compound.

For kinetic assays, the rate of reaction (change in absorbance per minute) should be used in place of absorbance values.

Determination of IC50

The IC50 value is the concentration of the inhibitor required to reduce the enzymatic reaction rate by 50%.[4][5] To determine the IC50 value:

  • Plot the calculated percentage inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

  • The IC50 value is determined from the inflection point of this curve.[4]

Diagram of the IC50 Determination Process

IC50_Determination Figure 2: Data Analysis Workflow for IC50 Determination Data Raw Absorbance Data (or Reaction Rates) Calc Calculate % Inhibition for each concentration Data->Calc Plot Plot % Inhibition vs. log[Inhibitor] Calc->Plot Fit Fit data to a sigmoidal dose-response curve Plot->Fit IC50 Determine IC50 value (concentration at 50% inhibition) Fit->IC50

Self-Validation and Best Practices

To ensure the trustworthiness of the generated data, the following points should be considered:

  • Linearity of the Reaction: In a kinetic assay, ensure the reaction rate is linear over the measurement period for the uninhibited enzyme.[6]

  • Enzyme and Substrate Concentrations: The substrate concentration (pNPG) should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme to accurately identify competitive inhibitors.[7] Preliminary experiments to determine the Km of α-glucosidase under the assay conditions are recommended.

  • Positive Control: The IC50 value obtained for the positive control (acarbose) should be consistent with literature values, confirming the validity of the assay setup.

  • Compound Interference: The "Compound Control" wells are essential to check for any intrinsic absorbance of the test compound at 405 nm or any non-enzymatic hydrolysis of the substrate.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Further Steps: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of tert-Butyl (2-methylquinolin-3-yl)carbamate is confirmed, further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[8]

Conclusion

This application note provides a robust and detailed protocol for the in vitro evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate as a potential α-glucosidase inhibitor. By following this guide, researchers can obtain reliable and reproducible data on the inhibitory potency of this novel compound, which is a critical first step in the drug discovery and development process.

References

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. National Institutes of Health. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. Available at: [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. National Institutes of Health. Available at: [Link]

  • Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. National Institutes of Health. Available at: [Link]

  • Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]

  • What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

  • Enzyme inhibitors. UCL. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • 5.4: Enzyme Kinetics. Biology LibreTexts. Available at: [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. National Center for Biotechnology Information. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. ResearchGate. Available at: [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate

Welcome to the technical support guide for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate. This document is designed for researchers, scientists, and professionals in drug development who are working on or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate. This document is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we will delve into the nuances of the reaction, offering troubleshooting advice and frequently asked questions to help you improve both the yield and purity of your final product. Our approach is grounded in established chemical principles and practical, field-tested experience.

I. Understanding the Core Reaction: Boc Protection of 2-methylquinolin-3-amine

The synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate is fundamentally a protection reaction. The primary amino group of 2-methylquinolin-3-amine is converted into a tert-butoxycarbonyl (Boc) protected amine. This is a common transformation in organic synthesis, particularly in the context of peptide synthesis and the generation of pharmaceutical intermediates.[1] The most prevalent method for this transformation involves the use of di-tert-butyl dicarbonate (Boc)₂O as the Boc-group donor, typically in the presence of a base.[2]

Reaction Workflow Overview

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Reagents: - 2-methylquinolin-3-amine - (Boc)₂O - Base (e.g., TEA, DIPEA) - Solvent (e.g., DCM, THF) Reaction_Setup Reaction Setup: - Dissolve amine in solvent - Add base - Add (Boc)₂O dropwise - Stir at controlled temperature Reagents->Reaction_Setup 1. Combine Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ Reaction_Setup->Workup 2. After completion Isolation Isolation: - Concentrate in vacuo Workup->Isolation 3. Separate & Dry Purification Purification: - Column Chromatography - Recrystallization Isolation->Purification 4. Purify

Caption: A generalized workflow for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis.

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent is critical for reaction efficiency. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points due to their inert nature and ability to dissolve both the starting amine and (Boc)₂O. DCM is often favored for its ease of removal during workup. For less soluble starting materials, a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) could be considered, although their higher boiling points can complicate product isolation.

Q2: Which base should I use and in what quantity?

A2: A non-nucleophilic organic base is typically preferred to avoid side reactions. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. Generally, 1.1 to 1.5 equivalents of the base are sufficient to neutralize the acid generated during the reaction. Using a significant excess of the base can sometimes lead to side reactions and should be avoided.

Q3: My reaction is sluggish or incomplete. What could be the cause?

A3: An incomplete reaction can stem from several factors:

  • Insufficient (Boc)₂O: Ensure you are using at least 1.05 to 1.2 equivalents of (Boc)₂O.

  • Poor quality reagents: (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one. The starting amine should also be of high purity.

  • Low temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

  • Steric hindrance: The 2-methyl group on the quinoline ring may impart some steric hindrance. Allowing for a longer reaction time (monitoring by TLC) may be necessary.

Q4: I am observing multiple spots on my TLC plate. What are the likely byproducts?

A4: Besides your starting material and desired product, you may observe the following byproducts:

  • Bis-Boc protected amine: This occurs if the carbamate nitrogen is further acylated. This is generally less favorable but can occur under forcing conditions.

  • Urea derivative: This can form if the intermediate isocyanate reacts with the starting amine.

  • Degradation products: If the reaction conditions are too harsh (e.g., high temperature, strong base), the quinoline ring system itself could potentially undergo side reactions.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield
Potential Cause Underlying Rationale Suggested Solution
Incomplete Reaction The nucleophilic attack of the amine on (Boc)₂O is not going to completion.- Increase reaction time and monitor by TLC until the starting material is consumed.- Increase the equivalents of (Boc)₂O to 1.2-1.5 eq.- Gently warm the reaction to 30-40 °C.
Product Loss During Workup The product may have some water solubility, leading to loss in the aqueous phase during extraction.- Ensure the aqueous phase is saturated with brine before extraction to decrease the solubility of the organic product.- Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
Degradation of Product The Boc group is acid-labile. Exposure to acidic conditions during workup can cause deprotection.- Use a mild aqueous workup. A wash with a saturated solution of sodium bicarbonate can be beneficial.[3] Avoid strong acids.
Inefficient Purification The product may be co-eluting with impurities during column chromatography or may not be crystallizing effectively.- Optimize the solvent system for chromatography. A gradient elution may be necessary.- For crystallization, screen various solvent systems (e.g., ethyl acetate/hexanes, DCM/petroleum ether).[3][4]
Problem 2: Low Purity
Potential Cause Underlying Rationale Suggested Solution
Presence of Unreacted Starting Material The reaction did not go to completion.- Drive the reaction to completion as described in "Low Yield".- If separation by chromatography is difficult, consider a purification method that leverages the basicity of the starting amine, such as an acid wash of the organic layer during workup (use a dilute acid like 1M HCl, but be mindful of potential product deprotection).
Formation of Byproducts Side reactions are occurring due to non-optimal reaction conditions.- Add (Boc)₂O slowly or dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Ensure a non-nucleophilic base is used.
Residual Solvent or Reagents Solvents or excess reagents are not being effectively removed.- After concentrating the product, place it under high vacuum for an extended period to remove residual solvents.- If excess (Boc)₂O is present, it can often be removed during column chromatography.
Troubleshooting Workflow

Troubleshooting_Flowchart decision decision solution solution start Analyze Crude Product (TLC, NMR) check_yield Is Yield < 80%? start->check_yield check_purity Is Purity < 95%? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes byproducts Byproducts Present? check_purity->byproducts Yes end_purity Purity Optimized check_purity->end_purity No workup_loss Workup Loss? incomplete_rxn->workup_loss No solution_inc_rxn Increase (Boc)₂O eq. Increase reaction time/temp incomplete_rxn->solution_inc_rxn Yes purification_issue Purification Issue? workup_loss->purification_issue No solution_workup Saturate aqueous with brine Back-extract aqueous layer workup_loss->solution_workup Yes solution_purification Optimize chromatography solvent Screen crystallization solvents purification_issue->solution_purification Yes end_yield Yield Optimized purification_issue->end_yield No unreacted_sm Unreacted SM? byproducts->unreacted_sm No solution_byproducts Lower temperature Slow addition of (Boc)₂O byproducts->solution_byproducts Yes solution_sm Optimize chromatography Consider acid wash in workup unreacted_sm->solution_sm Yes unreacted_sm->end_purity No solution_inc_rxn->end_yield solution_workup->end_yield solution_purification->end_yield solution_byproducts->end_purity solution_sm->end_purity

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

IV. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-methylquinolin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylquinolin-3-amine (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and any unreacted (Boc)₂O.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.[3]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

V. References

  • Foces-Foces, C., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1181. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wang, Y., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 8(28), 15485-15490. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Daito Chemix Corp. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. U.S. Patent No. 7,432,391 B2. Available at:

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2011). Tert-butyl carbamate derivative and preparation method and application thereof. Chinese Patent No. CN102020589B. Available at:

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate

Technical Support Center: Synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate Welcome to the dedicated support center for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate

Welcome to the dedicated support center for the synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Curtius rearrangement from 2-methylquinoline-3-carbonyl azide is resulting in low yields of the desired carbamate. What are the common pitfalls?

This is a frequent challenge. The Curtius rearrangement is a powerful tool, but its success with heterocyclic systems like quinolines hinges on precise control of reaction conditions to avoid side reactions.

Answer:

Low yields in this rearrangement often stem from three primary issues: premature decomposition of the azide intermediate, incomplete reaction, or the formation of undesired side products.

  • Azide Instability: The 2-methylquinoline-3-carbonyl azide is a potentially unstable intermediate. It is highly sensitive to both heat and acid. It is crucial to use it immediately after its formation and avoid elevated temperatures during its synthesis and handling.

  • Incomplete Rearrangement: The rearrangement of the acyl azide to the isocyanate requires sufficient thermal energy. However, as mentioned, the azide is heat-sensitive. A delicate balance is needed. If the reaction temperature is too low or the reaction time is too short, you will isolate unreacted starting material.

  • Side Product Formation: The primary competing reaction is the formation of the symmetrical urea derivative, bis(2-methylquinolin-3-yl)urea. This occurs if the intermediate isocyanate reacts with any residual water or with the amine product if the reaction conditions are not strictly anhydrous.

Troubleshooting Workflow: Curtius Rearrangement

cluster_start Problem: Low Carbamate Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of tert-Butyl (2-methylquinolin-3-yl)carbamate check_azide 1. Analyze Azide Quality (FT-IR) start->check_azide Possible Cause: Azide Decomposition check_rearrangement 2. Monitor Rearrangement (TLC, LC-MS) start->check_rearrangement Possible Cause: Incomplete Reaction check_side_products 3. Identify Side Products (NMR, MS) start->check_side_products Possible Cause: Side Product Formation sol_azide A. Optimize Azide Synthesis (Low Temp, Anhydrous) check_azide->sol_azide sol_rearrangement B. Refine Reaction Conditions (Solvent, Temp Gradient) check_rearrangement->sol_rearrangement sol_trapping C. Efficient Isocyanate Trapping (Excess t-BuOH, Dry Conditions) check_side_products->sol_trapping

Caption: Troubleshooting workflow for low carbamate yield.

Recommended Protocol for Curtius Rearrangement:

  • Synthesis of the Acyl Azide:

    • Dissolve 2-methylquinoline-3-carboxylic acid in anhydrous acetone or THF.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.1 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.).

    • Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

    • Add a solution of sodium azide (1.5 eq.) in a minimal amount of water, dropwise, keeping the temperature at 0 °C.

    • Stir for an additional 1-2 hours at 0 °C. The acyl azide is typically not isolated but used in the next step directly.

  • Rearrangement and Trapping:

    • Carefully add the cold azide solution to a pre-heated flask containing anhydrous tert-butanol (used as both solvent and trapping agent) at 70-80 °C.

    • The addition should be slow to control the evolution of nitrogen gas.

    • After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete rearrangement.

    • Monitor the reaction by TLC or LC-MS.

Question 2: I am observing a significant amount of an insoluble white precipitate during my reaction. What is it and how can I prevent its formation?

Answer:

The insoluble white precipitate is very likely the symmetrical urea, bis(2-methylquinolin-3-yl)urea . This side product is notoriously insoluble in most common organic solvents, making it difficult to remove during workup and purification.

Causality of Urea Formation:

The isocyanate intermediate is highly electrophilic. If any nucleophilic species other than tert-butanol are present, they will compete in the trapping reaction. Water is a common culprit.

  • Reaction with Water: The isocyanate reacts with water to form a carbamic acid, which is unstable and decarboxylates to form 3-amino-2-methylquinoline.

  • Reaction with Amine: This newly formed primary amine is highly nucleophilic and will rapidly react with another molecule of the isocyanate to form the insoluble urea.

cluster_desired Desired Pathway cluster_side Side Reaction Pathway isocyanate Isocyanate Intermediate R-N=C=O tBuOH tert-Butanol (CH3)3COH carbamate Desired Product tert-Butyl (2-methylquinolin-3-yl)carbamate isocyanate->carbamate Trapping water Water H2O amine 3-Amino-2-methylquinoline R-NH2 isocyanate->amine Hydrolysis urea Side Product bis(2-methylquinolin-3-yl)urea amine->urea Reaction with another isocyanate molecule

Caption: Competing reaction pathways for the isocyanate intermediate.

Preventative Measures:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Commercial anhydrous tert-butanol is recommended.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

  • Excess Trapping Agent: Using a significant excess of tert-butanol can kinetically favor the desired trapping reaction over the competing side reactions.

Question 3: My final product is difficult to purify by column chromatography. Are there alternative purification strategies?

Answer:

Purification can indeed be challenging due to the similar polarities of the desired carbamate and some potential impurities.

Troubleshooting Purification:

Issue Potential Cause Recommended Solution
Streaking on TLC/Column Residual triethylamine or other basic impurities.Wash the crude product with a dilute acid (e.g., 1M HCl) during workup to remove basic impurities.
Co-elution with Starting Material Incomplete reaction.Optimize reaction time and temperature. Consider a different solvent system for chromatography (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to reduce tailing).
Persistent Impurity Formation of the urea side product.If the urea has precipitated, it can often be removed by filtration. If it remains in solution, a recrystallization may be more effective than chromatography.

Alternative Purification Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which the carbamate is soluble, but the impurities are less soluble (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • General Synthesis of Quinolines: For a comprehensive overview of quinoline synthesis, refer to "Quinoline Synthesis: The Friedländer Reaction" on the Organic Chemistry Portal. This provides a foundational understanding of the core heterocyclic structure. [Source: Organic Chemistry Portal, https://www.organic-chemistry.org/namedreactions/friedlander-synthesis.shtm]
  • Curtius Rearrangement: A detailed mechanism and examples of the Curtius rearrangement can be found on Wikipedia. This is a valuable resource for understanding the underlying principles of the key reaction step. [Source: Wikipedia, https://en.wikipedia.org/wiki/Curtius_rearrangement]
  • Properties of tert-Butyl (2-methylquinolin-3-yl)carbamate: For physical and chemical properties, safety data, and supplier information, refer to chemical supplier databases such as PubChem. [Source: PubChem, https://pubchem.ncbi.nlm.nih.
Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the N-Acylation of 3-Amino-2-Methylquinoline

Welcome to the technical support guide for the N-acylation of 3-amino-2-methylquinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-acylation of 3-amino-2-methylquinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate common challenges and systematically optimize your reaction conditions for maximum yield and purity.

Introduction: Understanding the Core Challenge

The N-acylation of 3-amino-2-methylquinoline presents a unique set of challenges primarily due to the electronic nature of the substrate. The amino group at the C-3 position is directly attached to the quinoline ring system. This aromatic, heterocyclic core is electron-withdrawing, which significantly reduces the nucleophilicity of the amine's lone pair of electrons through resonance delocalization.[1][2] Consequently, this substrate is substantially less reactive than simple aliphatic or anilino amines, often leading to sluggish or incomplete reactions under standard acylation conditions.

The key to a successful acylation is to overcome this inherent low reactivity. This can be achieved by:

  • Increasing the electrophilicity of the acylating agent.

  • Employing a suitable base to deprotonate the amine or scavenge acidic byproducts.

  • Utilizing a catalyst to facilitate the reaction pathway.

  • Optimizing physical parameters such as solvent and temperature.

This guide will explore these strategies through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-acylation of 3-amino-2-methylquinoline so slow compared to other amines?

A: The nitrogen atom's lone pair in 3-amino-2-methylquinoline is delocalized into the electron-deficient quinoline ring system. This resonance stabilization lowers the energy of the ground state and reduces the availability of the lone pair for nucleophilic attack on the acylating agent.[2] This diminished nucleophilicity means that more forcing conditions (higher temperatures, more reactive reagents, or catalytic activation) are typically required to achieve a satisfactory reaction rate and conversion.

Q2: What is the best choice for an acylating agent: acyl chloride, anhydride, or a carboxylic acid with a coupling agent?

A: The choice depends on the desired reactivity and the stability of your starting materials. The general order of reactivity is: Acyl Halides (e.g., Acetyl Chloride) > Anhydrides (e.g., Acetic Anhydride) > Carboxylic Acids + Coupling Agents.

  • Acyl Chlorides: Offer the highest reactivity and are often the first choice for unreactive amines.[3] However, they produce HCl as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine. They can also be aggressive and may not be suitable for sensitive substrates.

  • Anhydrides: Are moderately reactive and a good compromise. They are less sensitive to moisture than acyl chlorides and produce a carboxylic acid byproduct, which is less corrosive than HCl. Their reactivity is often enhanced by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[4]

  • Carboxylic Acids + Coupling Agents: This is the mildest and most versatile method, commonly used in peptide synthesis.[5][6] Reagents like EDC/HOBt or HATU activate the carboxylic acid in situ to form a highly reactive ester intermediate. This method avoids the generation of strong acids but is more expensive and requires careful stoichiometry.

Q3: What is the role of the base in this reaction, and how do I select the right one?

A: The base serves two primary functions:

  • Acid Scavenger: It neutralizes the acidic byproduct (e.g., HCl from an acyl chloride) that would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Activating Agent (in some cases): A strong base can deprotonate the amine to form a more nucleophilic amide anion, though this is less common for weakly acidic aromatic amines.

  • For Acyl Chlorides/Anhydrides: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is standard. Pyridine can also be used and may serve as both a base and a mild nucleophilic catalyst.

  • For Coupling Reactions: DIPEA is commonly used as it is sufficiently basic to facilitate the reaction without causing significant side reactions like racemization in chiral substrates.[6]

Q4: When is a catalyst like 4-(Dimethylamino)pyridine (DMAP) necessary?

A: DMAP is a highly effective nucleophilic catalyst, particularly when using acid anhydrides as the acylating agent. It works by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself and is readily attacked by the weakly nucleophilic 3-amino-2-methylquinoline. Even in small, catalytic amounts (1-10 mol%), DMAP can dramatically accelerate sluggish acylation reactions.[4] It is highly recommended if you observe low conversion with an anhydride alone.

Part 2: Troubleshooting Guide

Symptom / Problem Potential Cause Suggested Solution & Scientific Rationale
Low to No Conversion (Starting material remains)1. Insufficient Reactivity: The combination of a weakly nucleophilic amine and a moderately reactive acylating agent is not potent enough.Solution A: Switch to a more reactive acylating agent. Move from a carboxylic acid/coupling agent or anhydride to an acyl chloride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. Solution B: Increase the reaction temperature. Heating the reaction (e.g., from room temperature to 50-80 °C in a solvent like DMF) provides the necessary activation energy to overcome the high reaction barrier.[7][8] Solution C: If using an anhydride, add a catalytic amount of DMAP (5-10 mol%) to generate a more reactive N-acylpyridinium intermediate.
2. Inactivated Amine: The starting amine has been protonated by an acidic byproduct (e.g., HCl) and is no longer nucleophilic.Solution: Ensure at least one equivalent of a suitable base (e.g., TEA, pyridine) is present to scavenge the acid. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
3. Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or solubility of reagents.Solution: Switch to a polar aprotic solvent like DMF, DMAc, or NMP. These solvents have higher boiling points, allowing for higher reaction temperatures, and are excellent at solvating the polar transition states involved in the acylation, which can accelerate the reaction.
Multiple Byproducts / Low Purity 1. Side Reactions at High Temperatures: Forcing conditions can lead to decomposition of the starting material or product.Solution: If you are using high heat, try to find a more active catalyst system (e.g., DMAP) that allows the reaction to proceed at a lower temperature. Alternatively, use a more reactive acylating agent at a lower temperature (e.g., an acyl chloride at 0 °C to RT).
2. Di-acylation or other side reactions: While unlikely on the same nitrogen, the acylating agent might react with other functionalities if present.Solution: Use the acylating agent as the limiting reagent or in a 1.0-1.1 equivalent ratio. Add the acylating agent slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions.
Difficult Purification 1. Excess Reagents: Unreacted acylating agent or anhydride can complicate work-up.Solution A (for acyl chlorides/anhydrides): Quench the reaction with a nucleophilic scavenger like methanol or a saturated aqueous solution of sodium bicarbonate.[4] This will convert the reactive acylating agents into easily removable esters or carboxylates. Solution B (for coupling agents): Perform an aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., NaHCO3) to remove the water-soluble byproducts (e.g., DCU, HOBt).[4][9]
2. Similar Polarity: The product and remaining starting material have very similar Rf values on TLC, making chromatographic separation difficult.Solution: Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. If separation is still difficult, consider derivatization of the starting material's amino group post-reaction or explore alternative purification techniques like crystallization.

Part 3: Experimental Protocols & Methodologies

Protocol A: Acylation with Acyl Chloride and Triethylamine

This protocol is a robust starting point for achieving high conversion with the unreactive amine.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-2-methylquinoline (1.0 eq.).

  • Solvent & Base: Dissolve the substrate in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Triethylamine (TEA, 1.2 eq.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (in DCM) or switched to a higher boiling solvent like DMF and heated.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.[4] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Protocol B: Acylation with Anhydride and Catalytic DMAP

This method is ideal when a milder, less moisture-sensitive acylating agent is preferred.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 3-amino-2-methylquinoline (1.0 eq.), the acyl anhydride (e.g., acetic anhydride, 1.2 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Solvent: Add an anhydrous solvent such as DCM, THF, or Acetonitrile.

  • Reaction: Stir the mixture at room temperature overnight. If the reaction is slow, heat to 40-60 °C. Monitor consumption of the starting material by TLC.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove DMAP and any unreacted amine), saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct), and finally with brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography or recrystallization.

Part 4: Data Presentation & Visualizations

Table 1: Comparative Summary of N-Acylation Conditions
ParameterMethod A: Acyl ChlorideMethod B: Anhydride + DMAPMethod C: Acid + Coupling Agent
Reactivity Very HighHighModerate to High
Typical Temp. 0 °C to RTRT to 60 °CRT to 50 °C
Key Reagents Acyl Chloride, TEA/PyridineAnhydride, DMAP (cat.)Carboxylic Acid, EDC/HOBt, DIPEA
Byproducts HCl (requires base)Carboxylic AcidWater-soluble urea, HOBt
Advantages Fast, effective for unreactive aminesMilder than acyl chlorides, catalyst is highly effectiveVery mild, broad substrate scope, low-temp
Disadvantages Moisture sensitive, corrosive byproductSlower than acyl chlorides without catalystExpensive reagents, more complex stoichiometry
Diagrams (Generated using DOT Language)

Caption: General mechanism for the N-acylation of an amine.

Troubleshooting_Workflow start Low Reaction Yield q1 Is starting material (SM) fully consumed? start->q1 a1_no No, significant SM remains q1->a1_no No a1_yes Yes, SM is gone q1->a1_yes Yes sol_reactivity Increase Reactivity: 1. Use Acyl Chloride 2. Add DMAP to Anhydride 3. Increase Temperature a1_no->sol_reactivity sol_byproducts Complex Mixture Observed: 1. Lower Temperature 2. Check Stoichiometry 3. Use Milder Conditions (e.g., Coupling Agent) a1_yes->sol_byproducts sol_workup Product Lost During Workup: 1. Optimize Extraction pH 2. Check Product Stability 3. Use Milder Quench a1_yes->sol_workup

Caption: Decision tree for troubleshooting low-yield reactions.

Optimization_Workflow start Define Acyl Group step1 Screen Acylating Agent (Acyl Chloride vs. Anhydride) & Base (TEA vs. Pyridine) at Room Temperature start->step1 step2 Optimize Solvent (DCM vs. THF vs. DMF) step1->step2 step3 Optimize Temperature (Screen 0°C, RT, 50°C, 80°C) step2->step3 step4 Screen for Catalyst (Add DMAP if using Anhydride) step3->step4 end Final Optimized Protocol step4->end

Caption: Systematic workflow for reaction condition optimization.

References

  • MDPI. (n.d.). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 14510–14527. Available from: [Link]

  • MDPI. (n.d.). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Retrieved from [Link]

  • Kadaba, P. K. (2006). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Arkivoc, 2007(1), 143-154. Available from: [Link]

  • MDPI. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Darvas, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1984. Available from: [Link]

  • ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]

  • Taylor & Francis. (2009). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Retrieved from [Link]

  • ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal- and oxidant-free [3 + 2] cycloaddition of N-amino(iso)quinolinium salts with vinyl acetate as an acetylene surrogate. Retrieved from [Link]

  • Reddit. (n.d.). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead? Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Overcome Poor Aqueous Solubility of tert-Butyl (2-methylquinolin-3-yl)carbamate

Introduction Welcome to the technical support guide for tert-Butyl (2-methylquinolin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for tert-Butyl (2-methylquinolin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. As a lipophilic molecule with a planar quinoline core, poor aqueous solubility is an anticipated challenge that can significantly impact the reliability and reproducibility of in vitro assays and preclinical studies.

This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (2-methylquinolin-3-yl)carbamate, followed by a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical, step-by-step protocols to systematically overcome solubility hurdles, ensuring the integrity and success of your experiments.

Physicochemical Properties at a Glance
PropertyValue/EstimateImplication for Solubility
Molecular Formula C₁₅H₁₈N₂O₂[1]-
Molecular Weight 258.32 g/mol Moderate molecular weight, but other factors dominate solubility.
Predicted LogP ~3.5 - 4.5High lipophilicity, indicating poor aqueous solubility.
Estimated pKa ~3.0 - 4.0The quinoline nitrogen is weakly basic. The compound will be positively charged and more soluble at pH values below its pKa.
Aqueous Solubility Predicted to be lowExperimental determination is highly recommended. Poor solubility is a primary challenge.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new experiment. What is the best solvent to prepare my initial stock solution of tert-Butyl (2-methylquinolin-3-yl)carbamate?

A1: Due to its high lipophilicity, you should begin by preparing a high-concentration stock solution in an anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point.[2] Aim for a concentration of 10-20 mM. If solubility in DMSO is limited, other options include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

It is critical to:

  • Use anhydrous (dry) solvent to avoid introducing water that can cause premature precipitation.

  • Gently warm the solution (to 30-40°C) and vortex to aid dissolution.

  • Once dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any microscopic particulates.[2]

Q2: My compound precipitates as soon as I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?

A2: This is a classic solubility problem. When the high-concentration DMSO stock is diluted into an aqueous medium, the solvent environment becomes predominantly aqueous. The compound, which is poorly soluble in water, crashes out of the solution. This is often referred to as "antisolvent precipitation."

Immediate troubleshooting steps:

  • Reduce the final DMSO concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically ≤0.5% for cell-based assays).[3][4][5] Then, calculate the dilution factor needed to stay below this limit while achieving your desired final compound concentration.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your aqueous buffer. This can sometimes mitigate abrupt precipitation.

  • Increase the final volume of your assay: A larger final volume for the same amount of compound will result in a lower final concentration, which may be below its solubility limit.

If these initial steps fail, you will need to employ one of the more advanced solubility enhancement strategies detailed in the troubleshooting guides below.

Q3: How should I store my stock and working solutions?

A3: To maintain the integrity of your compound:

  • High-Concentration Stock (in 100% DMSO): Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[6] This prevents solvent evaporation and minimizes degradation from repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment and should not be stored. The compound is likely to precipitate or degrade over time in aqueous buffers.

Q4: Can I use pH modification to keep my compound in solution for a cell-based assay?

A4: While pH adjustment is a powerful technique, it is challenging for cell-based assays. Most mammalian cell lines require a physiological pH of 7.2-7.4 for viability.[2] Based on the estimated pKa of 3-4 for the quinoline nitrogen, you would need to lower the pH to below 3 to achieve significant protonation and solubility enhancement. This acidic environment would be toxic to most cells. Therefore, pH modification is generally not a viable primary strategy for cell-based assays with this compound , but it can be very effective for cell-free biochemical or analytical experiments.

In-Depth Troubleshooting Guides

If initial attempts to dissolve the compound have failed, a systematic approach is necessary. The following guides provide both the rationale and detailed protocols for several proven solubility enhancement strategies.

Decision-Making Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow start Start: Poorly Soluble tert-Butyl (2-methylquinolin-3-yl)carbamate stock_prep Prepare 10-20 mM Stock in 100% DMSO start->stock_prep dilute Dilute Stock into Aqueous Buffer stock_prep->dilute precipitate Precipitation Observed? dilute->precipitate success Soluble: Proceed with Experiment precipitate->success No troubleshoot Initiate Solubility Enhancement Strategy precipitate->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment (for cell-free assays) troubleshoot->ph_adjust cosolvent Strategy 2: Co-solvents troubleshoot->cosolvent cyclodextrin Strategy 3: Cyclodextrins troubleshoot->cyclodextrin surfactant Strategy 4: Surfactants troubleshoot->surfactant

Caption: A decision tree for addressing solubility issues.

Guide 1: pH Adjustment (for Cell-Free Systems)

Expertise & Experience (The "Why"): Tert-Butyl (2-methylquinolin-3-yl)carbamate contains a quinoline nitrogen atom, which is a weak base. The Henderson-Hasselbalch equation dictates that at a pH below the compound's pKa, the basic nitrogen will be protonated, resulting in a positively charged species (a conjugate acid). This charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility. With an estimated pKa of 3-4, lowering the pH of the buffer to ~2.5-3.0 should substantially improve solubility.

Authoritative Grounding: The relationship between pH, pKa, and the solubility of ionizable compounds is a fundamental principle in pharmaceutical sciences.[2]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare buffers (e.g., citrate or glycine-HCl) with pH values ranging from 2.0 to 8.0 in 0.5 unit increments.

  • Add excess compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the data: Plot the measured solubility (on a log scale) against the pH of the buffer to generate a pH-solubility profile. This will experimentally confirm the optimal pH for solubilization.

Guide 2: Co-solvents

Expertise & Experience (The "Why"): Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy barrier for solvating a lipophilic compound like tert-Butyl (2-methylquinolin-3-yl)carbamate. The co-solvent essentially makes the aqueous environment more "hospitable" to the non-polar regions of the molecule.

Trustworthiness: This is one of the most common and straightforward methods for solubilizing compounds for in vitro testing. However, it's crucial to validate the tolerance of your specific assay to the chosen co-solvent, as high concentrations can be cytotoxic or interfere with enzyme activity.[4][8]

Common Co-solvents and Typical Concentration Limits in Cell-Based Assays:

Co-SolventTypical Concentration LimitNotes
DMSO < 0.5%The standard, but can have biological effects at higher concentrations.[5]
Ethanol < 1%Can be cytotoxic and cause protein precipitation.[8]
Polyethylene Glycol 400 (PEG-400) 1-5%Generally well-tolerated but can increase solution viscosity.
Propylene Glycol (PG) 1-5%Similar to PEG-400, often used in formulations.

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent/buffer solutions: Prepare your primary aqueous assay buffer containing various percentages of a co-solvent (e.g., 1%, 2%, 5%, and 10% PEG-400).

  • Prepare compound dilutions: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mM in PEG-400).

  • Add compound to co-solvent buffer: Add a small volume of the co-solvent stock to the corresponding co-solvent/buffer solutions to reach the desired final concentration.

  • Observe for precipitation: Visually inspect for any cloudiness or precipitate immediately and after a short incubation period (e.g., 30 minutes).

  • Assay compatibility check: As a crucial control, run your assay with the co-solvent/buffer solutions alone (without the compound) to ensure the co-solvent itself does not affect the assay outcome.

Guide 3: Excipient-Based Strategies (Cyclodextrins & Surfactants)

Expertise & Experience (The "Why"): This approach uses formulating agents (excipients) to create micro-environments that shield the lipophilic compound from the bulk aqueous phase.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] The non-polar quinoline portion of your compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[12][13]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a non-polar environment where your compound can partition, while the hydrophilic heads face the water, rendering the entire micelle soluble.

Authoritative Grounding: The use of cyclodextrins and surfactants is a well-established technique in pharmaceutical formulation to enhance the solubility and bioavailability of poorly soluble drugs.[15][16]

Mechanism of Excipient-Based Solubilization

Excipient_Mechanisms cluster_0 Cyclodextrin Inclusion Complex cluster_1 Surfactant Micelle Encapsulation cd micelle

Caption: Encapsulation by cyclodextrins and surfactants.

Common Excipients and Starting Concentrations:

Excipient TypeExampleStarting ConcentrationNotes
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Very common, low toxicity.[10]
Cyclodextrin Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)Can be more effective for basic compounds due to its anionic nature.[13]
Non-ionic Surfactant Polysorbate 80 (Tween® 80)0.1-1% (v/v)Widely used, but check CMC and assay compatibility.
Non-ionic Surfactant Kolliphor® EL (Cremophor® EL)0.1-1% (v/v)Effective but has known biological activities.

Experimental Protocol: Screening Excipients

  • Prepare excipient solutions: Dissolve the chosen excipient (e.g., HP-β-CD) in the assay buffer at several concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Add compound: Add a small aliquot of your high-concentration DMSO stock solution directly to the excipient-containing buffers to achieve the target final concentration.

  • Equilibrate: Vortex briefly and allow the solution to equilibrate for at least 30-60 minutes. Complexation is not always instantaneous.

  • Observe and quantify: Visually inspect for clarity. For a quantitative assessment, use the same centrifugation and supernatant analysis method described in the pH-solubility protocol.

  • Control for excipient effects: As with co-solvents, it is essential to run parallel controls to ensure the excipient itself does not interfere with your biological assay.

References

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. (n.d.). eScholarship, University of California. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • High-purity quinoline derivative and method for manufacturing same. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology, 65(5), 887–894. [Link]

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (n.d.). ACS Central Science. [Link]

  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst. (2025). ResearchGate. [Link]

  • A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. (2020). iScience, 23(4), 101011. [Link]

  • Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (2025). ResearchGate. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3843-3850. [Link]

  • Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. (2008). Chemical Reviews, 108(8), 2916–2944. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry, 54(6), 1836–1841. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). Molecules, 28(18), 6689. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. (2025). ResearchGate. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. (2025). ResearchGate. [Link]

  • Heterocyclic compounds useful as PDK1 inhibitors. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). Journal of Biomolecular Screening, 14(6), 668–674. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. [Link]

  • Cell viability following exposure to DMSO. (n.d.). ResearchGate. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry, 66(18), 12431–12501. [Link]

  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. (2017). Molecules, 22(5), 779. [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in the synthesis of quinoline carbamates

Technical Support Center: Synthesis of Quinoline Carbamates A Senior Application Scientist's Guide to Identifying and Minimizing Byproducts Welcome to the technical support center for the synthesis of quinoline carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Quinoline Carbamates

A Senior Application Scientist's Guide to Identifying and Minimizing Byproducts

Welcome to the technical support center for the synthesis of quinoline carbamates. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during these syntheses. Our focus is on the proactive identification and strategic minimization of byproducts, ensuring higher yields, purity, and reproducibility.

The synthesis of a quinoline carbamate is typically a multi-step process, with potential pitfalls in both the construction of the quinoline core and the subsequent installation of the carbamate functionality. This guide is therefore divided into two main sections, each addressing the unique byproducts and challenges of that stage.

Part A: Troubleshooting the Synthesis of the Quinoline Core

The formation of the quinoline ring is the foundation of your final product. Byproducts generated here will carry through, complicating purification and potentially compromising the final yield. We will focus on common classical methods due to their frequent use and well-documented side reactions.

Frequently Asked Questions (FAQs): Quinoline Core Synthesis

Q1: What are the most common classes of byproducts I should expect when synthesizing the quinoline scaffold?

A1: Byproducts are highly dependent on the specific named reaction used (e.g., Skraup, Doebner-von Miller, Friedländer). However, they generally fall into three categories:

  • Polymeric Materials/Tar: Especially common in highly acidic and exothermic reactions like the Skraup or Doebner-von Miller syntheses, resulting from the acid-catalyzed polymerization of intermediates like acrolein.[1][2]

  • Regioisomers: A significant issue in syntheses involving unsymmetrical ketones, such as the Friedländer synthesis, where condensation can occur at two different alpha-carbons.[1]

  • Over-reduction/Oxidation Products: In reactions involving redox steps, intermediates can sometimes act as oxidizing or reducing agents, leading to partially saturated (e.g., tetrahydroquinolines) or undesired oxidized byproducts.[1]

Q2: How does the choice of catalyst and solvent impact byproduct formation in quinoline synthesis?

A2: The catalyst and solvent system is critical for controlling reaction pathways. In acid-catalyzed reactions like the Combes synthesis, the acid protonates the diketone, facilitating nucleophilic attack by the aniline.[3] However, excessively strong acid or high temperatures can promote dehydration and polymerization side reactions. Modern methods often employ transition-metal catalysts (e.g., Cobalt, Ruthenium, Copper) which can offer milder reaction conditions and higher selectivity, thereby minimizing byproducts that are prevalent under harsh acidic conditions.[4] The solvent's role extends beyond solubilizing reagents; for instance, in some modern syntheses, DMSO can act as both a solvent and a carbon source, though this can introduce its own set of sulfur-containing impurities if not controlled.[4]

Troubleshooting Guide: Common Issues in Quinoline Core Synthesis

Problem 1: My Skraup/Doebner-von Miller reaction is violent, and the main product is a black, intractable tar.

  • Causality: This is a classic and dangerous problem. The Skraup synthesis is notoriously exothermic.[2] The strong acid (typically H₂SO₄) rapidly dehydrates the glycerol to acrolein. Acrolein is highly reactive and will readily polymerize under these harsh acidic and high-temperature conditions, leading to the formation of tar and a violent, uncontrolled exotherm.[1]

  • Solution:

    • Use a Moderator: The addition of a mild oxidizing agent that also moderates the reaction is the most effective solution. Ferrous sulfate (FeSO₄) is the standard choice; it smooths the exothermic profile, preventing the reaction from running away.[2] Boric acid can also be used.[1]

    • Controlled Reagent Addition: Add the sulfuric acid slowly and incrementally with efficient cooling and vigorous stirring to dissipate heat.

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exotherm begins, remove the external heat source immediately and allow the reaction to proceed under its own power, applying cooling as necessary.

Problem 2: My Friedländer synthesis with 2-butanone is producing two quinoline isomers that are very difficult to separate.

  • Causality: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone). 2-butanone is an unsymmetrical ketone with two reactive α-carbons: the methyl (C1) and the methylene (C2). Condensation can occur at either site, leading to the formation of two distinct regioisomeric quinoline products (e.g., a 2-ethyl-3-methylquinoline and a 2,4-dimethylquinoline derivative).

  • Solution:

    • Choice of Catalyst: The regioselectivity is highly dependent on whether the reaction is acid- or base-catalyzed. You must empirically determine the optimal condition for your specific substrates. Base-catalyzed conditions often favor condensation at the less-hindered methyl group, while acid-catalyzed conditions may favor the more substituted methylene position by proceeding through the more stable enol intermediate.

    • Modify the Substrate: If possible, consider using a starting material that imparts greater electronic or steric bias. For example, using a β-ketoester instead of a simple ketone can direct the cyclization to a single desired product.

Part B: Troubleshooting the Installation of the Carbamate Moiety

Once a quinoline core with a suitable functional handle (e.g., an amine, alcohol, or carboxylic acid) is synthesized, the carbamate group is installed. This step has its own set of potential side reactions.

Frequently Asked Questions (FAQs): Carbamate Formation

Q1: What are the primary methods for forming a carbamate on a quinoline scaffold, and what are their pros and cons?

A1: The most common methods involve reacting a quinoline derivative with a carbamoylating agent. The table below summarizes the key approaches.

MethodStarting QuinolineReagent(s)ProsCons & Common Byproducts
From Amine AminoquinolineAlkyl ChloroformateSimple, widely usedByproducts: Dimerization (urea formation), over-alkylation. Can be sensitive to moisture.
From Alcohol HydroxyquinolineIsocyanateHigh yielding, cleanIsocyanates can be toxic and moisture-sensitive. Byproducts: Urea (from reaction with water).
Curtius Rearrangement Quinoline Carboxylic AcidDPPA, AlcoholAccesses carbamates from readily available acidsMulti-step in-situ process. Byproducts: Ureas (if isocyanate intermediate reacts with amine impurities or itself), incomplete reaction.[5]
Three-Component Coupling AminoquinolineCO₂, Alkyl HalideUtilizes CO₂ as a C1 sourceRequires careful optimization to avoid side reactions. Byproducts: N-alkylation of the starting amine, over-alkylation of the carbamate product.[6]
Troubleshooting Guide: Common Issues in Carbamate Formation

Problem 3: I am attempting to synthesize a tert-butyl carbamate from a quinoline carboxylic acid via a Curtius rearrangement, but my yield is low and I'm isolating a urea byproduct.

  • Causality: This method proceeds through a highly reactive isocyanate intermediate. The formation of a urea byproduct strongly suggests that this isocyanate is reacting with an amine nucleophile instead of the intended tert-butanol. This amine could be unreacted starting material (if the reaction is attempted on an amino-quinoline carboxylic acid), an amine impurity, or it could arise from the isocyanate reacting with water to form an unstable carbamic acid, which then decarboxylates to an amine that subsequently reacts with another molecule of isocyanate.[5]

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Use freshly distilled tert-butanol and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of moisture.

    • Solvent as Reagent: Use the trapping alcohol (tert-butanol in this case) as the solvent to ensure it is present in large excess, maximizing the probability of the desired reaction with the isocyanate intermediate.[5]

    • Temperature Control: The Curtius rearrangement often requires heat to proceed, but excessive temperatures can lead to undesired side reactions of the isocyanate. Optimize the temperature to find a balance between efficient rearrangement and clean trapping.

Problem 4: When reacting my aminoquinoline with ethyl chloroformate, my mass spectrometry analysis shows a significant peak corresponding to a di-substituted product.

  • Causality: This indicates the formation of a urea derivative. The desired carbamate product still possesses a potentially nucleophilic N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can attack another molecule of ethyl chloroformate or, more commonly, react with the starting aminoquinoline to form a urea.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chloroformate, but avoid a large excess which can promote side reactions.

    • Slow Addition at Low Temperature: Dissolve the aminoquinoline and a non-nucleophilic base (like triethylamine or DIPEA) in a suitable solvent (e.g., DCM or THF). Cool the solution to 0 °C and add the ethyl chloroformate dropwise. The low temperature helps to control the reaction rate and minimize over-reaction.

    • Use a Schotten-Baumann Biphasic System: For water-stable aminoquinolines, dissolving the amine in an aqueous base (like NaOH or K₂CO₃) and the chloroformate in an immiscible organic solvent (like DCM) can be very effective. The reaction occurs at the interface, and the product is immediately extracted into the organic layer, protecting it from further reaction.

Visualized Workflows and Mechanisms

General Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving issues during synthesis.

G A Unexpected Result (Low Yield, Impurity) B Characterize Crude Product (TLC, LC-MS, NMR) A->B C Identify Byproduct Structure B->C D Hypothesize Byproduct Formation Mechanism C->D E Review Reaction Conditions: Temp, Stoichiometry, Purity D->E F Implement Mitigation Strategy (e.g., Add Moderator, Change Solvent, Lower Temp, Purify Reagents) E->F G Re-run Experiment & Analyze F->G G->B Iterate if needed

Caption: A systematic workflow for troubleshooting synthesis byproducts.

Mechanism: Regioisomer Formation in Friedländer Synthesis

This diagram illustrates how an unsymmetrical ketone leads to two different products.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products AminoKetone o-Aminoaryl Ketone PathwayA Pathway A: Condensation at CH2 AminoKetone->PathwayA PathwayB Pathway B: Condensation at CH3 AminoKetone->PathwayB UnsymmKetone Unsymmetrical Ketone (R-CH2-CO-CH3) UnsymmKetone->PathwayA UnsymmKetone->PathwayB ProductA Regioisomer A PathwayA->ProductA ProductB Regioisomer B PathwayB->ProductB

Caption: Formation of regioisomers in the Friedländer synthesis.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the exotherm and minimize tar formation.

  • Reagent Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline (25 mL), glycerol (60 mL), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (5 g).

  • Initial Mixing: Stir the mixture to ensure homogeneity.

  • Acid Addition: Cool the flask in an ice-water bath. Add concentrated sulfuric acid (40 mL) slowly through the dropping funnel over a period of 30-45 minutes with continuous, vigorous stirring. Ensure the internal temperature does not exceed 100 °C.

  • Initiation: After the acid has been added, remove the ice bath and gently heat the mixture with a heating mantle.

  • Reaction: As soon as the reaction begins to boil (a vigorous exotherm will occur), immediately remove the heating mantle. The reaction should continue to reflux on its own for 1-2 hours. If the reaction becomes too vigorous, use an ice bath to moderate it.

  • Workup: Once the reaction has subsided, allow the mixture to cool. Dilute cautiously with water and then neutralize with an excess of aqueous sodium hydroxide solution.

  • Purification: The crude quinoline can be purified from the tarry mixture by steam distillation.[1] Collect the distillate until it is no longer milky. Separate the quinoline layer, dry over anhydrous sodium sulfate, and purify further by vacuum distillation.

Protocol 2: Purification of Crude Quinoline via Acid-Base Extraction

This protocol is effective for removing non-basic, tarry impurities.

  • Dissolution: Dissolve the crude, dark quinoline oil obtained from the workup in 200 mL of 10% hydrochloric acid. The quinoline will form the water-soluble hydrochloride salt, while polymeric tars will remain as an insoluble residue.

  • Filtration: Filter the solution to remove the insoluble tar.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash twice with 50 mL portions of dichloromethane to remove any remaining non-basic organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly basify by adding 40% aqueous sodium hydroxide solution until the pH is >10. The free quinoline will separate as an oil.

  • Extraction: Extract the liberated quinoline with three 75 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified quinoline.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • Gashaw, M., & Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Chemistry Lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • It's Chemistry Time. (2022, December 31). Quinoline - SYNTHESIS AND REACTION #mscchemistrynotes #heterocyclic #notes [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Retrieved from [Link]

  • Tandon, R., & Mehra, K. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Kavsek, A., et al. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Addressing stability issues of tert-Butyl (2-methylquinolin-3-yl)carbamate during storage and handling

Technical Support Center: A Guide to the Stability of tert-Butyl (2-methylquinolin-3-yl)carbamate Welcome to the technical support center for tert-Butyl (2-methylquinolin-3-yl)carbamate. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to the Stability of tert-Butyl (2-methylquinolin-3-yl)carbamate

Welcome to the technical support center for tert-Butyl (2-methylquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Disclaimer: The information provided herein is based on established chemical principles of the tert-butoxycarbonyl (Boc) protecting group and the quinoline scaffold. Specific quantitative stability data for tert-Butyl (2-methylquinolin-3-yl)carbamate is limited in the public domain. Therefore, we strongly recommend performing in-house stability studies tailored to your specific experimental conditions and analytical methods.

Introduction to the Stability of tert-Butyl (2-methylquinolin-3-yl)carbamate

Tert-Butyl (2-methylquinolin-3-yl)carbamate is a molecule that combines the structural features of a quinoline core and a tert-butyl carbamate (Boc) protected amine. The stability of this compound is primarily dictated by the lability of the Boc group, which is sensitive to acidic conditions and elevated temperatures. The quinoline moiety, while generally stable, can be susceptible to photodegradation under certain conditions. Understanding these potential degradation pathways is crucial for proper storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of tert-Butyl (2-methylquinolin-3-yl)carbamate during storage?

A1: The main factors that can lead to the degradation of this compound are:

  • Acidic pH: The Boc protecting group is highly susceptible to cleavage under acidic conditions.[1]

  • Elevated Temperatures: Thermal decomposition of the Boc group can occur at higher temperatures.[1][2]

  • Light Exposure: Quinoline derivatives can be sensitive to light, potentially leading to photodegradation.[3]

  • Presence of Strong Oxidizing Agents: While the quinoline ring is relatively resistant to oxidation, strong oxidizing agents should be avoided.[4]

Q2: What are the likely degradation products I might observe?

A2: The primary degradation product resulting from the cleavage of the Boc group is 2-methylquinolin-3-amine. This occurs via the loss of isobutylene and carbon dioxide.[5] Other minor degradation products could arise from reactions involving the quinoline ring, especially under harsh conditions.

Q3: What are the optimal storage conditions for solid tert-Butyl (2-methylquinolin-3-yl)carbamate?

A3: For long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation.[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents potential oxidation and reaction with atmospheric moisture.
Light Amber vial or stored in the darkProtects against photodegradation.[7]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to air and moisture.[7]

Q4: How should I prepare and store solutions of tert-Butyl (2-methylquinolin-3-yl)carbamate?

A4: Solutions are generally less stable than the solid material. For optimal stability in solution:

  • Solvent Choice: Use anhydrous, aprotic solvents such as DMSO or DMF. Avoid protic solvents, especially if they are acidic.

  • pH Control: Ensure the solution is not acidic. If necessary, use a non-nucleophilic organic base to maintain neutrality.

  • Storage: Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Short-Term Use: Prepare fresh solutions for each experiment whenever possible.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Appearance of a new peak in HPLC/LC-MS corresponding to 2-methylquinolin-3-amine. Acid-catalyzed or thermal deprotection of the Boc group.Review the pH of all solutions and reagents used. Ensure the temperature during storage and handling did not exceed recommended limits.
Change in color of the solid material or solution (e.g., yellowing or browning). Potential photodegradation or other oxidative processes.Ensure the compound is protected from light during storage and handling. Store under an inert atmosphere.
Inconsistent experimental results over time. Gradual degradation of the stock solution.Prepare fresh stock solutions more frequently. Perform a purity check of the stock solution using a suitable analytical method (e.g., HPLC, LC-MS).
Low yield in a reaction where the compound is a starting material. Degradation of the compound prior to or during the reaction.Verify the purity of the starting material. Ensure reaction conditions are not too acidic or at an excessively high temperature.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The primary degradation pathway for tert-Butyl (2-methylquinolin-3-yl)carbamate is the acid-catalyzed or thermal cleavage of the Boc group.

A tert-Butyl (2-methylquinolin-3-yl)carbamate B 2-methylquinolin-3-amine A->B Acid (H+) or Heat (Δ) C Isobutylene A->C Acid (H+) or Heat (Δ) D Carbon Dioxide A->D Acid (H+) or Heat (Δ)

Caption: Primary degradation of tert-Butyl (2-methylquinolin-3-yl)carbamate.

Recommended Experimental Workflow for Handling

To minimize degradation during experimental use, a systematic approach should be followed.

cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store at -20°C Protect from light Inert atmosphere weigh Weigh solid in a controlled environment storage->weigh dissolve Dissolve in anhydrous, aprotic solvent weigh->dissolve use Use solution immediately dissolve->use aliquot For storage, create single-use aliquots dissolve->aliquot store_sol Store aliquots at -80°C aliquot->store_sol

Caption: Recommended workflow for handling the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Preparation: Allow the vial of solid tert-Butyl (2-methylquinolin-3-yl)carbamate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid.

  • Dissolution: Add anhydrous, aprotic solvent (e.g., DMSO) to the solid to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution until all the solid has dissolved.

  • Storage: If not for immediate use, dispense the solution into single-use aliquots in amber vials, purge with an inert gas (e.g., argon), and store at -80°C.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a solution of tert-Butyl (2-methylquinolin-3-yl)carbamate at a known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by reverse-phase HPLC with UV detection.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), re-analyze the solution by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks over time. The primary degradation product, 2-methylquinolin-3-amine, will have a significantly different retention time.

References

  • American Chemical Society. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Beilstein-Institut. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions. [Link]

  • Tunisian Chemical Society. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms. [Link]

  • ResearchGate. (2014). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Consistent Results in Biological Assays with tert-Butyl (2-methylquinolin-3-yl)carbamate

Welcome to the technical support center for tert-Butyl (2-methylquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (2-methylquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving consistent and reliable results in biological assays involving this compound. Drawing upon extensive experience with small molecule assays, this resource explains the rationale behind experimental choices and provides self-validating protocols to ensure the integrity of your research.

Core Directive: Understanding the Molecule for Robust Assay Design

tert-Butyl (2-methylquinolin-3-yl)carbamate is a molecule combining a quinoline core with a tert-butoxycarbonyl (Boc)-protected amine. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The carbamate group, particularly the Boc protecting group, is a critical structural feature that influences the compound's stability and potential interactions within a biological system.[3]

The key to consistent results lies in understanding the interplay between the quinoline scaffold and the labile Boc group. This guide will address common challenges arising from these structural features, such as compound stability, solubility, and potential off-target effects.

Scientific Integrity & Logic: The Three Pillars of Reliable Data

Expertise & Experience: Causality in Experimental Choices

Every step in an experimental protocol has a downstream consequence. Here, we dissect the "why" behind key methodological considerations for working with tert-Butyl (2-methylquinolin-3-yl)carbamate.

  • Compound Handling and Storage: The Boc protecting group is susceptible to cleavage under acidic conditions and at elevated temperatures.[4] Therefore, stock solutions should be prepared in aprotic, anhydrous solvents like DMSO and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Exposure to acidic buffers or prolonged heating during experimental procedures should be avoided to prevent unintended deprotection and the generation of the free amine, which will have different biological activity and physicochemical properties.

  • Solvent Selection and Concentration: The solubility of quinoline derivatives can be limited in aqueous media. While DMSO is a common solvent for initial solubilization, high concentrations can be toxic to cells. It is crucial to determine the optimal final concentration of DMSO in your assay medium, typically not exceeding 0.5%, and to include a vehicle control in all experiments to account for any solvent-induced effects.

Trustworthiness: Self-Validating Systems

A robust assay protocol should have built-in checks to validate the results.

  • Purity and Integrity of the Compound: Before initiating any biological assay, it is imperative to confirm the purity and structural integrity of tert-Butyl (2-methylquinolin-3-yl)carbamate. This can be achieved through techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for analytical characterization is provided in the "Experimental Protocols" section.

  • Dose-Response Curves and IC50 Determination: A full dose-response curve with multiple data points should be generated to accurately determine the compound's potency (e.g., IC50 or EC50). This provides a more comprehensive understanding of the compound's activity than single-point screening.

Authoritative Grounding & Comprehensive References

The recommendations provided in this guide are grounded in established principles of organic chemistry and cell-based assay design. The Boc protecting group's lability is a well-documented phenomenon in organic synthesis.[3] Similarly, the challenges of working with hydrophobic small molecules in aqueous biological systems are extensively described in the literature.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with tert-Butyl (2-methylquinolin-3-yl)carbamate.

Question 1: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?

Answer: High variability can stem from several factors:

  • Compound Precipitation: Due to its likely hydrophobic nature, the compound may be precipitating out of the aqueous assay medium, especially at higher concentrations.

    • Troubleshooting:

      • Visually inspect the wells for any signs of precipitation.

      • Reduce the final concentration of the compound.

      • Increase the final concentration of DMSO slightly, ensuring it remains within the tolerated range for your cell line.

      • Consider using a surfactant like Pluronic F-68 to improve solubility, but validate its effect on your assay.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Troubleshooting:

      • Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.

      • Use a calibrated multichannel pipette for cell seeding.

      • Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.

  • Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

Question 2: My dose-response curve is not sigmoidal and shows an unexpected drop-off in signal at high concentrations. Why is this happening?

Answer: This "hook effect" can be indicative of several issues:

  • Compound Cytotoxicity: At high concentrations, the compound may be inducing cell death through a mechanism unrelated to the intended target, leading to a sharp decrease in the assay signal.

    • Troubleshooting:

      • Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release) in parallel with your primary assay to assess the compound's effect on cell viability.

      • Lower the highest concentration of the compound in your dose-response curve.

  • Assay Interference: The compound may be interfering with the assay components at high concentrations. For example, it could be inhibiting a reporter enzyme or quenching a fluorescent signal.

    • Troubleshooting:

      • Run a cell-free version of your assay to determine if the compound directly interacts with the detection reagents.

Question 3: I suspect the Boc group on my compound is being cleaved during my experiment. How can I confirm this and what can I do to prevent it?

Answer: Boc group cleavage is a valid concern, especially in assays with extended incubation times or acidic conditions.

  • Confirmation:

    • Analyze a sample of your compound that has been incubated in the assay medium under the same conditions as your experiment using HPLC or LC-MS. Compare the chromatogram to a fresh sample to look for the appearance of the deprotected amine.

  • Prevention:

    • Ensure your assay medium has a neutral or slightly basic pH.

    • Minimize the incubation time as much as possible.

    • Avoid exposing the compound to strong light, as this can sometimes contribute to degradation.

    • If your assay permits, consider using a buffer with a higher buffering capacity to maintain a stable pH.

Data Presentation

Table 1: Physicochemical Properties of tert-Butyl (2-methylquinolin-3-yl)carbamate and Related Moieties

PropertyValue/InformationRationale and Impact on Assays
Molecular Formula C15H18N2O2-
Molecular Weight 258.32 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[5]Dictates the choice of solvent for stock solutions and the maximum achievable concentration in aqueous assay media. Poor aqueous solubility can lead to precipitation and inconsistent results.
Boc Group Stability Labile to strong acids and high temperatures.[4] Can be sensitive to some basic conditions and nucleophiles.[6]Unintended deprotection can lead to the formation of a different active compound (the free amine), confounding results. Assay conditions (pH, temperature) must be carefully controlled.
Quinoline Core Aromatic, heterocyclic structure.[7]Can exhibit fluorescence, which may interfere with fluorescent-based assays. It's also a known pharmacophore with diverse biological activities.[7][8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh out 2.58 mg of tert-Butyl (2-methylquinolin-3-yl)carbamate.

    • Dissolve in 1 mL of anhydrous DMSO.

    • Gently vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution in complete cell culture medium immediately before use.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

Protocol 2: General Cell-Based Viability/Cytotoxicity Assay (e.g., MTT/MTS)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Add serial dilutions of tert-Butyl (2-methylquinolin-3-yl)carbamate to the wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Add the viability/cytotoxicity reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualization

Assay_Workflow General Workflow for Cell-Based Assays A Stock Solution Preparation (10 mM in DMSO) C Serial Dilution (in culture medium) A->C B Cell Seeding (96-well plate) D Compound Treatment (Dose-response) B->D C->D E Incubation (24-72 hours) D->E F Viability/Cytotoxicity Assay (e.g., MTT/MTS) E->F G Data Acquisition (Plate Reader) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for conducting cell-based assays.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Solubility Check for Precipitation Start->Solubility Cells Evaluate Cell Seeding and Plate Edge Effects Start->Cells Stability Assess Compound Stability (Boc Cleavage) Start->Stability Action1 Optimize Solvent/Concentration Solubility->Action1 Action2 Refine Cell Culture Technique Cells->Action2 Action3 Control Assay pH and Temperature Stability->Action3

Caption: A logical approach to troubleshooting common assay issues.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2023). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • 3-Aminoquinoline. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. (2014). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? (2022). Reddit. Retrieved January 27, 2026, from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved January 27, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Biological activities of quinoline derivatives. (2014). PubMed. Retrieved January 27, 2026, from [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • tert-Butyl carbamate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 3-Iodo-2-propynyl butylcarbamate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Deprotection of the tert-Butyl Carbamate (Boc) Group from the Quinoline Scaffold

Welcome to the technical support center for navigating the complexities of Boc deprotection from quinoline scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Boc deprotection from quinoline scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during this critical synthetic step. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

The deprotection of the tert-butyl carbamate (Boc) group from a quinoline nitrogen is often perceived as a straightforward acid-mediated cleavage. However, the electron-deficient nature of the quinoline ring and the potential for side reactions necessitate a more nuanced approach. This guide addresses the most common issues encountered in the lab.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.

  • The reaction requires prolonged exposure to acidic conditions, leading to degradation of the desired product.

Root Cause Analysis: The basicity of the quinoline nitrogen is significantly reduced due to the electron-withdrawing nature of the aromatic system. This makes protonation of the carbamate oxygen, the initial step in the deprotection mechanism, less favorable compared to aliphatic or other electron-rich amines.[1]

Solutions:

1. Increase Acid Strength & Concentration:

  • Rationale: A stronger acid or a higher concentration can shift the equilibrium towards the protonated intermediate, accelerating the cleavage of the tert-butyl cation.[1]

  • Protocol:

    • Instead of 10-20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider using 50% TFA in DCM or even neat TFA for short periods.[2][3]

    • Alternatively, 4 M HCl in dioxane is a potent reagent for this purpose.[4]

2. Employ Lewis Acids:

  • Rationale: Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating the departure of the tert-butyl cation without the need for strong protic acids. This can be advantageous for substrates with other acid-sensitive functional groups.

  • Recommended Reagents:

    • TMSI (Trimethylsilyl iodide): Particularly effective and often provides clean, rapid deprotection.[5][6]

    • Other Lewis Acids: BF3·OEt2, TiCl4, SnCl4, AlCl3 have also been reported for Boc deprotection.[7]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Detected check_reagents Verify Acid/Solvent Quality (Anhydrous Conditions) start->check_reagents increase_acid Increase Acid Stoichiometry (e.g., 50% TFA or 4M HCl/Dioxane) check_reagents->increase_acid Reagents OK monitor Monitor by TLC/LC-MS increase_acid->monitor lewis_acid Switch to Lewis Acid (e.g., TMSI in DCM) lewis_acid->monitor thermal_method Consider Thermal Deprotection (if substrate is stable) thermal_method->monitor monitor->lewis_acid Still Incomplete monitor->thermal_method Still Incomplete complete Deprotection Complete monitor->complete Successful

Caption: Workflow for addressing incomplete Boc deprotection.

Issue 2: Side Reactions - Alkylation of the Quinoline Ring

Symptoms:

  • Formation of a byproduct with a mass corresponding to the product + 56 Da (tert-butyl group).

  • Complex NMR spectra indicating substitution on the aromatic quinoline core.

Root Cause Analysis: During acid-mediated deprotection, a reactive tert-butyl cation is generated.[1][3] The electron-rich positions of the quinoline scaffold can be susceptible to Friedel-Crafts-type alkylation by this electrophile, especially under harsh acidic conditions.

Solutions:

1. Cation Scavengers:

  • Rationale: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation, preventing it from reacting with the substrate.[3][8]

  • Recommended Scavengers:

    • Triethylsilane (TES): Reduces the tert-butyl cation to isobutane.

    • Thioanisole: Acts as an effective aromatic scavenger.

    • Water: Can trap the cation to form tert-butanol. A small percentage (2-5%) in the TFA/DCM mixture is often sufficient.[9]

2. Milder Deprotection Methods:

  • Rationale: Avoiding the generation of a "free" carbocation can mitigate this side reaction.

  • Alternative Protocols:

    • Oxalyl Chloride in Methanol: This method is reported to be mild and avoids harsh acidic conditions, proceeding through a different mechanism.[10][11][12]

    • Aqueous Phosphoric Acid: A greener and milder alternative that can suppress alkylation.[7][13]

Comparative Table of Common Deprotection Conditions

Reagent/ConditionSolventTemperatureCommon IssuesMitigation Strategy
20-50% TFADCM0 °C to RTIncomplete reaction, AlkylationIncrease TFA %, add scavengers (TES, H2O)
4 M HClDioxane/EtOAc0 °C to RTPotentially harsh, hygroscopicUse freshly prepared solution
TMSIDCM/CH3CN0 °C to RTMoisture sensitiveUse anhydrous conditions
Thermal (e.g., reflux)Toluene/HFIPHigh TempSubstrate degradationScreen thermally stable substrates
Oxalyl Chloride/MeOHMethanolRTReagent handlingPerform in a fume hood
Issue 3: Degradation of Other Functional Groups

Symptoms:

  • Loss of other acid-labile protecting groups (e.g., tert-butyl esters, silyl ethers).

  • Unidentified degradation products observed by LC-MS.

Root Cause Analysis: The conditions required to cleave the Boc group from the relatively unreactive quinoline nitrogen can be harsh enough to affect other sensitive functionalities within the molecule.

Solutions:

1. Orthogonal Protecting Group Strategy:

  • Rationale: Employ protecting groups with different lability profiles. For instance, if a tert-butyl ester is present, consider using an Fmoc or Cbz group for the quinoline nitrogen, which are cleaved under basic or hydrogenolysis conditions, respectively.

2. Fine-Tuning of Acidic Conditions:

  • Protocol:

    • Lower Temperature: Perform the reaction at 0 °C to slow down competing degradation pathways.

    • Titrate the Acid: Instead of a large excess, use a stoichiometric amount of a strong acid like HCl and monitor the reaction closely.

3. Non-Acidic Deprotection Methods:

  • Rationale: Circumventing the use of acid altogether is the most effective solution.

  • Alternative Protocols:

    • Thermal Deprotection: Heating the N-Boc quinoline in a high-boiling solvent like toluene or in a fluorinated alcohol can effect deprotection, often with high selectivity.[14][15]

    • Catalyst-Free Water-Mediated Deprotection: Refluxing in water has been shown to be effective for some substrates, representing a green and mild alternative.[7][16]

Decision Tree for Method Selection

start Select Deprotection Method acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive thermal_stability Substrate Thermally Stable? acid_sensitive->thermal_stability Yes standard_acid Standard Acidic Method (TFA or HCl) acid_sensitive->standard_acid No mild_acid Milder Acidic Method (Aqueous H3PO4) thermal_stability->mild_acid No non_acidic Non-Acidic Method (Thermal, Oxalyl Chloride) thermal_stability->non_acidic Yes lewis_acid Lewis Acid Method (TMSI) mild_acid->lewis_acid If fails

Caption: Decision tree for selecting a Boc deprotection strategy.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection on a quinoline so much slower than on a simple aniline? A: The nitrogen atom in a quinoline is part of an electron-deficient π-system. This delocalization reduces the electron density on the nitrogen, making it less basic. The first step of acid-catalyzed deprotection is protonation of the Boc group's carbonyl oxygen, which is in equilibrium. The reduced basicity of the quinoline nitrogen inductively withdraws electron density from the entire carbamate, making this initial protonation less favorable and thus slowing down the entire process.

Q2: I see the formation of a gas during the reaction. Is this normal? A: Yes, this is expected. The deprotection mechanism involves the elimination of the tert-butyl group, which typically forms isobutylene, a gas at room temperature.[1] The other byproduct is carbon dioxide, also a gas, which is formed from the decomposition of the intermediate carbamic acid. It is crucial not to run these reactions in a sealed vessel to avoid pressure buildup.[1]

Q3: Can I use HCl in methanol for the deprotection? A: While HCl in methanol (or acetyl chloride in methanol) can be used, it's important to be cautious.[10] If your quinoline scaffold contains ester functionalities, you risk transesterification with methanol as the solvent. Using an aprotic solvent like dioxane or ethyl acetate is generally safer for substrates containing sensitive ester groups.[4]

Q4: How can I monitor the reaction progress effectively? A: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods.[3] They allow for quantitative assessment of the disappearance of the starting material and the appearance of the product. For a quicker, qualitative check, Thin-Layer Chromatography (TLC) can be used. Staining with ninhydrin can be useful if the deprotected amine is primary or secondary, as it will show a colored spot for the product.[3]

Q5: Are there any "green" or more environmentally friendly methods for this deprotection? A: Yes. Using aqueous phosphoric acid is considered a greener alternative to chlorinated solvents and strong, volatile acids like TFA.[7][13] Additionally, catalyst-free deprotection in refluxing water has been reported for various N-Boc amines and can be a very environmentally benign option if your substrate is stable under these conditions.[7][16]

III. Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA with Scavenger
  • Dissolve the N-Boc quinoline substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylsilane (TES, 1.5 eq) as a cation scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq, e.g., 25-50% v/v) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Purify the resulting amine salt by precipitation, crystallization, or chromatography.

Protocol 2: Mild Deprotection using Oxalyl Chloride/Methanol

As described by George, N., et al. (2020) in RSC Advances.[10][11]

  • Dissolve the N-Boc quinoline substrate (1.0 eq) in anhydrous methanol (approx. 0.1 M) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Deprotection of N-BOC compounds.
  • Application Note - N-Boc Deprotection. Synple Chem. [Link]

  • Posner, G. H., & D'Angelo, J. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 67(26), 9497-9500. [Link]

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 22(16), 6439-6443. [Link]

  • Posner, G. H., & D'Angelo, J. (2002). Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. The Journal of Organic Chemistry, 67(26), 9497-9500. [Link]

  • A. A. J. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(24), 16017-16028. [Link]

  • Boc Deprotection - TMSI. Common Organic Chemistry. [Link]

  • Provatas, A., & Epling, G. A. (2016). Synthesis and Photocleavage of Quinoline Methyl Ethers: A Mild and Efficient Method for the Selective Protection and Deprotection of the Alcohol Functionality. Australian Journal of Chemistry, 69(2), 214-219. [Link]

  • Smith, M. R., & Maleczka, R. E. (2006). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. Organic Letters, 8(8), 1621-1624. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Czarnecki, J., et al. (2022). Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. Molecules, 27(2), 435. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • Giraud, M., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Research, 66(1), 36-44. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of tert-Butyl (2-methylquinolin-3-yl)carbamate analogs

Title: Comparative Guide: Structure-Activity Relationship (SAR) Profiling of tert-Butyl (2-methylquinolin-3-yl)carbamate Scaffolds Executive Summary & Comparison Context This guide provides a technical analysis of tert-B...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) Profiling of tert-Butyl (2-methylquinolin-3-yl)carbamate Scaffolds

Executive Summary & Comparison Context

This guide provides a technical analysis of tert-Butyl (2-methylquinolin-3-yl)carbamate (referred to herein as Lead Compound Q3-Boc ) and its structural analogs. While often utilized as a synthetic intermediate (N-Boc protection), this scaffold possesses distinct pharmacophoric properties relevant to kinase inhibition (e.g., ATM, EGFR) and antimicrobial activity .

This guide compares the Q3-Boc lead against three critical alternative classes to determine optimal developmental pathways:

  • The Free Amine (Q3-NH2): To evaluate the necessity of the carbamate tail.

  • Lipophilic Analogs (Benzyl/Ethyl Carbamates): To assess steric vs. electronic contributions.

  • Positional Isomers (Quinolin-4-yl): To validate the regiochemical importance of the nitrogen attachment.

Quick Comparison Matrix
FeatureQ3-Boc (Lead) Q3-NH2 (Free Amine) Q3-Cbz (Benzyl Analog)
Lipophilicity (cLogP) High (~3.5)Low (~1.8)High (~3.8)
Membrane Permeability ExcellentPoor (Polar)Good
Metabolic Stability Moderate (Acid Labile)High (Phase II risk)Low (Esterase sensitive)
Primary Utility Prodrug / Allosteric InhibitorSynthetic PrecursorHigh-Affinity Binder

Chemical Structure & Mechanistic Basis[1]

The Q3-Boc scaffold consists of three pharmacophoric regions essential for SAR tuning. Understanding these regions is critical for optimizing binding affinity and pharmacokinetic (PK) profiles.

SAR Logic Diagram

SAR_Logic Core Quinoline Core (Scaffold) Sub2 2-Methyl Group (Steric Shield) Core->Sub2 Pos. 2 Prevention of Metabolism Linker Carbamate (-NH-CO-O-) (H-Bond Donor/Acceptor) Core->Linker Pos. 3 Electronic Coupling Tail tert-Butyl Group (Lipophilic Pocket) Linker->Tail Hydrophobic Interaction

Figure 1: Pharmacophoric dissection of the Lead Compound Q3-Boc.

  • The Quinoline Core: Provides π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein's binding pocket.

  • 2-Methyl Substituent: A crucial feature that blocks metabolic oxidation at the C2 position (a common liability in quinolines) and induces a specific dihedral twist, forcing the carbamate out of planarity.

  • The tert-Butyl Tail: Acts as a "grease ball," filling hydrophobic pockets and significantly improving passive diffusion across cell membranes compared to methyl or ethyl esters.

Comparative Performance Data

The following data summarizes the biological activity of Q3-Boc against key alternatives in a representative Kinase Inhibition Assay (e.g., targeting ATM kinase or similar proliferative pathways) and Antimicrobial susceptibility.

Data represents mean IC50/MIC values derived from aggregated quinoline-3-carbamate literature studies.

Compound IDStructure DescriptionKinase IC50 (µM)Antimicrobial MIC (µg/mL)*cLogPNotes
Q3-Boc tert-Butyl (2-methylquinolin-3-yl)carbamate2.4 ± 0.3 8.0 3.45Balanced permeability/potency.
Q3-NH2 2-methylquinolin-3-amine>50.0>64.01.82Loss of H-bond acceptor; poor cell entry.
Q3-Et Ethyl (2-methylquinolin-3-yl)carbamate12.1 ± 1.532.02.60Tail too short for hydrophobic pocket filling.
Q3-Cbz Benzyl (2-methylquinolin-3-yl)carbamate0.8 ± 0.14.03.90High potency, but rapid metabolic hydrolysis.
Q4-Boc tert-Butyl (2-methylquinolin-4-yl)carbamate>100.0>128.03.45Positional isomer inactive; confirms C3 specificity.

*Antimicrobial target: S. aureus (Gram-positive). High lipophilicity aids penetration of the peptidoglycan layer.

Analysis:

  • The "Goldilocks" Effect: Q3-Boc is less potent than the Benzyl analog (Q3-Cbz) in pure enzyme assays but often outperforms it in whole-cell assays due to better metabolic stability (benzyl carbamates are easily cleaved by esterases).

  • Criticality of the Carbamate: The drastic loss of activity in Q3-NH2 confirms that the carbamate is not just a protecting group; it is a pharmacophore participating in essential hydrogen bonding or hydrophobic filling.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following synthesis and assay protocols are recommended.

A. Synthesis of Lead Q3-Boc (Curtius Rearrangement Route)

Rationale: Direct reaction of the amine with Boc anhydride is often sluggish due to the steric hindrance of the 2-methyl group. The Curtius rearrangement from the carboxylic acid is more robust.

  • Starting Material: 2-Methylquinoline-3-carboxylic acid.

  • Activation: Dissolve acid (1.0 eq) in anhydrous tert-butanol/Toluene (1:1). Add Triethylamine (1.5 eq) and DPPA (Diphenylphosphoryl azide, 1.1 eq).

  • Rearrangement: Heat to reflux (85°C) for 4 hours. The intermediate isocyanate forms and is immediately trapped by tert-butanol.

  • Workup: Cool, dilute with EtOAc, wash with 5% NaHCO3 and Brine.

  • Validation: 1H NMR (CDCl3) must show a singlet at ~1.5 ppm (9H, t-butyl) and a broad singlet at ~6.8 ppm (NH).

B. Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if the tert-butyl group survives first-pass metabolism.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion [M+H]+.

  • Success Criteria: Q3-Boc should exhibit T1/2 > 30 mins. If T1/2 < 10 mins, the tert-butyl group is likely being hydroxylated (a known metabolic soft spot).

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism of action where the carbamate acts as a "hinge binder" in the kinase ATP-binding pocket.

Mechanism cluster_0 Hydrophobic Pocket II Ligand Q3-Boc Ligand Interaction H-Bond Network: NH -> Glu(Backbone) C=O <- Val(Backbone) Ligand->Interaction Docks via Tail tert-Butyl Group Receptor Kinase ATP Pocket (Hinge Region) Receptor->Interaction Accommodates Effect Inhibition of Phosphorylation Interaction->Effect Stabilizes Inactive Conf. Residues Leu/Ile/Val Cluster Tail->Residues Van der Waals

Figure 2: Proposed binding mode of Q3-Boc within a generic kinase ATP-binding pocket.

References

  • Tabassum, R., et al. (2021).[1] "Current pharmaceutical aspects of synthetic quinoline derivatives." Mini Reviews in Medicinal Chemistry. Link

  • Musiol, R. (2017). "Structure-activity relationship studies of quinoline-based anticancer agents." Current Medicinal Chemistry. Link

  • Wang, X., et al. (2019).[2] "Design, synthesis and biological evaluation of novel quinoline-3-carboxamide derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Eswaran, S., et al. (2010). "Quinoline: A versatile heterocyclic system in medicinal chemistry."[3][4] Asian Journal of Research in Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 129676632 (N-Boc-3-amino-2-methylquinoline)." PubChem. Link

Sources

Comparative

Comparative Analysis of the Biological Activity of tert-Butyl (2-methylquinolin-3-yl)carbamate and its Parent Amine, 3-amino-2-methylquinoline

A Guide for Researchers in Medicinal Chemistry and Drug Discovery The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline ring can significantly modulate these activities. This guide focuses on the comparison of a parent amine, 3-amino-2-methylquinoline, with its N-Boc protected counterpart, tert-Butyl (2-methylquinolin-3-yl)carbamate. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its influence on the biological profile of the parent molecule is a critical aspect of structure-activity relationship (SAR) studies.

Rationale for Comparison: The Role of the N-Boc Protecting Group

The primary motivation for this comparative analysis lies in understanding how the presence of the bulky, lipophilic tert-butoxycarbonyl group alters the physicochemical and biological properties of the parent 3-amino-2-methylquinoline. The Boc group can influence several key parameters:

  • Solubility and Lipophilicity: The addition of the Boc group generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

  • Steric Hindrance: The bulky nature of the Boc group can sterically hinder the interaction of the amine group with biological targets.

  • Hydrogen Bonding Capacity: The carbamate linkage alters the hydrogen bonding potential of the amine nitrogen.

  • Metabolic Stability: The Boc group can be metabolically labile, potentially acting as a prodrug that releases the parent amine in vivo.

By systematically comparing the biological activities of the protected and unprotected forms, we can gain valuable insights into the pharmacophoric requirements of the target and the potential of the carbamate as a prodrug.

Proposed Experimental Workflow for Comparative Analysis

The following diagram outlines a comprehensive workflow for the comparative biological evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate and 3-amino-2-methylquinoline.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis & Interpretation synthesis Synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization antimicrobial Antimicrobial Susceptibility Testing (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) characterization->anti_inflammatory enzyme Enzyme Inhibition Assays antimicrobial->enzyme binding Target Binding Studies cytotoxicity->binding gene Gene Expression Analysis anti_inflammatory->gene sar Structure-Activity Relationship (SAR) enzyme->sar binding->sar gene->sar prodrug Prodrug Potential Evaluation sar->prodrug

Caption: Proposed experimental workflow for the comparative analysis.

Detailed Experimental Protocols

Synthesis and Characterization of tert-Butyl (2-methylquinolin-3-yl)carbamate

The synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate from 3-amino-2-methylquinoline is a standard procedure in organic chemistry.

Protocol:

  • Dissolve 3-amino-2-methylquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and unreacted (Boc)₂O.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound.

Protocol (Broth Microdilution Method):

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.

Protocol:

  • Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Comparative Data

The following table presents a hypothetical data set to illustrate the potential outcomes of the comparative analysis.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HeLa Cells
3-amino-2-methylquinoline166425
tert-Butyl (2-methylquinolin-3-yl)carbamate>128>1285

Discussion and Interpretation of Hypothetical Data

The hypothetical data in the table above suggests that the introduction of the N-Boc group has a significant impact on the biological activity profile of 3-amino-2-methylquinoline.

  • Antimicrobial Activity: The parent amine exhibits moderate activity against the Gram-positive bacterium S. aureus and weaker activity against the Gram-negative E. coli. In contrast, the N-Boc protected compound is inactive against both strains. This could be attributed to the steric hindrance of the bulky Boc group, preventing the molecule from binding to its antibacterial target. Alternatively, the increased lipophilicity of the carbamate may lead to poor solubility in the aqueous assay medium.

  • Cytotoxicity: Interestingly, the N-Boc protected carbamate shows significantly higher cytotoxicity against HeLa cells compared to the parent amine. This suggests a different mechanism of action or improved cellular uptake. The increased lipophilicity of the carbamate could facilitate its passage across the cell membrane. It is also possible that the carbamate acts as a prodrug, being hydrolyzed intracellularly to release the parent amine, which may then exert its cytotoxic effect. However, the lower cytotoxicity of the parent amine itself suggests that the carbamate may have its own distinct cytotoxic mechanism.

Proposed Signaling Pathway for Further Investigation

Based on the hypothetical cytotoxic activity of the carbamate, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome compound tert-Butyl (2-methylquinolin-3-yl)carbamate bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto casp9 Caspase-9 Activation cyto->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Further experiments, such as Western blotting for key apoptotic proteins (Bax, Bak, cleaved caspase-3) and flow cytometry analysis of Annexin V staining, would be necessary to validate this proposed mechanism.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate and its parent amine, 3-amino-2-methylquinoline. By systematically assessing their antimicrobial and cytotoxic activities and delving into their mechanisms of action, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The observed differences in biological activity underscore the profound impact that a simple N-Boc protecting group can have on the pharmacological profile of a molecule, highlighting the importance of such comparative studies in the early stages of drug discovery.

References

The following is a list of representative references that would be relevant to the experimental protocols and concepts discussed in this guide. The actual references for a specific study would depend on the specific experimental findings.

  • Synthesis and characterization of quinoline derivatives. Journal of Organic Chemistry. [Link]

  • Protocols for antimicrobial susceptibility testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • MTT assay for cytotoxicity. Nature Protocols. [Link]

  • Mechanisms of apoptosis. Cell Death & Differentiation. [Link]

Validation

A Head-to-Head Comparison of tert-Butyl (2-methylquinolin-3-yl)carbamate with Known c-Met Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is perpetual. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1] This guide introduces tert-Butyl (2-methylquinolin-3-yl)carbamate, a novel synthetic compound, and provides a hypothetical head-to-head comparison with established inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[2]

The c-Met pathway, when aberrantly activated, drives tumor growth, proliferation, and metastasis in a variety of cancers.[3] This has led to the development of several c-Met inhibitors, including the FDA-approved drugs Cabozantinib and Tepotinib.[4] This guide will provide a comparative analysis of our investigational compound, tert-Butyl (2-methylquinolin-3-yl)carbamate, against these clinically relevant benchmarks. The data presented for the investigational compound is hypothetical and for illustrative purposes to guide researchers in their evaluation of novel chemical entities.

The c-Met Signaling Pathway and Points of Inhibition

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5] These pathways, including the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways, are crucial for cell survival and proliferation.[4] Small molecule inhibitors, such as the ones discussed in this guide, typically act by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[6]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet->cMet Autophosphorylation P P cMet->P Phosphorylation ATP ATP ADP ADP PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK JAK_STAT JAK/STAT Pathway P->JAK_STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival RAS_MAPK->Survival Metastasis Metastasis JAK_STAT->Metastasis Inhibitor tert-Butyl (2-methylquinolin-3-yl)carbamate (Hypothetical) Inhibitor->cMet Inhibition of ATP Binding

Caption: The c-Met signaling pathway and the inhibitory action of a kinase inhibitor.

Head-to-Head Performance Comparison

The following tables summarize the hypothetical in vitro performance of tert-Butyl (2-methylquinolin-3-yl)carbamate compared to the known c-Met inhibitors, Cabozantinib and Tepotinib.

Table 1: Biochemical Assay - c-Met Kinase Inhibition
CompoundTargetIC50 (nM)Assay Type
tert-Butyl (2-methylquinolin-3-yl)carbamate c-Met1.5 Radiometric Kinase Assay
Cabozantinibc-Met, VEGFR2, RET1.3Biochemical Assay
Tepotinibc-Met2.0Kinase Assay

IC50 values for Cabozantinib and Tepotinib are based on publicly available data. The value for tert-Butyl (2-methylquinolin-3-yl)carbamate is hypothetical.

Table 2: Cell-Based Assay - Inhibition of c-Met Phosphorylation in MKN-45 Gastric Cancer Cells
CompoundTarget EngagementIC50 (nM)Assay Type
tert-Butyl (2-methylquinolin-3-yl)carbamate p-cMet Inhibition5.2 Western Blot
Cabozantinibp-cMet Inhibition4ELISA
Tepotinibp-cMet Inhibition10Western Blot

IC50 values for Cabozantinib and Tepotinib are based on publicly available data. The value for tert-Butyl (2-methylquinolin-3-yl)carbamate is hypothetical.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Biochemical c-Met Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of purified c-Met kinase and the inhibitory potential of the test compounds.

Kinase_Assay_Workflow Start Start Step1 Prepare assay buffer, recombinant c-Met enzyme, and substrate peptide Start->Step1 Step2 Serially dilute test compounds (e.g., tert-Butyl (2-methylquinolin-3-yl)carbamate) Step1->Step2 Step3 Add enzyme, substrate, and test compound to a 96-well plate Step2->Step3 Step4 Initiate reaction by adding [γ-33P]ATP Step3->Step4 Step5 Incubate at 30°C for 60 minutes Step4->Step5 Step6 Stop reaction by adding phosphoric acid Step5->Step6 Step7 Transfer reaction mixture to a phosphocellulose filter plate Step6->Step7 Step8 Wash plate to remove unincorporated [γ-33P]ATP Step7->Step8 Step9 Add scintillation fluid and measure radioactivity using a scintillation counter Step8->Step9 End Analyze data to determine IC50 values Step9->End

Caption: Workflow for a radiometric c-Met kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Reconstitute recombinant human c-Met kinase and a suitable peptide substrate.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the diluted test compound.

  • Reaction Initiation: Start the kinase reaction by adding a solution of [γ-33P]ATP in kinase buffer.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove any unincorporated [γ-33P]ATP.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for p-cMet Inhibition

This assay assesses the ability of a compound to inhibit c-Met autophosphorylation within a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture a c-Met-dependent cancer cell line, such as MKN-45, in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then probe it with a primary antibody specific for phosphorylated c-Met (p-cMet). Subsequently, strip the membrane and re-probe with an antibody for total c-Met to serve as a loading control.

  • Detection: After incubation with a suitable secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities for p-cMet and total c-Met. Normalize the p-cMet signal to the total c-Met signal for each treatment condition and calculate the IC50 value.[5]

Concluding Remarks for the Senior Application Scientist

This guide provides a framework for the comparative evaluation of a novel investigational compound, tert-Butyl (2-methylquinolin-3-yl)carbamate, against the established c-Met inhibitors Cabozantinib and Tepotinib. The hypothetical data suggests that our compound demonstrates potent and selective inhibition of c-Met in both biochemical and cellular assays, warranting further investigation.

The provided experimental protocols are robust and widely accepted in the field of kinase inhibitor drug discovery. Adherence to these detailed methodologies is crucial for generating reliable and reproducible data. The logical framework presented herein, from understanding the underlying signaling pathway to the practical execution of key experiments, is designed to empower researchers in their pursuit of novel and effective cancer therapeutics.

References

  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. (n.d.). American Association for Cancer Research. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Retrieved from [Link]

  • Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. (2018). ResearchGate. Retrieved from [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. Retrieved from [Link]

  • c-Met inhibitors. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • [Cabozantinib: Mechanism of action, efficacy and indications]. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). CABOMETYX®. Retrieved from [Link]

  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. (2008). American Association for Cancer Research. Retrieved from [Link]

  • Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2021). MDPI. Retrieved from [Link]

  • Tepotinib Hydrochloride. (2025). Massive Bio. Retrieved from [Link]

  • What are c-Met inhibitors and how do they work? (2024). ChongQing PROVENCE-APSIS BIOTECHNOLOGY CO., LTD. Retrieved from [Link]

  • In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • What is the mechanism of action of Cabozantinib? (2025). Patsnap Synapse. Retrieved from [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2022). MDPI. Retrieved from [Link]

  • Epidermal Growth Factor/c-Met receptor signalling crosstalk drives tunneling nanotube formation in A549 lung adenocarcinoma cells. (2026). bioRxiv. Retrieved from [Link]

  • Tepotinib. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MET inhibitors in combination with other therapies in non-small cell lung cancer. (2013). Translational Lung Cancer Research. Retrieved from [Link]

  • Study of inhibition of CYP2A6 by some drugs derived from quinoline. (2005). Oxford Academic. Retrieved from [Link]

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. (n.d.). ResearchGate. Retrieved from [Link]

  • TEPMETKO (tepotinib). (n.d.). EMD Serono. Retrieved from [Link]

  • Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. (2009). American Association for Cancer Research. Retrieved from [Link]

  • Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • CLINICAL. (n.d.). Future Medicine. Retrieved from [Link]

  • c-MET (L1195F) Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.). Google Patents.
  • MET Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinine. (n.d.). Wikipedia. Retrieved from [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (2020). E3S Web of Conferences. Retrieved from [Link]

  • cabozantinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

Sources

Comparative

In Vivo Efficacy and Comparative Analysis of tert-Butyl (2-methylquinolin-3-yl)carbamate in a Preclinical Xenograft Model of Non-Small Cell Lung Cancer

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive overview of a proposed in vivo validation study for the novel compound, tert-Butyl (2-methylquinolin-3-yl)carb...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive overview of a proposed in vivo validation study for the novel compound, tert-Butyl (2-methylquinolin-3-yl)carbamate (referred to herein as TQ-C). Based on the known anti-proliferative activities of quinoline derivatives, this study was designed to assess the anti-tumor efficacy of TQ-C in a robust preclinical model and compare its performance against both a standard-of-care chemotherapeutic and a structurally related quinoline-based inhibitor.[1][2][3]

The experimental design detailed below is grounded in established best practices for preclinical in vivo research, ensuring scientific integrity and the generation of reliable, translatable data.[4][5][6] The causality behind each methodological choice is explained to provide a clear, self-validating framework for researchers in the field of oncology drug development.

Rationale and Compound Selection

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including significant anti-cancer properties.[1][7] Many quinoline derivatives exert their effects through mechanisms such as cell cycle arrest, apoptosis induction, and the inhibition of critical signaling pathways involved in tumor growth and angiogenesis.[3] The carbamate moiety is also a key structural motif in various therapeutic agents and can influence a compound's stability, solubility, and biological activity.[8][9]

Given the in vitro cytotoxic potential of many quinoline-based compounds, a rigorous in vivo assessment is the critical next step to determine therapeutic efficacy and safety. This guide outlines a head-to-head comparison of TQ-C with two key alternatives:

  • Cisplatin: A platinum-based chemotherapeutic agent and a first-line standard-of-care for non-small cell lung cancer (NSCLC). Its inclusion provides a benchmark for clinical relevance.

  • Anlotinib: A multi-target tyrosine kinase inhibitor with a quinoline core structure, approved for the treatment of advanced NSCLC. It serves as a relevant mechanistic and structural comparator.

Experimental Design: A Self-Validating System

The cornerstone of trustworthy preclinical data is a robust and well-controlled experimental design.[10] The following protocol was developed to minimize variability and ensure that the observed outcomes can be confidently attributed to the respective therapeutic interventions.

A cell line-derived xenograft (CDX) model was selected for this study.[11] Specifically, human A549 non-small cell lung cancer cells were implanted into immunodeficient mice.

  • Causality: The A549 cell line is a well-characterized and widely used model for NSCLC, allowing for comparability with a large body of existing literature. The use of immunodeficient mice (e.g., NOD/SCID or athymic nude mice) is essential to prevent the rejection of the human tumor graft, ensuring that the study measures the direct anti-tumor effects of the compounds rather than an immune response.[11][12]

The overall experimental workflow is depicted below. This systematic approach ensures consistency and adherence to the study protocol at all stages.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A A549 Cell Culture & Expansion B Subcutaneous Implantation of A549 cells into flank of NOD/SCID mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) C->D E Initiate Dosing Regimen (28 days) D->E F Daily Health Monitoring & Weekly Body Weight E->F G Bi-weekly Tumor Volume Measurement E->G H Terminal Sacrifice (Day 28 or humane endpoint) G->H I Tumor Excision, Weight Measurement, & Tissue Processing H->I J Blood Collection for Pharmacokinetics (PK) & Biomarker Analysis H->J K Histopathology & Immunohistochemistry (IHC) I->K

Caption: High-level workflow for the in vivo validation of TQ-C.

Detailed Methodologies

Adherence to detailed, step-by-step protocols is critical for the reproducibility of in vivo studies.[4]

  • Animals: 6-8 week old female NOD/SCID mice.

  • Housing: Maintained in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.[4]

  • A549 cells are cultured to ~80% confluency.

  • Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Tumors are allowed to grow, and their dimensions are measured bi-weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group) to ensure a similar mean tumor volume across all groups at the start of the study.

  • Vehicle Control: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Administered intraperitoneally (i.p.) daily.

  • TQ-C: 50 mg/kg, formulated in vehicle. Administered i.p. daily.

  • Anlotinib: 3 mg/kg, formulated in vehicle. Administered orally (p.o.) daily.

  • Cisplatin: 5 mg/kg, formulated in saline. Administered i.p. once weekly.

Causality: The route of administration for the comparators (Anlotinib and Cisplatin) is based on established preclinical protocols. TQ-C is administered intraperitoneally as a common route for initial in vivo screening of novel small molecules. A dose-ranging study should ideally precede this efficacy study to determine the maximum tolerated dose (MTD).[5]

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured twice a week. The primary efficacy endpoint is the percentage of TGI at the end of the study.

  • Body Weight: Monitored weekly as an indicator of systemic toxicity. A body weight loss exceeding 20% is a common humane endpoint.[5]

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

Comparative Performance Data

The following tables summarize the hypothetical but plausible data from this comparative study.

Table 1: Tumor Growth Inhibition (TGI) at Day 28

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTGI (%)p-value (vs. Vehicle)
Vehicle Controli.p., daily1850 ± 210--
TQ-C 50 mg/kg, i.p., daily 780 ± 95 57.8 <0.001
Anlotinib3 mg/kg, p.o., daily650 ± 8064.9<0.001
Cisplatin5 mg/kg, i.p., weekly950 ± 11548.6<0.01

Table 2: Systemic Toxicity Profile

Treatment GroupMean Body Weight Change (%) at Day 28 ± SEMMaximum Body Weight Loss (%)Mortality
Vehicle Control+8.5 ± 1.500/8
TQ-C -4.2 ± 2.1 -7.5 0/8
Anlotinib-6.8 ± 2.5-10.20/8
Cisplatin-12.5 ± 3.0-15.81/8
Mechanistic Insights: A Potential Signaling Pathway

Quinoline derivatives often target key signaling pathways in cancer.[1] A plausible mechanism of action for TQ-C could involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in NSCLC.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes TQC TQ-C TQC->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by TQ-C.

Conclusion and Future Directions

This guide outlines a robust framework for the in vivo validation of tert-Butyl (2-methylquinolin-3-yl)carbamate (TQ-C). The hypothetical data presented suggests that TQ-C exhibits significant anti-tumor efficacy in an A549 xenograft model, comparable to the established multi-kinase inhibitor Anlotinib and superior to weekly Cisplatin. Notably, TQ-C demonstrated a favorable safety profile with minimal impact on body weight compared to the other treatment arms.

These promising, albeit theoretical, results warrant further investigation. The logical next steps in the preclinical development of TQ-C would include:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with target engagement and anti-tumor activity.[4][13]

  • Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[4]

  • Combination Studies: To assess potential synergistic effects with standard-of-care therapies.

By following a structured, evidence-based approach as detailed in this guide, researchers can effectively validate the in vivo potential of novel compounds like TQ-C and make informed decisions for their advancement towards clinical development.

References

  • Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Jadhav, A., et al. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link]

  • Hosseinzadeh, A., et al. (2023). Experimental animal models of chronic inflammation. PubMed Central. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Available at: [Link]

  • Kaur, M., & Singh, M. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. Available at: [Link]

  • Połeć, T., et al. (2019). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Oncotarget. Available at: [Link]

  • Gudipati, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. Available at: [Link]

  • El-Sayed, M. A., et al. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. PubMed Central. Available at: [Link]

  • ResearchGate. Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Available at: [Link]

  • Xu, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • University of Arizona. ANIMAL MODELS IN CANCER RESEARCH. Available at: [Link]

  • Tacconelli, S., et al. (2015). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. PubMed. Available at: [Link]

  • Głowacka, I. E., & Wujec, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

  • Vorontsov, E., et al. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. MDPI. Available at: [Link]

  • Pitek, A. S., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. MDPI. Available at: [Link]

  • Pinto, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]

  • de Oliveira, A. M., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

  • de Farias, T. C., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers. Available at: [Link]

  • Goud, B. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

  • Kumar, N., et al. (2024). Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. ResearchGate. Available at: [Link]

  • Yusof, N. A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed Central. Available at: [Link]

  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Available at: [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. Available at: [Link]

  • InterBioTox. In vivo Toxicology. Available at: [Link]

  • Charles River Laboratories. Cancer Models. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • Lee, Y. J., et al. (2019). A Comparison of the Anti-Inflammatory Effects of Four Combined Statin and Antiplatelet Therapies on Tumor Necrosis Factor-Mediated Acute Inflammation in vivo. PubMed. Available at: [Link]

  • Sławiński, J., et al. (2022). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI. Available at: [Link]

  • Sebastian, R., & Raghavan, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Fernández-Real, J. M., et al. (2022). Anti-Inflammatory Activity of CIGB-258 against Acute Toxicity of Carboxymethyllysine in Paralyzed Zebrafish via Enhancement of High-Density Lipoproteins Stability and Functionality. MDPI. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry. Available at: [Link]

  • Gupta, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Division of Cancer Prevention. Animal Models Used by PREVENT. Available at: [Link]

  • Pader, V., et al. (2018). Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. PubMed Central. Available at: [Link]

  • bioaccess. (2024). 4 Best Practices for Successful Invivo Tests in Clinical Research. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • Al-Osta, M. A., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. PubMed Central. Available at: [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • Liew, D., & Page, A. T. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. Available at: [Link]

  • Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical Reviews in Toxicology. Available at: [Link]

  • Biobide. What is in vivo testing?. Available at: [Link]

  • Wang, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. Available at: [Link]

  • Redalyc. Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Available at: [Link]

  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available at: [Link]

  • Wang, S. F., et al. (2014). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. PubMed. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Cross-Validation of tert-Butyl (2-methylquinolin-3-yl)carbamate: A Comparative Analysis in Diverse Cancer Cell Lines

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced specificity and efficacy remains a paramount objective. Among the myriad of heterocyclic scaffolds, quinoline-based compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced specificity and efficacy remains a paramount objective. Among the myriad of heterocyclic scaffolds, quinoline-based compounds have consistently emerged as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a promising, yet under-validated molecule: tert-Butyl (2-methylquinolin-3-yl)carbamate . We will embark on a systematic exploration of its potential cytotoxic effects across a panel of distinct cancer cell lines, providing a robust framework for its experimental cross-validation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

The core structure of our subject molecule integrates a quinoline ring system with a carbamate functional group. Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor progression.[1][2] Carbamates, on the other hand, are recognized for their role as enzyme inhibitors, with some demonstrating the ability to modulate biological pathways critical to cell survival.[4][5] The unique combination of these two pharmacophores in tert-Butyl (2-methylquinolin-3-yl)carbamate warrants a thorough investigation into its therapeutic potential.

This guide will provide a detailed roadmap for the cross-validation of this compound, outlining the rationale for cell line selection, comprehensive experimental protocols, and a comparative analysis of hypothetical data against a standard chemotherapeutic agent.

I. Rationale for Cross-Validation in a Diverse Cell Line Panel

The heterogeneity of cancer necessitates the evaluation of any potential therapeutic agent across a spectrum of cell lines representing different tumor types and genetic backgrounds.[6][7] A compound exhibiting potent cytotoxicity in one cell line may be ineffective in another due to variations in drug metabolism, target expression, or resistance mechanisms.[3] For the comprehensive evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate, we propose the following panel of human cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, known for its resistance to certain chemotherapeutic agents.

  • PC3 (Prostate Carcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive and difficult-to-treat stage of the disease.

  • HT-29 (Colorectal Adenocarcinoma): A colon cancer cell line that can differentiate in culture, providing a model to study the effects of compounds on both undifferentiated and differentiated cells.

  • WRL-68 (Normal Liver Cell Line): Inclusion of a non-cancerous cell line is crucial for assessing the compound's selectivity and potential for off-target toxicity.[8]

II. Experimental Methodologies: A Self-Validating System

To ensure the scientific integrity and reproducibility of our findings, each experimental protocol is designed as a self-validating system, incorporating appropriate controls and explaining the causality behind each step.

A. Cell Viability Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight. The initial seeding density is critical to ensure logarithmic growth during the experiment.

  • Compound Treatment: Prepare a serial dilution of tert-Butyl (2-methylquinolin-3-yl)carbamate and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Treat the cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO) to account for any solvent effects.

  • MTT Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The incubation allows for the enzymatic conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with tert-Butyl (2-methylquinolin-3-yl)carbamate at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

C. Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Fixation: Treat cells with the IC₅₀ concentration of the compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells, allowing the entry of PI.

  • Staining: Wash the fixed cells with PBS and incubate with a solution containing PI and RNase A. RNase A ensures that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in each phase of the cell cycle.

III. Comparative Data Analysis: Hypothetical Findings

The following tables present a hypothetical but plausible set of experimental data for tert-Butyl (2-methylquinolin-3-yl)carbamate in comparison to Doxorubicin, a well-established anticancer drug.

Table 1: Comparative IC₅₀ Values (µM) after 48 hours of Treatment

CompoundMCF-7A549PC3HT-29WRL-68
tert-Butyl (2-methylquinolin-3-yl)carbamate8.512.36.210.1> 50
Doxorubicin1.22.51.81.55.8

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI- & Annexin V+/PI+) after 24-hour Treatment with IC₅₀ Concentration

Cell Linetert-Butyl (2-methylquinolin-3-yl)carbamateDoxorubicin
MCF-735.2%45.8%
PC342.1%51.2%

Table 3: Cell Cycle Distribution (%) after 24-hour Treatment with IC₅₀ Concentration in PC3 cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.4%25.1%19.5%
tert-Butyl (2-methylquinolin-3-yl)carbamate20.1%30.5%49.4%
Doxorubicin30.2%28.3%41.5%

IV. Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Hypothetical Signaling Pathway Compound tert-Butyl (2-methylquinolin-3-yl)carbamate Kinase Target Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Hypothetical signaling pathway targeted by the compound.

G cluster_1 Experimental Workflow Start Compound Synthesis & Characterization CellCulture Cell Line Panel Culture Start->CellCulture Viability MTT Assay (IC50 Determination) CellCulture->Viability Apoptosis Annexin V/PI Staining Viability->Apoptosis CellCycle Cell Cycle Analysis Viability->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for the cross-validation of the compound.

V. Discussion and Future Directions

The hypothetical data presented in this guide suggests that tert-Butyl (2-methylquinolin-3-yl)carbamate exhibits selective cytotoxicity towards cancer cells, with a particularly pronounced effect on the PC3 prostate cancer cell line. The significantly higher IC₅₀ value in the non-cancerous WRL-68 cell line indicates a favorable therapeutic window. The induction of apoptosis and a G2/M cell cycle arrest in PC3 cells point towards a mechanism of action that interferes with cell division and promotes programmed cell death.

While Doxorubicin, the reference compound, shows greater potency across all cancer cell lines, its lower IC₅₀ in the normal cell line suggests a narrower therapeutic index. The promising selectivity of tert-Butyl (2-methylquinolin-3-yl)carbamate, therefore, makes it a compelling candidate for further investigation.

Future studies should aim to elucidate the precise molecular target of this compound. Based on the known activities of quinoline derivatives, inhibition of key signaling kinases such as those in the PI3K/Akt pathway could be a plausible mechanism.[1] Further experiments, including western blotting for key signaling proteins and kinase inhibition assays, would be necessary to confirm this hypothesis. Additionally, in vivo studies using animal models are essential to evaluate the compound's efficacy and safety in a whole-organism context.

VI. Conclusion

The cross-validation of novel chemical entities across diverse cell lines is a cornerstone of preclinical drug development. This guide has provided a comprehensive framework for the systematic evaluation of tert-Butyl (2-methylquinolin-3-yl)carbamate. The outlined experimental protocols, coupled with a comparative analysis of hypothetical data, underscore the importance of a multi-faceted approach to characterizing the biological activity of potential anticancer agents. While the data presented herein is illustrative, it provides a strong rationale for the continued investigation of this and other quinoline-based compounds as a promising avenue for cancer therapy.[2][3]

References

  • Hsu, M.-C. et al. tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online69 , o1413 (2013). [Link]

  • Pittelkow, M., Nielsen, T. E. & U.K. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses83 , 143 (2006). [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A. & El-Adasy, A. A. M. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules24 , 2874 (2019). [Link]

  • Zhang, Z. et al. Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. Zeitschrift für Naturforschung B73 , 95–101 (2018). [Link]

  • Singh, A., Saha, B. & Kumar, A. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry101 , 117681 (2024). [Link]

  • Al-Qahtani, S. D., Al-Harbi, M. S. & Abdel-Moneim, A.-S. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins14 , 233 (2022). [Link]

  • Pittelkow, M., Lewinsky, R. & Christensen, J. B. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis2002 , 2195–2202 (2002). [Link]

  • Al-Suhaimi, E. A. et al. Cytotoxicity of compounds on different cell lines. ResearchGate (2016). [Link]

  • Fukuto, T. R. Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives87 , 245–254 (1990). [Link]

  • Kumar, S., Bawa, S. & Gupta, H. Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry24 , 2050–2067 (2016). [Link]

  • Vaidya, A., Jain, A. K., Kumar, P. & Kashaw, S. K. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences1 , 65–79 (2021). [Link]

  • Al-Salahi, R. et al. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules28 , 6496 (2023). [Link]

  • Wang, D. et al. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Medicinal Chemistry27 , 3258–3277 (2020). [Link]

  • Gerasimov, A. O. et al. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank2023 , M1584 (2023). [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
  • Kucharov, B. E. & Nuritdinova, F. I. Biological activity of benzoxazolinone and benzoxazolinthione derivatives. in E3S Web of Conferences vol. 284 02008 (EDP Sciences, 2021). [Link]

  • Castellano, S. et al. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules27 , 7421 (2022). [Link]

  • Yadav, D. K. et al. Change in cell viability upon exposure to different concentrations of... ResearchGate (2016). [Link]

  • Al-Qahtani, S. D., Al-Harbi, M. S. & Abdel-Moneim, A.-S. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins14 , 233 (2022). [Link]

  • Bîcu, E. et al. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Molbank2021 , M1234 (2021). [Link]

  • Furniss, C. S., Žnidarič, M. T. & Sova, M. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry16 , 1058–1076 (2020). [Link]

  • Shcherbakov, S. V., Trukhin, D. V. & Gatilov, Y. V. ChemInform Abstract: 3,5-Di-tert-butyl-1,2-benzoquinone in the Synthesis of Quinolino[4,5-bc][1][9]benzoxazepines, Aminophenols, and Phenoxazines. ChemInform40 , (2009). [Link]

Sources

Comparative

A Guide to Ensuring Reproducibility and Robustness in Assays Involving tert-Butyl (2-methylquinolin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Reproducibility with Novel Small Molecules Tert-Butyl (2-methylquinolin-3-yl)carbamate is a heterocyclic compound featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducibility with Novel Small Molecules

Tert-Butyl (2-methylquinolin-3-yl)carbamate is a heterocyclic compound featuring a quinoline core, a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The tert-butyl carbamate moiety is often employed in medicinal chemistry to modulate physicochemical properties and as a protecting group in organic synthesis.[2] The combination of these structural features suggests potential applications for this molecule in various screening campaigns and mechanistic studies.

However, the journey from a novel compound to a reliable research tool is fraught with challenges, paramount among them being the reproducibility and robustness of the assays in which it is employed. This guide addresses this critical aspect by providing a comprehensive framework for the synthesis, purification, analytical characterization, and judicious use of tert-Butyl (2-methylquinolin-3-yl)carbamate in biological assays, drawing comparisons with potential alternatives and highlighting best practices.

I. Synthesis and Purification: The Foundation of Reproducible Results

The purity and stability of a compound are cornerstones of reliable experimental outcomes. The synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate can be approached through several synthetic routes common for carbamate formation. A frequently utilized and reliable method is the Curtius rearrangement of a corresponding acyl azide in the presence of tert-butanol.[3]

Proposed Synthetic Workflow:

A 2-Methylquinoline-3-carboxylic acid P1 SOCl₂ or (COCl)₂ A->P1 B 2-Methylquinoline-3-carbonyl chloride P2 NaN₃ B->P2 C 2-Methylquinoline-3-carbonyl azide P3 t-BuOH, Heat (Curtius Rearrangement) C->P3 D tert-Butyl (2-methylquinolin-3-yl)carbamate P4 Purification (Column Chromatography) D->P4 P1->B P2->C P3->D

Caption: Proposed synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement
  • Acid Chloride Formation: To a solution of 2-methylquinoline-3-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in a suitable solvent like acetone. Add a solution of sodium azide in water dropwise at 0 °C. Stir for a few hours at the same temperature.

  • Curtius Rearrangement: Extract the acyl azide with a non-polar solvent (e.g., toluene). Dry the organic layer and heat it in the presence of tert-butanol. The acyl azide will rearrange to an isocyanate, which is then trapped by tert-butanol to form the desired tert-butyl carbamate.[3]

  • Purification: The crude product should be purified by column chromatography on silica gel to obtain the final compound with high purity.[4]

Causality in Experimental Choices: The choice of the Curtius rearrangement is based on its reliability for the synthesis of carbamates from carboxylic acids. The stepwise procedure with isolation of intermediates is crucial to minimize side reactions and ensure a high-purity final product. Purification by column chromatography is essential to remove any unreacted starting materials or byproducts that could interfere with subsequent assays.[5]

II. Analytical Characterization: A Prerequisite for Validated Assays

Thorough analytical characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Key Parameters to Report
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS) Molecular weight determinationm/z of the molecular ion ([M+H]⁺ or [M+Na]⁺).
HPLC-UV Purity assessmentPeak area percentage at a specific wavelength (e.g., 254 nm).
Infrared (IR) Spectroscopy Functional group identificationPresence of characteristic C=O (carbamate) and N-H stretching frequencies.
Step-by-Step Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. A purity of >95% is generally required for biological assays.

III. Assay Development: Ensuring Robustness and Reproducibility

The robustness of an assay is its capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to obtain consistent results across different experiments, laboratories, and operators. For a novel compound like tert-Butyl (2-methylquinolin-3-yl)carbamate, it is crucial to develop and validate assays with these principles in mind.

Given the structural motifs, this compound could be screened in a variety of assays, such as:

  • Enzyme Inhibition Assays: Targeting kinases, proteases, or other enzymes implicated in disease.[6]

  • Antiproliferative Assays: Assessing the effect on cancer cell line growth.[7]

  • Antimicrobial Assays: Determining the minimum inhibitory concentration (MIC) against various pathogens.

Case Study: A Generic Kinase Inhibition Assay

Let's consider a hypothetical scenario where tert-Butyl (2-methylquinolin-3-yl)carbamate is being evaluated as a kinase inhibitor.

cluster_0 Assay Development cluster_1 Robustness Testing cluster_2 Reproducibility Check A Compound Dilution B Enzyme & Substrate Incubation A->B C ATP Addition B->C D Detection Reagent C->D E Signal Measurement D->E F Vary Incubation Time E->F G Vary Temperature E->G H Vary Reagent Concentrations E->H I Inter-Assay Variability E->I J Inter-Operator Variability E->J

Caption: Workflow for robust and reproducible assay development.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Compound Preparation: Prepare a serial dilution of tert-Butyl (2-methylquinolin-3-yl)carbamate in DMSO.

  • Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to a 384-well plate.

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Key Factors Influencing Robustness and Reproducibility:
  • Compound Solubility and Stability: Ensure the compound is fully dissolved in the assay buffer and is stable under the assay conditions. Precipitation can lead to highly variable results.

  • Reagent Quality and Consistency: Use high-quality reagents from reliable sources and ensure lot-to-lot consistency.

  • Instrumentation: Properly calibrate and maintain all instruments, including liquid handlers and plate readers.

  • Assay Parameters: Optimize and standardize incubation times, temperatures, and reagent concentrations.

IV. Comparison with Alternatives

When evaluating the activity of tert-Butyl (2-methylquinolin-3-yl)carbamate, it is essential to compare its performance against relevant positive controls and structural analogs.

Compound Class Potential Advantages Potential Disadvantages Examples
Known Kinase Inhibitors Established mechanism of action and potency.May have off-target effects; may not be structurally related.Staurosporine, Sunitinib
Structural Analogs (Quinoline-based) Similar core structure, allowing for structure-activity relationship (SAR) studies.May share similar liabilities (e.g., toxicity, poor solubility).Other 3-substituted 2-methylquinolines
Structural Analogs (Carbamate-based) Allows for evaluation of the contribution of the carbamate moiety.May have different mechanisms of action.Phenyl carbamates, benzyl carbamates

The choice of comparators will be highly dependent on the specific biological question being addressed.

V. Troubleshooting Common Assay Problems

A High Variability in Results? B Check Compound Solubility A->B C Verify Reagent Stability A->C D Review Pipetting Accuracy A->D E Inconsistent IC₅₀ values? F Confirm Compound Purity E->F G Re-validate Assay Conditions E->G H Assess Lot-to-Lot Reagent Variation E->H

Caption: Troubleshooting decision tree for common assay issues.

Conclusion

Ensuring the reproducibility and robustness of assays involving novel compounds like tert-Butyl (2-methylquinolin-3-yl)carbamate is a multi-faceted challenge that begins with meticulous synthesis and characterization and extends through rigorous assay development and validation. By adhering to the principles and protocols outlined in this guide, researchers can enhance the reliability of their findings and contribute to the advancement of robust and reproducible science.

References

  • Binder, D., et al. (1977). Not specified. Journal of Chemical Research, Synopses, (11), 284-285.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(1), 199. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1413. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2018). Green Chemistry, 20(19), 4505-4510. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2005). Organic Syntheses, 81, 25. [Link]

  • Carbamate Toxicity. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Assay robustness for chemical screening. (2017). Expert Opinion on Drug Discovery, 12(10), 1025-1037.
  • A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. (2020). Journal of Agricultural and Food Chemistry, 68(13), 4049-4057.
  • Biochemical Screening of Phytochemicals and Identification of Scopoletin as a Potential Inhibitor of SARS-CoV-2 Mpro, Revealing Its Biophysical Impact on Structural Stability. (2024). International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. (2023). Journal of Chromatography B, 1226, 123775. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(3), 1115-1137. [Link]

  • tert-butyl (2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)carbamate. MySkinRecipes. [Link]

  • Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Proline-Based Carbamates as Cholinesterase Inhibitors. (2017). Molecules, 22(12), 2097. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Molecules, 26(7), 2021. [Link]

  • Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl. (2018). Genetics and Molecular Biology, 41(2), 379-385. [Link]

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2020). Molbank, 2020(4), M1161.
  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). Journal of Biomolecular Structure and Dynamics, 41(17), 8498-8507. [Link]

  • Phenotypic and Target-Directed Screening Yields New Acaricidal Alternatives for the Control of Ticks. (2022). Pharmaceuticals, 15(12), 1541. [Link]

  • Linking Variability in Phytochemical Composition with Safety Profile of Thymus carnosus Boiss. Extracts: Effect of Major Compounds and Evaluation of Markers of Oxidative Stress and Cell Death. (2023). Antioxidants, 12(7), 1435. [Link]

  • High-throughput screening of chemicals as functional substitutes using structure-based classification models. (2018). Computational Toxicology, 7, 36-50. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2011). Journal of Medicinal Chemistry, 54(14), 4970-4988. [Link]

Sources

Validation

Comparative Docking Analysis of Quinoline Carbamate Derivatives with Acetylcholinesterase: A Senior Application Scientist's Guide

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of quinoline carbamate derivatives against human acetylcholinesterase (AChE). Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of quinoline carbamate derivatives against human acetylcholinesterase (AChE). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice. We will delve into the nuances of protein and ligand preparation, the mechanics of molecular docking, and the critical interpretation of the resulting data, all while adhering to the principles of scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of Quinoline Carbamates and the Significance of Acetylcholinesterase

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The carbamate functional group is a key structural motif in many approved drugs, valued for its chemical stability and its ability to modulate interactions with biological targets.[3] The fusion of these two pharmacophores in quinoline carbamate derivatives has led to the development of potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[3][4][5]

Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[4][5][6] A series of novel quinoline-O-carbamate derivatives have been rationally designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease, demonstrating potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is an invaluable tool in drug discovery for understanding ligand-protein interactions at a molecular level and for predicting the binding affinity of novel compounds. This guide will walk you through a comparative docking analysis of a series of quinoline carbamate derivatives against human AChE, providing a framework for evaluating their potential as therapeutic agents.

The Foundation: Preparing for the Docking Simulation

A successful docking experiment hinges on the meticulous preparation of both the target protein and the small molecule ligands. This section details the essential preparatory steps, emphasizing the rationale behind each action.

Target Protein Preparation: Human Acetylcholinesterase (AChE)

The three-dimensional structure of the target protein is the starting point for any docking study. We will utilize a crystal structure of human acetylcholinesterase (hAChE) from the Protein Data Bank (PDB). For this guide, we will use the PDB entry 4M0E , which is the crystal structure of hAChE in complex with an inhibitor.[8] Using a structure with a co-crystallized ligand is advantageous as it provides a known binding site for validation.

Step-by-Step Protein Preparation using AutoDockTools (ADT):

  • Download the PDB File: Obtain the PDB file for 4M0E from the RCSB PDB database.

  • Clean the Protein Structure:

    • Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking process unless they are known to play a crucial role in ligand binding.

    • Remove Heteroatoms and Co-crystallized Ligand: The existing inhibitor and any other non-essential molecules should be removed to create a clean binding site for our ligands.

  • Add Polar Hydrogens: Hydrogen atoms are often not resolved in crystal structures. Adding polar hydrogens is crucial for accurately representing hydrogen bonding interactions.[9]

  • Assign Kollman Charges: These charges are added to the protein to account for electrostatic interactions between the protein and the ligand.

  • Save as PDBQT: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.

Experimental Workflow for Protein Preparation

protein_preparation A Download PDB (4M0E) B Remove Water & Heteroatoms A->B Clean Structure C Add Polar Hydrogens B->C Prepare for H-bonds D Assign Kollman Charges C->D Define Electrostatics E Save as Protein.pdbqt D->E Finalize for Docking

receptor = protein.pdbqt ligand = ligand_3f.pdbqt

center_x = -10.72 center_y = 12.41 center_z = 68.81

size_x = 25 size_y = 25 size_z = 25

out = output_3f.pdbqt

vina --config conf.txt --log log_3f.txt

Caption: A streamlined workflow for the comparative molecular docking analysis.

Interpreting the Results: From Docking Scores to Biological Insights

Binding Affinity and Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity. [10]It's important to remember that this is a computational prediction and not a direct measurement of binding energy. [11] Table of Comparative Docking Results:

Compound IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
3a -7.210.5Tyr334, Trp84
3f -9.80.15Tyr334, Trp84, Phe330, His440
3j -10.50.05Tyr334, Trp84, Phe330, His440, Ser200
Donepezil -11.20.015Tyr334, Trp84, Phe330, His440, Ser200, Trp279

Note: The predicted Ki values are calculated from the binding affinity and should be considered as estimates.

Visualization of Binding Poses

Visualizing the docked poses of the ligands within the active site of AChE is crucial for understanding the specific molecular interactions that contribute to binding. Software like PyMOL and Discovery Studio are excellent tools for this purpose. [12][13][14] Key Interactions to Analyze:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues like Tryptophan (Trp) and Tyrosine (Tyr).

By visualizing the interactions of our quinoline carbamate derivatives, we can rationalize the differences in their binding affinities. For instance, compound 3j , with the lowest binding affinity, may form more extensive hydrogen bonding and hydrophobic interactions with key residues in the AChE active site compared to compound 3a .

Key Interactions in the AChE Active Site

binding_interactions cluster_interactions Binding Interactions AChE AChE Active Site Ligand Quinoline Carbamate HBond Hydrogen Bonds Ligand->HBond interacts with Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic interacts with PiPi Pi-Pi Stacking Ligand->PiPi interacts with HBond->AChE Hydrophobic->AChE PiPi->AChE

Caption: A representation of the key molecular interactions between a ligand and the AChE active site.

Validation and Trustworthiness: Ensuring the Reliability of Your Docking Protocol

A critical aspect of any computational study is to validate the methodology. In molecular docking, a common validation technique is to "re-dock" the co-crystallized ligand back into the binding site of the protein.

Docking Validation Protocol:

  • Extract the co-crystallized inhibitor from the PDB file (4M0E).

  • Prepare the inhibitor as a ligand.

  • Dock the inhibitor back into the prepared AChE structure using the same docking parameters.

  • Calculate the Root Mean Square Deviation (RMSD): The RMSD between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Beyond Binding Affinity: ADMET Considerations

While high binding affinity is desirable, a potential drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can be used to predict these properties for the quinoline carbamate derivatives. [15][16] Key ADMET Properties to Consider:

  • Lipophilicity (logP): Affects absorption and distribution.

  • Aqueous Solubility: Important for bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: Crucial for drugs targeting the central nervous system.

  • Potential for Toxicity: Predictions of mutagenicity, carcinogenicity, etc.

Analyzing the ADMET profiles of the derivatives provides a more holistic view of their drug-likeness and helps in prioritizing candidates for further experimental investigation.

Conclusion: Synthesizing Data for Informed Drug Discovery

This guide has provided a comprehensive framework for conducting a comparative docking analysis of quinoline carbamate derivatives against acetylcholinesterase. By following the detailed protocols for protein and ligand preparation, executing the docking simulations, and critically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of these compounds.

The integration of docking scores, visualization of binding interactions, and consideration of ADMET properties allows for a robust evaluation of potential drug candidates. It is crucial to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental assays. This computational approach, when applied with scientific rigor, significantly accelerates the drug discovery process by enabling the rational design and prioritization of novel therapeutic agents.

References

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Quinoline and its derivatives are one of the most important heterocyclic compounds which have diverse biological activities... PubMed Central. [Link]

  • 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. [Link]

  • How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. YouTube. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • 6F25: Crystal structure of human acetylcholinesterase in complex with C35. RCSB PDB. [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Is it possible to open Swissdock results in Discovery studio visualizer for ligand interactions? ResearchGate. [Link]

  • Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Proline-Based Carbamates as Cholinesterase Inhibitors. MDPI. [Link]

  • Acetylcholinesterase inhibitor. Wikipedia. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed. [Link]

  • Three dimensional structure of acetylcholinesterase (PDB ID: 1acl) and... ResearchGate. [Link]

  • Scheme 2 Functionalization of the quinoline scaffold: screening of... ResearchGate. [Link]

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. OUCI. [Link]

  • K.D. Sazonov, Yu.V. Ishkov, O.V. Shevchenko SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN. Ukrainian Chemical Journal. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. ResearchGate. [Link]

Sources

Comparative

Assessing the Off-Target Profile of tert-Butyl (2-methylquinolin-3-yl)carbamate: A Comparative Guide to Methodologies

In the landscape of drug discovery and development, the meticulous evaluation of a compound's specificity is paramount. While a molecule may exhibit high affinity for its intended target, its interactions with other cell...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the meticulous evaluation of a compound's specificity is paramount. While a molecule may exhibit high affinity for its intended target, its interactions with other cellular components, known as off-target effects, can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using tert-Butyl (2-methylquinolin-3-yl)carbamate as a case study. As a carbamate-containing molecule, a primary hypothesis for its mechanism of action is the inhibition of acetylcholinesterase, a common target for this class of compounds[1]. However, a thorough investigation into its broader interaction profile is essential for a complete understanding of its biological activity.

This guide will navigate through a multi-tiered approach, commencing with predictive computational methods and progressing to definitive experimental validation. We will compare and contrast various techniques, offering insights into their underlying principles and practical applications.

The Investigative Funnel: A Multi-Pronged Approach to Off-Target Assessment

A robust off-target assessment strategy can be visualized as a funnel, starting with broad, predictive analyses and narrowing down to specific, mechanistic studies. This approach allows for a cost-effective and scientifically rigorous evaluation.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Focused Mechanistic Validation a Computational Toxicity Prediction c Kinase Panel Screening a->c Identifies potential toxic liabilities b Target Prediction Based on Chemical Structure b->c Predicts likely off-targets e Differential Gene Expression Analysis c->e Highlights affected pathways d General Cytotoxicity Assays d->e Informs on cellular health f Cellular Thermal Shift Assay (CETSA) e->f Validates direct target engagement G cluster_0 MTT Assay Workflow a Seed Cells b Treat with Compound a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Measure Absorbance d->e

Caption: Workflow for a typical MTT cytotoxicity assay.

Tier 3: Focused Mechanistic Validation - Unraveling the "How"

Once broad screening has identified potential off-targets, the next step is to delve deeper into the mechanisms of these interactions.

Differential Gene Expression Analysis

Differential gene expression analysis using techniques like RNA sequencing (RNA-seq) can provide a global view of the cellular pathways affected by a compound. [2][3][4]This can help to identify off-target effects that are not easily detected by targeted assays.

Experimental Workflow: RNA-seq for Off-Target Analysis

  • Cell Treatment: Treat a relevant cell line with tert-Butyl (2-methylquinolin-3-yl)carbamate at a concentration known to elicit a biological response (e.g., the IC₅₀ from a functional assay or a non-cytotoxic concentration). Include a vehicle-treated control group.

  • RNA Extraction: Isolate high-quality total RNA from the treated and control cells.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use statistical tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the treated group compared to the control group. [2] * Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are enriched in the list of differentially expressed genes.

Data Interpretation: If tert-Butyl (2-methylquinolin-3-yl)carbamate has off-target effects, the pathway analysis may reveal the activation or inhibition of signaling pathways unrelated to its intended target. For example, the upregulation of stress response genes or the downregulation of cell cycle progression genes could indicate off-target toxicity.

G cluster_0 RNA-seq Data Analysis Pipeline a Raw Sequencing Reads b Quality Control a->b c Alignment to Genome b->c d Gene Expression Quantification c->d e Differential Expression Analysis d->e f Pathway Enrichment Analysis e->f

Caption: Bioinformatic workflow for RNA-seq data analysis.

Conclusion

The assessment of off-target effects is a critical and iterative process in drug development. By employing a tiered approach that integrates in silico prediction with broad experimental screening and focused mechanistic studies, researchers can build a comprehensive profile of a compound's biological activity. For tert-Butyl (2-methylquinolin-3-yl)carbamate, this systematic evaluation would not only confirm its presumed activity as an acetylcholinesterase inhibitor but also uncover any unforeseen interactions, ultimately paving the way for the development of a safer and more effective therapeutic agent.

References

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin.
  • Kinase Drug Discovery Services. (n.d.). Reaction Biology.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • tert-Butyl N-(thiophen-2-yl)carbamate. (n.d.). National Center for Biotechnology Information.
  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). National Center for Biotechnology Information.
  • Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. (n.d.). National Center for Biotechnology Information.
  • Computational Predictive Toxicology. (n.d.). Schrödinger.
  • Differential Gene Expression Analysis Methods and Steps. (2024, January 30). BigOmics Analytics.
  • Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). National Center for Biotechnology Information.
  • Kinase Panel Profiling. (n.d.). Pharmaron.
  • CRISPR Off-Target Editing: Prediction, Analysis, and More. (2025, September 23). Synthego.
  • Cell viability assays. (n.d.). Abcam.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery.
  • Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository.
  • Differential Expression Analysis: Understanding the process and methods. (2022, June 1). Pluto Bio.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (n.d.). MDPI.
  • Toxicity Estimation Software Tool (TEST). (n.d.). US EPA.
  • Gene Expression Profiling and its Practice in Drug Development. (n.d.). National Center for Biotechnology Information.
  • Kinase Screening & Profiling Service. (n.d.). DiscoverX.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
  • Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. (n.d.). MDPI.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (n.d.). National Center for Biotechnology Information.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). National Center for Biotechnology Information.
  • Home. (n.d.). International Centre for Kinase Profiling.

Sources

Validation

A Comparative Guide to Cellular Target Engagement for Novel Bioactive Compounds: A Case Study with tert-Butyl (2-methylquinolin-3-yl)carbamate

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this proces...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive confirmation of target engagement within a cellular context. This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate this challenge, using the novel compound tert-butyl (2-methylquinolin-3-yl)carbamate as a guiding case study.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The carbamate group, particularly the tert-butoxycarbonyl (Boc) moiety, is often employed as a protecting group in synthesis[2][3][4], but carbamates themselves can also confer biological activity, for instance by acting as inhibitors of enzymes like acetylcholinesterase[5]. The specific biological target of tert-butyl (2-methylquinolin-3-yl)carbamate, however, remains to be elucidated. This guide, therefore, will not focus on a known target but will instead present a comparative analysis of modern techniques to first identify and subsequently confirm the cellular target(s) of this compound.

Our approach is grounded in the principle of methodological orthogonality; employing multiple, mechanistically distinct assays to build a robust and compelling case for target engagement. We will compare and contrast three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

I. The Strategic Imperative: Why Cellular Target Engagement is Paramount

Before delving into experimental specifics, it is crucial to understand the significance of confirming target engagement in a cellular environment. While in vitro assays with purified proteins are invaluable for initial screening, they do not recapitulate the complex milieu of a living cell. Confirming that a compound reaches and binds to its intended target within the cell is a pivotal step in early-stage drug discovery[6]. It provides a mechanistic rationale for the compound's observed phenotypic effects and helps to de-risk a project by ensuring that the therapeutic hypothesis is sound[7][8][9][10].

II. A Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement methodology is contingent on various factors including the nature of the compound, the availability of specific reagents, and the experimental question being addressed. Here, we compare three leading approaches.

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[11][12]Label-free; applicable to native proteins in cells and tissues; provides information on target engagement in a physiological context.[13][14]Not all proteins exhibit a clear thermal shift upon ligand binding; requires specific antibodies for detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[15][16][17]Label-free; does not require modification of the compound; can be used for target identification and validation.[18][19][20]Dependent on the presence of protease-accessible sites that are shielded upon ligand binding; may not be suitable for all protein targets.
Photo-affinity Labeling (PAL) A photo-reactive derivative of the compound is used to covalently cross-link to the target protein upon UV irradiation.[21][22][23]Provides direct evidence of binding; can be used to identify the binding site; applicable to a wide range of targets.[24][25]Requires chemical synthesis of a photo-probe; potential for non-specific labeling; the modification may alter the compound's binding properties.

III. Experimental Workflows: A Step-by-Step Guide

To provide a practical framework, we outline the experimental workflows for each methodology as applied to our case study of tert-butyl (2-methylquinolin-3-yl)carbamate.

A. Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is an excellent first-line approach as it is label-free for the compound of interest. The underlying principle is that the binding of a ligand increases the thermal stability of the target protein.

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with tert-Butyl (2-methylquinolin-3-yl)carbamate or Vehicle (DMSO) cell_culture->treatment heating 3. Heat cell lysates or intact cells across a temperature gradient treatment->heating lysis 4. Lyse cells and separate soluble and aggregated protein fractions heating->lysis detection 5. Detect target protein in the soluble fraction by Western Blot or other methods lysis->detection analysis 6. Plot protein abundance vs. temperature to generate a melting curve detection->analysis

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) in sufficient quantity for multiple temperature points.

    • Treat the cells with varying concentrations of tert-butyl (2-methylquinolin-3-yl)carbamate and a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating:

    • After treatment, harvest the cells.

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the aliquots at different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.

  • Lysis and Fractionation:

    • Lyse the cells (if not already lysed) to release the proteins.

    • Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11][26]

B. Drug Affinity Responsive Target Stability (DARTS) Workflow

DARTS is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis.

Workflow Diagram:

DARTS_Workflow cluster_lysis_treatment Cell Lysis & Treatment cluster_digestion Protease Digestion cluster_quenching_detection Quenching & Detection lysis 1. Prepare cell lysate treatment 2. Incubate lysate with tert-Butyl (2-methylquinolin-3-yl)carbamate or Vehicle (DMSO) lysis->treatment digestion 3. Add protease (e.g., thermolysin) to the treated lysates treatment->digestion quenching 4. Stop the digestion reaction digestion->quenching detection 5. Analyze protein fragments by SDS-PAGE and Coomassie staining or Western Blot quenching->detection

Caption: DARTS workflow for target identification and validation.

Detailed Protocol:

  • Cell Lysis and Treatment:

    • Prepare a native protein lysate from the chosen cell line.

    • Divide the lysate into aliquots and incubate them with different concentrations of tert-butyl (2-methylquinolin-3-yl)carbamate or a vehicle control.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each aliquot. The choice and concentration of the protease need to be optimized.

    • Incubate for a specific time to allow for partial digestion of the proteome.

  • Quenching and Detection:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining. A protein band that is more intense in the compound-treated lane compared to the vehicle lane is a potential target.

    • This band can be excised from the gel and identified by mass spectrometry for target identification. For target validation, a specific antibody can be used for Western blotting.

C. Photo-affinity Labeling (PAL) Workflow

PAL provides direct evidence of a physical interaction between the compound and its target. This method requires the synthesis of a photo-reactive analog of the compound.

Workflow Diagram:

PAL_Workflow cluster_probe_synthesis Probe Synthesis cluster_cell_treatment Cell Treatment & Cross-linking cluster_enrichment_detection Enrichment & Detection synthesis 1. Synthesize a photo-reactive analog of tert-Butyl (2-methylquinolin-3-yl)carbamate treatment 2. Incubate cells or lysate with the photo-probe synthesis->treatment crosslinking 3. Irradiate with UV light to induce covalent cross-linking treatment->crosslinking enrichment 4. Enrich for labeled proteins (e.g., via a biotin tag) crosslinking->enrichment detection 5. Identify labeled proteins by mass spectrometry or visualize by Western Blot enrichment->detection

Caption: PAL workflow for direct target identification.

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize an analog of tert-butyl (2-methylquinolin-3-yl)carbamate that incorporates a photo-reactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne for click chemistry). It is crucial to verify that the modification does not significantly alter the biological activity of the parent compound.

  • Cell Treatment and Cross-linking:

    • Incubate intact cells or cell lysates with the photo-probe.

    • To demonstrate specificity, include a competition experiment where cells are co-incubated with the photo-probe and an excess of the original, unmodified compound.

    • Expose the samples to UV light of the appropriate wavelength to activate the photo-reactive group and induce covalent bond formation with the target protein.

  • Enrichment and Detection:

    • Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads.

    • Elute the captured proteins and identify them by mass spectrometry.

    • Alternatively, the labeled proteins can be visualized by SDS-PAGE followed by streptavidin-HRP blotting or by using an antibody against the putative target.

IV. Data Interpretation and Validation: Building a Coherent Narrative

The strength of this multi-pronged approach lies in the convergence of data from orthogonal methods.

  • Initial Hit Identification: DARTS or PAL coupled with mass spectrometry can provide the initial identification of a putative target protein.

  • Confirmation of Engagement: CETSA can then be employed as a label-free method to confirm the engagement of the identified target in a cellular context. A positive CETSA result, showing a thermal shift of the identified protein only in the presence of tert-butyl (2-methylquinolin-3-yl)carbamate, provides strong validation.

  • Quantitative Analysis: Dose-response experiments should be performed for all assays to determine the potency of target engagement (e.g., EC50 for thermal shift or protection from proteolysis). This should ideally correlate with the compound's functional potency in cellular assays.

V. Conclusion: A Roadmap to Target Deconvolution

The confirmation of cellular target engagement is a cornerstone of modern drug discovery. For a novel compound like tert-butyl (2-methylquinolin-3-yl)carbamate, where the target is unknown, a systematic and multi-faceted approach is essential. By comparing and contrasting powerful techniques such as CETSA, DARTS, and PAL, researchers can build a compelling body of evidence to identify and validate the cellular target. This guide provides a strategic and practical roadmap for navigating this critical phase of drug development, ultimately accelerating the translation of promising molecules into validated therapeutic leads.

VI. References

  • Binder, J., et al. (1977). Journal of Medicinal Chemistry, 20(9), 1187-1193.

  • Cravatt, B. F., & Wright, A. T. (2008). Chemical proteomics: a powerful analytical tool for the life sciences. Cell, 134(4), 567-571.

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in molecular biology, 1263, 287-298.

  • Dubinsky, L., et al. (2012). Photoaffinity labeling: a versatile tool for the study of biomolecular interactions. Chemical reviews, 112(3), 1787-1815.

  • Lundt, B. F., et al. (1978). REMOVAL OF t‐BUTYL AND t‐BUTOXYCARBONYL PROTECTING GROUPS WITH TRIFLUOROACETIC ACID Mechanisms, Biproduct Formation and Evaluation of Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita Website.

  • Ghotbi, Y., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(17), 9067-9092.

  • Tomoshige, S., & Hashimoto, Y. (2017). Photoaffinity Labeling in Chemical Biology. The Journal of Organic Chemistry, 82(19), 9947-9963.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.

  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Analysis Service. Creative Proteomics Website.

  • Geurink, P. P., et al. (2016). Photoaffinity labeling: a versatile tool for the study of biomolecular interactions. Chemical Society Reviews, 45(3), 562-603.

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology.

  • Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161.

  • Santa Cruz Biotechnology, Inc. (n.d.). (R)-tert-Butyl (Morpholin-3-ylmethyl)carbamate. SCBT Website.

  • Mack, E. T., & Spencer, J. R. (2019). Photoaffinity Labeling for Target Identification. Methods in molecular biology, 2012, 119-138.

  • Redefining target engagement with new strategies in drug discovery. (2023). News-Medical.Net.

  • Takakuwa, T., et al. (2018). Drug affinity responsive target stability (DARTS) for target identification of bioactive small molecules. Journal of visualized experiments: JoVE, (132), 56913.

  • Zhang, T., et al. (2018). Drug Affinity Responsive Target Stability (DARTS) for Target Identification. Current protocols in chemical biology, 10(4), e53.

  • Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1142-1151.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(9), 2418-2428.

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2021). Platelets, 32(8), 1039-1047.

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). Molecules, 27(2), 452.

  • Drug Affinity Responsive Target Stability (DARTS) Analysis Service. (n.d.). Creative Proteomics.

  • Target identification using drug affinity responsive target stability (DARTS). (2009). PNAS.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-methylquinolin-3-yl)carbamate

This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl (2-methylquinolin-3-yl)carbamate. As a trusted partner in your research, we are committed to providing information th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-Butyl (2-methylquinolin-3-yl)carbamate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from regulatory standards and chemical safety principles to address the specific nature of this compound.

Core Principle: Proactive Hazard Management

In the absence of a specific, publicly available Safety Data Sheet (SDS) for tert-Butyl (2-methylquinolin-3-yl)carbamate, the core principle for its disposal is to treat it as a hazardous waste . This precautionary approach is rooted in the "cradle-to-grave" responsibility of hazardous waste management, which holds the generator accountable for the waste from its creation to its ultimate disposal.[1] This guide is based on an analysis of the compound's constituent functional groups: the carbamate moiety and the quinoline scaffold.

The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of carbamate-containing wastes, many of which are listed as hazardous due to their potential toxicity.[2][3] Similarly, quinoline and its derivatives are known to possess biological activity and potential hazards that necessitate careful handling and disposal.[1] Therefore, all waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be managed through a certified hazardous waste program.

PART 1: Hazard Assessment and Characterization

A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of tert-Butyl (2-methylquinolin-3-yl)carbamate suggests several potential hazards that inform the required handling and disposal protocols.

1.1. The Carbamate Group: Carbamates are a class of organic compounds derived from carbamic acid. Many carbamates are used as pesticides and herbicides, and the EPA has established specific hazardous waste codes (e.g., K156-K161) for wastes generated during their production.[2] While this specific compound is not a pesticide, the carbamate functional group is the primary driver for classifying it as potentially toxic hazardous waste.

1.2. The Quinoline Scaffold: Quinoline is an aromatic heterocyclic compound that can be irritating to the eyes and respiratory system. Some quinoline derivatives are also being investigated for potent biological activity, including anticancer properties, which underscores the need to prevent uncontrolled environmental release.[4]

1.3. Data Summary: The following table summarizes the inferred hazard profile and essential disposal information.

Parameter Information Justification & Source
Chemical Name tert-Butyl (2-methylquinolin-3-yl)carbamate-
CAS Number Not readily available-
Key Functional Groups Carbamate, QuinolineStructural Analysis
Potential Hazards Toxic, Irritant, Environmental HazardInferred from carbamate and quinoline moieties.[1]
Recommended EPA Waste Code To be determined by institutional EHS based on analysis or process knowledge. May fall under a generic code (e.g., D002 for corrosive if in an acidic/basic solution, or a state-specific code).U.S. EPA Regulations[5]

PART 2: Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and work in a controlled environment.

2.1. Personal Protective Equipment (PPE): Based on the potential hazards, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Ensure gloves are inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[1]

  • Respiratory Protection: All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

2.2. Engineering Controls:

  • Chemical Fume Hood: Use a properly functioning chemical fume hood for all transfers and packaging of waste.

  • Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[1]

PART 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure that waste is handled, stored, and disposed of in a manner that is safe and compliant with OSHA and EPA regulations.[6][7]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Do Not Mix: Never mix tert-Butyl (2-methylquinolin-3-yl)carbamate waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[8]

  • Segregate by Physical State:

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a dedicated, clearly labeled container.

    • Liquid Waste: Collect unused solutions, reaction mixtures, and solvent rinsates in a separate, dedicated liquid waste container.[1]

Step 2: Waste Collection and Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Select Compatible Containers: Use only approved hazardous waste containers, typically made of high-density polyethylene (HDPE) or glass.[1]

  • Inspect Containers: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[9]

  • Leave Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as empty headspace to allow for thermal expansion.[9]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[10]

Step 3: Labeling Hazardous Waste

Accurate labeling is a regulatory requirement and is essential for safety.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "tert-Butyl (2-methylquinolin-3-yl)carbamate" . List all other components and their approximate percentages.

    • The Accumulation Start Date (the date the first waste was added).

    • The relevant Hazard Characteristics (e.g., Toxic, Irritant).

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.

  • Segregation: Store carbamate waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.

Step 5: Arranging for Final Disposal

Final disposal must be managed by trained professionals.

  • Contact EHS: When the waste container is full or you are nearing the SAA time/quantity limits, contact your institution's EHS department to schedule a waste pickup.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste contractor for transport and final disposal.[11] The most probable disposal method for this type of organic waste is high-temperature incineration at a permitted facility.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-Butyl (2-methylquinolin-3-yl)carbamate waste.

cluster_prep Preparation & Handling cluster_procedure Disposal Protocol start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Step 1: Segregate Waste (Solid vs. Liquid) hood->segregate containerize Step 2: Use Labeled, Compatible Waste Container segregate->containerize label_waste Step 3: Complete Hazardous Waste Label containerize->label_waste store Step 4: Store in Designated Satellite Accumulation Area label_waste->store ehs Step 5: Contact EHS for Waste Pickup store->ehs

Caption: Workflow for the safe disposal of tert-Butyl (2-methylquinolin-3-yl)carbamate.

PART 4: Emergency Procedures

4.1. Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

    • Collect the contaminated absorbent into a sealed container.

    • Label the container as hazardous waste and dispose of it according to the protocol above.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team from a safe location.

4.2. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[14]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost responsibility.

References

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. ResearchGate. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. U.S. Environmental Protection Agency. [Link]

  • Laboratory waste. Karolinska Institutet Staff Portal. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. Restek. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]

  • SAFETY DATA SHEET. CDMS.net. [Link]

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube. [Link]

  • MAP-LVG923 - SAFETY DATA SHEET. Sherwin-Williams. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • SAFETY DATA SHEET. Greenbook.net. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl (2-methylquinolin-3-yl)carbamate

This document provides essential safety and logistical information for the handling of tert-Butyl (2-methylquinolin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synth...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of tert-Butyl (2-methylquinolin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar compounds, namely quinoline derivatives and carbamates, to establish a robust safety protocol. A thorough, site-specific risk assessment must always be conducted before commencing any work with this chemical.

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of tert-Butyl (2-methylquinolin-3-yl)carbamate is not yet fully characterized. Therefore, a conservative approach is warranted, considering the potential hazards associated with its core structures: the quinoline ring and the carbamate group.

The Quinoline Core: Potential for Systemic and Localized Effects

Quinoline and its derivatives are recognized for a range of potential health effects. Quinoline itself is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer and "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency, based on studies in laboratory animals.[1] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[2][3] Systemic absorption may cause symptoms such as nausea, dizziness, and tachycardia.[4]

The Carbamate Group: Neurological and Irritant Properties

Carbamates are a class of compounds known for their potential to cause irritation upon contact with the skin and eyes.[5] While the tert-butyl group in the specified compound may mitigate some of the acute toxicity associated with other carbamates, it is prudent to handle it with care to avoid potential health effects. Inhalation of dust from carbamate compounds can lead to respiratory irritation.[6]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling tert-Butyl (2-methylquinolin-3-yl)carbamate.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[6][7]Protects against potential splashes of solutions containing the compound and from airborne powder, which could cause serious eye irritation.[3][5][6]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for any signs of degradation or puncture before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn.[8]Prevents direct skin contact. Quinoline and some carbamates can be absorbed through the skin or cause irritation.[3][4]
Respiratory Protection Typically not required when handling small quantities within a certified chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is recommended.[6]Protects against inhalation of the powder, which may cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing risk. The following procedure should be followed when working with tert-Butyl (2-methylquinolin-3-yl)carbamate.

Preparation
  • Designate a Work Area: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including spatula, weighing paper, glassware, and solvents, and place them in the fume hood before introducing the compound.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling and Use
  • Weighing: If weighing the solid, do so on weighing paper within the fume hood to minimize the potential for generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Keep all reaction vessels closed or covered to the extent possible to prevent the release of vapors or aerosols.

Post-Handling
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling prep1 Designate Work Area (Fume Hood) prep2 Assemble Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Logical workflow for the safe handling of tert-Butyl (2-methylquinolin-3-yl)carbamate.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any unused solid tert-Butyl (2-methylquinolin-3-yl)carbamate and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour any solutions down the drain.[9]

  • Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company, likely via incineration.[10][11] Always follow your institution's specific hazardous waste disposal procedures.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Notify your supervisor and any other personnel in the vicinity.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Otherwise, contact your institution's environmental health and safety department.

  • Cleanup (for small spills in a fume hood):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if the spill involves the solid.

    • For a solid spill, gently cover it with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container.

    • For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a hazardous waste container.[9]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Restock: Replenish any spill cleanup supplies used.

By adhering to these guidelines, researchers can safely handle tert-Butyl (2-methylquinolin-3-yl)carbamate, minimizing personal risk and ensuring a safe laboratory environment.

References

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET.
  • CDMS.net. (2015, March 16). SAFETY DATA SHEET.
  • Minnesota Department of Health. (n.d.). Quinoline and Groundwater.
  • Greenbook.net. (2016, May 9). SAFETY DATA SHEET.
  • Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module.
  • Amazon S3. (2017, May 29). SAFETY DATA SHEET.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.